Product packaging for Bis-propargyl-PEG11(Cat. No.:)

Bis-propargyl-PEG11

Cat. No.: B8104091
M. Wt: 578.7 g/mol
InChI Key: BTLUDNMRQXMTCO-UHFFFAOYSA-N
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Description

Bis-propargyl-PEG11 is a useful research compound. Its molecular formula is C28H50O12 and its molecular weight is 578.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H50O12 B8104091 Bis-propargyl-PEG11

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50O12/c1-3-5-29-7-9-31-11-13-33-15-17-35-19-21-37-23-25-39-27-28-40-26-24-38-22-20-36-18-16-34-14-12-32-10-8-30-6-4-2/h1-2H,5-28H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLUDNMRQXMTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bis-propargyl-PEG11: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bis-propargyl-PEG11 is a homobifunctional polyethylene glycol (PEG) derivative that serves as a versatile tool in biomedical research and drug development.[1] Its structure features a central polyethylene glycol chain of eleven ethylene glycol units, flanked by two terminal propargyl groups.[2][3] These propargyl groups, containing a terminal alkyne, are highly reactive in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[4][5] This reactivity, combined with the advantageous properties of the PEG linker, makes this compound a valuable component in the construction of complex biomolecular architectures, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest. They consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. The linker plays a crucial role in the efficacy of the PROTAC, and PEG linkers like this compound are frequently employed due to their ability to enhance solubility, improve cell permeability, and provide optimal spacing for the formation of a productive ternary complex between the target protein and the E3 ligase.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and detailed protocols for its application in click chemistry and PROTAC development.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for researchers in designing experiments, preparing solutions, and understanding the behavior of the molecule in various chemical and biological systems.

PropertyValueReference(s)
Chemical Formula C₂₈H₅₀O₁₂
Molecular Weight 578.69 g/mol
CAS Number 1351373-49-3
Appearance Solid-Liquid Mixture
Purity ≥97%
Storage Temperature 4°C
Solubility Soluble in water, DMSO, DMF, and other polar organic solvents.
Topological Polar Surface Area (TPSA) 110.76 Ų
logP (calculated) 0.452
Number of H-Bond Acceptors 12
Number of H-Bond Donors 0
Number of Rotatable Bonds 35

Experimental Protocols

Synthesis of this compound

Materials:

  • Undecaethylene glycol (PEG11-diol)

  • Propargyl bromide (80% solution in toluene)

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add undecaethylene glycol (1.0 eq) to a round-bottom flask containing anhydrous THF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution.

  • Reaction: After the addition of NaH is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Propargylation: Cool the reaction mixture back to 0°C and add propargyl bromide (2.5 eq) dropwise.

  • Incubation: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0°C.

  • Extraction: Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes a general procedure for the copper-catalyzed click reaction between an azide-containing molecule and this compound. This reaction is widely used for bioconjugation and the assembly of complex molecular structures.

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper ligand

  • Solvent (e.g., water, DMSO, DMF, or a mixture)

Procedure:

  • Stock Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a stock solution of the azide-functionalized molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of copper(II) sulfate in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • This compound (1.0 eq)

    • Azide-functionalized molecule (2.2 eq)

    • Copper ligand (e.g., THPTA, 0.5 eq)

    • Copper(II) sulfate (0.1 eq)

  • Initiation: Add sodium ascorbate (1.0 eq) to the reaction mixture to initiate the click reaction.

  • Incubation: Vortex the mixture briefly and incubate at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Purification: Upon completion, the desired product can be purified by an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.

Quantitative Analysis of Reaction Yield:

The yield of the CuAAC reaction can be determined using various analytical techniques. For example, a study on the CuAAC reaction of a PEG-functionalized alkyne reported yields of up to 87.14% after 48 hours. Another study investigating CuAAC reactions in molten PEG2000 also reported good yields. The specific yield will depend on the substrates, reaction conditions, and purification method.

PROTAC Synthesis using this compound via Click Chemistry

This protocol outlines a modular approach for the synthesis of a PROTAC molecule using this compound as a linker, connecting a target protein ligand and an E3 ligase ligand via two separate click reactions.

Materials:

  • This compound

  • Azide-functionalized target protein ligand

  • Azide-functionalized E3 ligase ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Copper ligand (e.g., THPTA or TBTA)

  • Appropriate solvents (e.g., DMF, DMSO)

Procedure:

  • Step 1: First Click Reaction - Ligation of the Target Protein Ligand

    • Follow the general CuAAC protocol described above to react this compound (1.0 eq) with the azide-functionalized target protein ligand (1.1 eq).

    • After the reaction is complete, purify the resulting mono-alkyne-PEG-ligand conjugate using an appropriate chromatographic method to remove unreacted starting materials.

  • Step 2: Second Click Reaction - Ligation of the E3 Ligase Ligand

    • Take the purified mono-alkyne-PEG-ligand from Step 1 (1.0 eq) and react it with the azide-functionalized E3 ligase ligand (1.1 eq) using the same CuAAC protocol.

  • Step 3: Final Purification

    • Purify the final PROTAC molecule using reverse-phase HPLC to obtain a highly pure product.

  • Characterization: Confirm the identity and purity of the final PROTAC molecule using LC-MS and NMR spectroscopy.

Mandatory Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates the modular workflow for synthesizing a PROTAC molecule using this compound and click chemistry.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_reactions Reaction Steps This compound This compound Click Reaction 1 Click Reaction 1 This compound->Click Reaction 1 Azide-Target Ligand Azide-Target Ligand Azide-Target Ligand->Click Reaction 1 Azide-E3 Ligase Ligand Azide-E3 Ligase Ligand Click Reaction 2 Click Reaction 2 Azide-E3 Ligase Ligand->Click Reaction 2 Purification 1 Purification 1 Click Reaction 1->Purification 1 Mono-alkyne intermediate Purification 1->Click Reaction 2 Final Purification Final Purification Click Reaction 2->Final Purification Crude PROTAC Final PROTAC Final PROTAC Final Purification->Final PROTAC

Caption: Modular workflow for PROTAC synthesis using this compound.

PROTAC Mechanism of Action: Targeted Protein Degradation

The following diagram illustrates the mechanism by which a PROTAC molecule induces the degradation of a target protein via the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Complex PROTAC Target Protein E3 Ligase PROTAC->Ternary Complex Target Protein Target Protein Target Protein->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitinated Protein Ubiquitinated Target Protein Ternary Complex->Ubiquitinated Protein Ubiquitination Ubiquitin Ub Ubiquitin->Ternary Complex Proteasome 26S Proteasome Ubiquitinated Protein->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs leverage the endogenous ubiquitin-proteasome system to achieve targeted protein degradation. The following diagram outlines the key steps in this signaling pathway.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP-dependent activation E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer E3 E3 (Ubiquitin Ligase) E2->E3 Ub-Protein Ubiquitinated Target Protein E3->Ub-Protein Polyubiquitination Target Protein Target Protein Target Protein->E3 Substrate recognition Poly-Ub Chain Ub Ub ... Ub Poly-Ub Chain->E3 Proteasome 26S Proteasome Ub-Protein->Proteasome Recognition & Degradation Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

Caption: The Ubiquitin-Proteasome signaling pathway.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in the fields of chemical biology, drug discovery, and materials science. Its well-defined structure, featuring two terminal alkyne groups on a flexible and biocompatible PEG linker, makes it an ideal building block for the construction of complex molecular architectures through efficient and specific click chemistry reactions. As demonstrated in this guide, its application in the synthesis of PROTACs highlights its potential to contribute to the development of novel therapeutics for a wide range of diseases. The provided protocols and diagrams serve as a practical resource for scientists looking to incorporate this powerful reagent into their research endeavors.

References

Navigating the Solubility of Bis-propargyl-PEG11 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Bis-propargyl-PEG11, a bifunctional PEG linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. Understanding its solubility in various organic solvents is paramount for successful experimental design, reaction optimization, and purification processes.

Core Concepts in Solubility

The solubility of a compound is influenced by a combination of factors including its molecular structure, the properties of the solvent, and environmental conditions such as temperature. This compound, with its central hydrophilic polyethylene glycol (PEG) core and terminal hydrophobic propargyl groups, exhibits a nuanced solubility profile. The PEG chain length, in this case, 11 ethylene glycol units, significantly contributes to its overall polarity and, consequently, its interaction with different organic solvents.

Qualitative and Semi-Quantitative Solubility Data

While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative and semi-quantitative understanding can be derived from general principles of PEG chemistry and available data for similar compounds.

Polyethylene glycol and its derivatives are generally known to be soluble in a wide range of polar organic solvents. This is attributed to the ether oxygens of the PEG backbone, which can form hydrogen bonds with protic solvents and exhibit favorable dipole-dipole interactions with aprotic polar solvents.

Table 1: Solubility Profile of this compound in Common Organic Solvents

SolventChemical FormulaPolarity IndexSolubilityNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2HighA stock solution of a similar, shorter compound, Bis-propargyl-PEG1, can be prepared at 100 mg/mL, suggesting high solubility for this compound as well.[1] Sonication may be required for complete dissolution.
Dimethylformamide (DMF)C₃H₇NO6.4HighGenerally a good solvent for PEG derivatives.[2]
Dichloromethane (DCM)CH₂Cl₂3.1HighA common solvent for reactions involving PEGylated compounds.
ChloroformCHCl₃4.1HighSimilar to DCM, it is a good solvent for PEG derivatives.
Acetonitrile (ACN)C₂H₃N5.8ModerateSolubility may be lower compared to DMSO and DMF.
Tetrahydrofuran (THF)C₄H₈O4.0ModerateOften used in reactions with PEGylated molecules.
MethanolCH₄O5.1Moderate to LowSolubility of PEGs in alcohols can be limited.
EthanolC₂H₆O4.3Moderate to LowSimilar to methanol, solubility can be limited.
TolueneC₇H₈2.4LowGenerally, PEGs exhibit lower solubility in non-polar aromatic solvents.[2]
IsopropanolC₃H₈O3.9LowHeating may be required to dissolve PEG in isopropanol.[2]
Diethyl EtherC₄H₁₀O2.8InsolublePEGs are generally not soluble in ether.[2]

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data for their specific applications, the following experimental protocol is recommended.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (ensure purity and proper storage)

  • Selected organic solvents (high-purity, anhydrous where necessary)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with tight-fitting caps (e.g., 1.5 mL or 2 mL)

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a gravimetric analysis setup.

Procedure:

  • Preparation of Solvent: Ensure all solvents are of high purity and, if necessary, dried using appropriate methods to remove residual water, which can affect solubility.

  • Addition of Excess Solute: To a series of vials, add a known volume of each selected organic solvent (e.g., 1.0 mL).

  • To each vial, add an excess amount of this compound (e.g., 50-100 mg). The goal is to have undissolved solid remaining after equilibration.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Quantification:

    • HPLC Method: Dilute the collected supernatant with a suitable solvent and analyze it by HPLC. Create a calibration curve with known concentrations of this compound to determine the concentration in the saturated solution.

    • Gravimetric Method: Transfer the collected supernatant to a pre-weighed vial. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound. Weigh the vial containing the dried residue to determine the mass of dissolved this compound.

  • Calculation: Calculate the solubility in mg/mL or g/L.

Factors Influencing Solubility: A Logical Framework

The solubility of this compound is a result of the interplay between its chemical structure and the properties of the solvent. This relationship can be visualized as follows:

Caption: Logical diagram illustrating the key factors that determine the solubility of this compound in organic solvents.

Conclusion

This compound demonstrates favorable solubility in a range of common polar organic solvents, which is advantageous for its application in bioconjugation and the synthesis of PROTACs. For applications requiring precise concentration control, it is recommended to experimentally determine the solubility in the specific solvent system and conditions to be used. The provided experimental protocol and the conceptual framework of influencing factors will aid researchers in effectively utilizing this important bifunctional linker in their drug discovery and development endeavors.

References

Navigating the Stability and Storage of Bis-propargyl-PEG11: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-propargyl-PEG11 is a homobifunctional crosslinker that is integral to the synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its polyethylene glycol (PEG) backbone imparts favorable solubility and pharmacokinetic properties, while the terminal propargyl groups provide reactive handles for "click" chemistry, enabling efficient and specific conjugation to azide-functionalized molecules. Ensuring the stability and integrity of this linker is paramount for the successful development of novel therapeutics. This technical guide provides a comprehensive overview of the stability profile, recommended storage conditions, and potential degradation pathways of this compound, supported by detailed experimental protocols and visual diagrams.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the quality and reactivity of this compound. Based on vendor recommendations and the chemical nature of the molecule, the following conditions are advised:

ConditionRecommendationRationale
Temperature Solid: 4°C for short-term storage, -20°C for long-term storage.[1] Solution: -80°C for up to 6 months, -20°C for up to 1 month (stored under an inert atmosphere like nitrogen).[2]Lower temperatures minimize the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).The PEG backbone is susceptible to oxidation, and an inert atmosphere prevents oxidative degradation.
Light Store in the dark.Protects against potential light-induced degradation.
Moisture Keep in a dry environment, using a desiccant for the container.Moisture can lead to hydrolysis of the ether linkages, although they are generally stable.

Handling Precautions: When handling the reagent, it is crucial to prevent repeated freeze-thaw cycles of solutions, as this can lead to degradation. It is recommended to aliquot stock solutions into single-use volumes. Before opening, the container should be allowed to warm to room temperature to prevent condensation of moisture onto the product.

Stability Profile and Degradation Pathways

The stability of this compound is influenced by its two key structural components: the polyethylene glycol (PEG) chain and the terminal propargyl ether groups. Degradation can be induced by thermal stress, oxidative conditions, and extremes of pH.

Thermal and Oxidative Degradation

The polyethylene glycol backbone is the primary site of thermal and oxidative degradation. Studies on PEG have shown that in the presence of air, elevated temperatures can lead to random chain scission. This process is an oxidative degradation mechanism that can result in a decrease in the average molecular weight and the formation of various byproducts.

Key Degradation Products of the PEG Chain:

  • Low molecular weight esters (e.g., formic esters)

  • Aldehydes

  • Ethylene glycol and lower molecular weight PEGs

The propargyl groups themselves are relatively stable to heat in the absence of reactive partners. However, the ether linkage can be susceptible to cleavage under harsh thermal conditions.

pH-Mediated Degradation

While ether linkages are generally stable across a wide pH range, extremes of acidity or basicity can promote hydrolysis, leading to cleavage of the PEG chain. The terminal alkyne of the propargyl group is a weak acid (pKa ≈ 25) and is generally stable under typical physiological and formulation conditions. However, strong bases can deprotonate the terminal alkyne, which could potentially initiate side reactions.

Photodegradation

A summary of the inferred stability of this compound under different conditions is presented below:

ConditionStabilityPotential Degradation Pathway
Acidic (pH < 4) ModerateAcid-catalyzed hydrolysis of ether linkages.
Neutral (pH 6-8) HighGenerally stable.
Basic (pH > 9) ModerateBase-catalyzed hydrolysis of ether linkages. Deprotonation of the terminal alkyne.
Elevated Temperature (>40°C) Low to ModerateThermal and oxidative degradation of the PEG chain (chain scission).
Light Exposure ModeratePotential for photo-initiated oxidative degradation of the PEG chain.
Oxidizing Agents LowOxidative degradation of the PEG chain.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve subjecting the compound to forced degradation conditions and analyzing the resulting samples using appropriate analytical techniques.

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)

  • NMR Spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: To an aliquot of the stock solution, add 0.1 M HCl to a final concentration of 0.01 M. Incubate at 40°C for 24, 48, and 72 hours.

    • Basic Hydrolysis: To an aliquot of the stock solution, add 0.1 M NaOH to a final concentration of 0.01 M. Incubate at 40°C for 24, 48, and 72 hours.

    • Oxidative Degradation: To an aliquot of the stock solution, add 3% H₂O₂. Incubate at room temperature for 24, 48, and 72 hours.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24, 48, and 72 hours.

    • Photostability: Expose an aliquot of the stock solution to a calibrated light source (as per ICH Q1B guidelines).

    • Control: Keep an aliquot of the stock solution at 4°C in the dark.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition. If necessary, neutralize the acidic and basic samples.

    • Analyze the samples by a suitable stability-indicating HPLC method. Given that this compound lacks a strong chromophore, CAD or ELSD is recommended for detection.

    • For structural elucidation of major degradation products, collect fractions from the HPLC and analyze by mass spectrometry and/or NMR spectroscopy.

Analytical Method: HPLC with Charged Aerosol Detection (CAD)
  • Column: A suitable reversed-phase column (e.g., C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to resolve the parent compound from its degradation products (e.g., 5-95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detector: Charged Aerosol Detector.

Visualizing Degradation and Experimental Workflow

To better understand the potential degradation pathways and the experimental workflow for stability testing, the following diagrams are provided.

G Potential Degradation Pathways of this compound cluster_degradation Degradation Pathways A This compound HC≡C-(CH₂OCH₂)₁₁-O-CH₂-C≡CH B Oxidative Degradation (PEG Chain Scission) A->B Heat, O₂ C Hydrolytic Degradation (Ether Bond Cleavage) A->C Acid/Base D Formation of Aldehydes, Esters, Lower MW PEGs B->D E Formation of PEG-diols and Propargyl Alcohol C->E G Experimental Workflow for Stability Assessment cluster_stress Forced Degradation cluster_analysis Analysis start Start: this compound Sample acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo hplc HPLC-CAD/ELSD Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms_nmr MS and NMR for Structural Elucidation hplc->ms_nmr end End: Stability Profile hplc->end ms_nmr->end

References

An In-depth Technical Guide to the Safe Handling and Use of Bis-propargyl-PEG11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and experimental guidelines for Bis-propargyl-PEG11, a bifunctional crosslinker pivotal in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is a polyethylene glycol (PEG) derivative featuring terminal propargyl groups. These alkyne functionalities are key for its utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." The PEG linker enhances solubility and can improve the pharmacokinetic profile of resulting conjugates.

PropertyValue
CAS Number 1351373-49-3
Molecular Formula C₂₈H₅₀O₁₂
Molecular Weight 578.69 g/mol [1]
Appearance Solid-Liquid Mixture[2]
Purity ≥97%[1]
Storage Temperature 4°C for long-term storage.[1] Stock solutions can be stored at -20°C for one month or -80°C for six months.
Solubility Soluble in DMSO and other organic solvents. The PEG chain imparts hydrophilicity.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting. Adherence to the following safety protocols is essential to minimize risk.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • GHS Pictogram: GHS07 (Harmful)[2]

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Measures and Personal Protective Equipment (PPE)
Precautionary CodeDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash hands thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves, protective clothing, eye protection, and face protection.
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.
P304 + P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P330 Rinse mouth.
P362 + P364 Take off contaminated clothing and wash it before reuse.
P405 Store locked up.
P501 Dispose of contents/container in accordance with local regulations.

Recommended PPE:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is primarily used as a linker in CuAAC reactions. The following are general protocols for its application in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Optimization of molar ratios, concentrations, and reaction times may be necessary for specific applications.

General Reagents and Stock Solutions
  • This compound: Prepare a stock solution in an appropriate organic solvent (e.g., DMSO).

  • Azide-functionalized molecule (e.g., cytotoxic drug, protein ligand): Prepare a stock solution in a compatible solvent.

  • Copper(II) Sulfate (CuSO₄): Prepare a stock solution in deionized water.

  • Copper(I)-stabilizing ligand (e.g., TBTA or THPTA): Prepare a stock solution in a suitable solvent (e.g., DMSO or water).

  • Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh stock solution in deionized water immediately before use.

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other appropriate buffer.

Experimental Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)

This workflow describes the conjugation of an azide-modified cytotoxic drug to a target antibody using this compound as a linker.

ADC_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Click Chemistry Conjugation cluster_2 Step 3: Purification and Analysis A Target Antibody C Antibody-Azide Conjugate A->C Amine Coupling (e.g., NHS ester) B Azide-functionalized Linker B->C F Antibody-Drug Conjugate (ADC) C->F CuAAC Reaction (CuSO4, NaAsc, Ligand) D This compound D->F E Cytotoxic Drug E->F G Purification (e.g., SEC) F->G H Characterization (e.g., DAR analysis) G->H

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Methodology:

  • Antibody Modification (if necessary): If the antibody does not already contain an azide group, it can be introduced by reacting surface-exposed lysines with an azide-functionalized NHS ester.

  • Click Chemistry Reaction: a. In a reaction vessel, combine the azide-modified antibody and this compound in a suitable buffer. b. Add the copper(I)-stabilizing ligand, followed by the CuSO₄ solution. c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. d. The other propargyl end of the PEG linker is then reacted with an azide-functionalized cytotoxic drug in a subsequent click reaction. e. Incubate the reaction mixture at room temperature, protected from light.

  • Purification: Remove unreacted reagents and byproducts using size-exclusion chromatography (SEC) or other suitable purification methods.

  • Characterization: Analyze the final ADC to determine the drug-to-antibody ratio (DAR) and confirm conjugation.

Experimental Workflow: Synthesis of a PROTAC

This workflow illustrates the use of this compound to link a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

PROTAC_Workflow cluster_0 Component Preparation cluster_1 Stepwise Click Reactions cluster_2 Purification and Analysis A Azide-functionalized POI Ligand D Intermediate 1: POI Ligand-Linker A->D CuAAC Reaction 1 B This compound B->D C Azide-functionalized E3 Ligase Ligand E Final PROTAC Molecule C->E D->E CuAAC Reaction 2 F Purification (e.g., HPLC) E->F G Characterization (e.g., MS, NMR) F->G

Caption: Workflow for PROTAC Synthesis.

Methodology:

  • Component Preparation: Synthesize or procure azide-functionalized ligands for the protein of interest (POI) and an E3 ubiquitin ligase.

  • Stepwise Click Reactions: a. In the first CuAAC reaction, couple the azide-functionalized POI ligand to one of the alkyne groups of this compound. This is done in the presence of a copper catalyst, a reducing agent, and a stabilizing ligand. b. Purify the resulting intermediate. c. In a second CuAAC reaction, conjugate the azide-functionalized E3 ligase ligand to the remaining alkyne group on the intermediate from the previous step.

  • Purification: Purify the final PROTAC molecule using high-performance liquid chromatography (HPLC) or other suitable techniques.

  • Characterization: Confirm the structure and purity of the synthesized PROTAC using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound serves as a flexible linker within a PROTAC molecule, facilitating the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Protein of Interest (POI) PROTAC PROTAC (with this compound linker) POI->PROTAC Ub_POI Ubiquitinated POI E3 E3 Ubiquitin Ligase PROTAC->E3 E3->Ub_POI transfers Ub Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-Mediated Protein Degradation Pathway.

This guide is intended for informational purposes for trained laboratory personnel. Always consult the most recent Safety Data Sheet (SDS) from your supplier and follow all institutional safety guidelines when handling this chemical.

References

An In-depth Technical Guide to the Synthesis and Purification of Bis-propargyl-PEG11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Bis-propargyl-PEG11, a homobifunctional linker valuable in bioconjugation, hydrogel formation, and as a component in Proteolysis Targeting Chimeras (PROTACs). The terminal alkyne groups allow for efficient conjugation to azide-containing molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry").

Synthesis of this compound

The primary synthetic route to this compound is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with an alkyl halide. In this case, the commercially available polyethylene glycol (PEG) diol with an average of 11 ethylene glycol units is deprotonated with a strong base to form a dialkoxide, which then undergoes nucleophilic substitution with propargyl bromide.

Reaction Scheme

The synthesis proceeds in a single step where both terminal hydroxyl groups of the PEG diol are propargylated.

Synthesis PEG_diol HO-(CH₂CH₂O)₁₁-H Undecaethylene Glycol Product HC≡CCH₂O-(CH₂CH₂O)₁₁-CH₂C≡CH This compound PEG_diol->Product Williamson Ether Synthesis Base 2 eq. Strong Base (e.g., NaH, KOH) Base->PEG_diol Deprotonation Propargyl_Bromide 2 eq. Propargyl Bromide (HC≡CCH₂Br) Propargyl_Bromide->Product Alkylation Solvent Anhydrous Solvent (THF, DMF)

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the propargylation of polyethylene glycols.[1][2]

Materials:

  • Undecaethylene glycol (PEG11-diol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium hydroxide (KOH)

  • Propargyl bromide, 80% solution in toluene

  • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add undecaethylene glycol (1.0 eq.). Dissolve the diol in anhydrous THF or DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional hour to ensure complete formation of the dialkoxide. If using KOH, the reaction is typically performed at a higher temperature (e.g., 70-100°C) to form the potassium salt.[2]

  • Propargylation: Cool the reaction mixture back to 0 °C. Add propargyl bromide (2.5 eq.) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution at 0 °C.

  • Workup: Dilute the mixture with water and extract with dichloromethane (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Quantitative Data for Synthesis
ParameterValue/ConditionReference/Comment
Starting Material Undecaethylene glycol (PEG11-diol)Commercially available.
Reagents Sodium Hydride (NaH) or Potassium Hydroxide (KOH)NaH in THF at 0°C to RT is a common choice for this reaction.[1]
Propargyl BromideUsed in slight excess to drive the reaction to completion.
Solvent Anhydrous THF or DMFPolar aprotic solvents are suitable for the Williamson ether synthesis.[1]
Reaction Time 12 - 24 hoursReaction progress can be monitored by TLC or LC-MS.
Temperature 0 °C to Room Temperature (for NaH)Higher temperatures may be required for less reactive bases like KOH.
Estimated Yield 85 - 95% (crude)Yields for similar propargylation reactions on PEG derivatives are reported to be high.

Purification of this compound

The purification of PEG derivatives can be challenging due to their polarity and potential for a distribution of chain lengths. A multi-step purification strategy is often necessary to achieve high purity.

Purification Workflow

Purification Crude_Product Crude Product (from workup) Precipitation Precipitation/Crystallization (from Diethyl Ether/Hexane) Crude_Product->Precipitation Initial Purification Flash_Chromatography Flash Chromatography (Silica Gel) Precipitation->Flash_Chromatography Intermediate Purification HPLC Preparative RP-HPLC (C18 Column) Flash_Chromatography->HPLC High Purity Polishing Pure_Product Pure this compound (>95% Purity) HPLC->Pure_Product

Caption: General Purification Workflow for this compound.

Experimental Protocols for Purification

2.2.1. Precipitation

  • Dissolve the crude product in a minimal amount of a good solvent (e.g., THF or dichloromethane).

  • Add this solution dropwise to a large volume of a cold, poor solvent (e.g., diethyl ether or hexane) while stirring vigorously.

  • The product should precipitate out of solution.

  • Collect the precipitate by filtration and dry under vacuum. This step helps to remove non-polar impurities like mineral oil (if NaH was used) and excess propargyl bromide.

2.2.2. Flash Column Chromatography

Flash chromatography on silica gel can be used to separate the desired bis-propargyl product from any remaining starting material (PEG-diol) and mono-propargylated PEG.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) or ethyl acetate in hexanes is often effective. The polarity of the eluent system should be optimized based on TLC analysis.

Procedure:

  • Prepare a silica gel column.

  • Adsorb the crude or precipitated product onto a small amount of silica gel.

  • Load the sample onto the column.

  • Elute with the chosen solvent system, gradually increasing the polarity.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

2.2.3. Preparative Reverse-Phase HPLC (RP-HPLC)

For achieving the highest purity, preparative RP-HPLC is the method of choice. This technique separates compounds based on their hydrophobicity.

  • Stationary Phase: C18 silica gel.

  • Mobile Phase: A gradient of acetonitrile in water, often with a small amount of an additive like trifluoroacetic acid (TFA, 0.1%) to improve peak shape.

  • Detection: UV detection at a low wavelength (e.g., ~210-220 nm) or an Evaporative Light Scattering Detector (ELSD) is suitable since PEGs lack a strong chromophore.

Procedure:

  • Dissolve the sample in the initial mobile phase.

  • Inject the sample onto the preparative C18 column.

  • Elute with a water/acetonitrile gradient (e.g., starting from a high aqueous content and increasing the acetonitrile concentration).

  • Collect fractions corresponding to the product peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Combine the pure fractions and remove the solvents by lyophilization to obtain the final product as a pure solid or oil.

Comparison of Purification Methods
MethodPrincipleAdvantagesDisadvantagesTypical Purity Achieved
Precipitation Differential solubilitySimple, fast, good for removing non-polar impurities.Low resolution, may not remove closely related impurities.70 - 90%
Flash Chromatography Adsorption chromatography on silica gelGood for larger scale purification, removes polar and non-polar impurities.Can be time-consuming, resolution may not be sufficient for complete separation.90 - 98%
Preparative RP-HPLC Partitioning based on hydrophobicityHigh resolution, excellent for separating closely related species.Requires specialized equipment, limited sample loading capacity.> 98%

Characterization

The structure and purity of the final this compound product should be confirmed by analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This is a key technique to confirm the presence of the terminal alkyne protons (a triplet around 2.4-2.5 ppm) and the methylene protons adjacent to the alkyne (a doublet around 4.2 ppm). The large signal from the repeating ethylene glycol units will be observed around 3.6 ppm. The integration of these signals can confirm the degree of propargylation.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the product. The expected monoisotopic mass for C₂₈H₅₀O₁₂ is approximately 578.33 g/mol . The mass spectrum will likely show peaks corresponding to [M+H]⁺ and/or [M+Na]⁺.

  • Analytical HPLC: To determine the final purity of the product. The conditions would be similar to the preparative method but on an analytical scale.

This guide provides a comprehensive framework for the successful synthesis and purification of this compound, enabling researchers and developers to produce this versatile linker with high purity for their specific applications.

References

An In-depth Technical Guide to Homobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Polyethylene glycol (PEG) linkers are indispensable tools in modern biotechnology and pharmaceutical development, prized for their ability to improve the solubility, stability, and pharmacokinetic properties of conjugated molecules.[1][2] Among the various classes of PEG derivatives, homobifunctional linkers represent a fundamental category used for cross-linking, nanoparticle functionalization, and surface modification.[3][4] This guide provides a comprehensive overview of the core features, chemistries, and applications of homobifunctional PEG linkers for researchers, scientists, and drug development professionals.

Core Concepts of Homobifunctional PEG Linkers

Homobifunctional PEG linkers are polymers of repeating ethylene oxide units that possess identical reactive functional groups at both termini.[3] Their general structure can be represented as X-PEG-X, where 'X' is the reactive end group and 'PEG' is the polyethylene glycol chain.

The PEG backbone imparts several advantageous properties:

  • Water Solubility: The hydrophilic nature of the ethylene oxide repeats enhances the solubility of the linker and the resulting conjugate in aqueous environments.

  • Biocompatibility: PEG is known for its minimal toxicity and low immunogenicity, making it suitable for in vivo applications.

  • Flexibility: The PEG chain is highly flexible, providing conformational freedom to the linked molecules.

  • "Stealth" Properties: The hydration shell formed around the PEG chain can shield the conjugated molecule from proteolytic enzymes and reduce recognition by the immune system, often extending its circulation half-life.

These linkers are primarily used to cross-link molecules containing the same type of functional group, such as two proteins, or to functionalize surfaces and nanoparticles symmetrically.

General_Structure X1 Reactive Group (X) PEG PEG Chain (-CH₂-CH₂-O-)n X1->PEG X2 Reactive Group (X) PEG->X2 NHS_Ester_Reaction cluster_0 NHS-PEG-NHS + Primary Amine cluster_1 Formation of Amide Bond R1-NH2 Protein-NH₂ plus1 + NHS_Linker NHS-O-CO-PEG-CO-O-NHS arrow1 pH 7.2-8.5 Amide_Bond Protein-NH-CO-PEG-CO-O-NHS plus2 + NHS_byproduct NHS arrow_reaction cluster_1 cluster_1 cluster_0 cluster_0 Maleimide_Reaction cluster_0 Maleimide-PEG-Maleimide + Thiol cluster_1 Formation of Thioether Bond Thiol Protein-SH plus1 + Maleimide_Linker Maleimide-PEG-Maleimide arrow1 pH 6.5-7.5 arrow_reaction cluster_1 cluster_1 cluster_0 cluster_0 SPAAC_Reaction cluster_0 DBCO-PEG-DBCO + Azide cluster_1 Formation of Triazole Ring Azide Molecule-N₃ plus1 + DBCO_Linker DBCO-PEG-DBCO arrow1 Copper-Free arrow_reaction cluster_1 cluster_1 cluster_0 cluster_0 Experimental_Workflow A 1. Prepare Protein Solution (in appropriate buffer) B 2. Prepare Linker Stock Solution (e.g., in DMSO or DMF) C 3. Add Linker to Protein (Control molar excess) A->C B->C D 4. Incubate Reaction (e.g., 30-60 min at RT or 2h at 4°C) C->D E 5. Quench Reaction (Add Tris or Glycine for NHS esters) D->E F 6. Purify Conjugate (Dialysis, SEC, etc.) E->F G 7. Characterize Product (SDS-PAGE, Mass Spec) F->G

References

Methodological & Application

Application Notes: Bis-propargyl-PEG11 in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bis-propargyl-PEG11 is a homobifunctional crosslinker featuring two terminal alkyne groups connected by a hydrophilic 11-unit polyethylene glycol (PEG) spacer. This reagent is a valuable tool in bioconjugation and drug development, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". The PEG spacer enhances aqueous solubility, reduces aggregation of conjugates, and provides a flexible linkage between conjugated molecules. Key applications include the synthesis of Proteolysis Targeting Chimeras (PROTACs), the formation of antibody-drug conjugates (ADCs), and the crosslinking of azide-modified biomolecules.[1][2]

Core Applications

  • PROTAC Synthesis: this compound can serve as the central linker in a PROTAC, connecting a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[3][4][5] The modular nature of click chemistry allows for the efficient assembly of PROTAC libraries with varying linker lengths and attachment points.

  • Biomolecule Crosslinking: The two terminal alkyne groups enable the crosslinking of two azide-containing molecules. This can be used to study protein-protein interactions, create multivalent ligands, or form hydrogels.

  • Antibody-Drug Conjugate (ADC) Development: While less common than heterobifunctional linkers, a bis-propargyl linker can be used in a sequential manner to conjugate a drug and an antibody, both of which have been modified to contain azide groups.

Data Presentation

Quantitative data for reactions specifically involving this compound are not extensively consolidated in the literature. However, the following table summarizes representative conditions and expected outcomes for CuAAC reactions with similar PEGylated alkynes in bioconjugation applications. Yields for CuAAC are generally high, often exceeding 70-95% with proper optimization.

ParameterCondition/ValueExpected OutcomeNotes
Reactants Azide-modified protein/molecule, this compoundCovalent conjugate formationEnsure high purity of reactants.
Molar Ratio (Azide:Alkyne) 1:1 to 1:10High reaction efficiencyExcess alkyne may be needed for dilute protein solutions.
Catalyst CuSO₄ (50-250 µM)Formation of 1,4-disubstituted triazoleIn-situ reduction to Cu(I) is required.
Reducing Agent Sodium Ascorbate (5-10x molar excess over Cu)Maintains copper in the active Cu(I) statePrepare fresh to ensure activity.
Ligand THPTA or TBTA (1-5x molar excess over Cu)Accelerates reaction and protects biomoleculesTHPTA is recommended for aqueous solutions.
Solvent Aqueous buffer (e.g., PBS pH 7.4), often with co-solvents (e.g., DMSO, DMF)Solubilizes reactants and facilitates reactionKeep co-solvent concentration low to maintain protein stability.
Reaction Time 1 - 4 hoursHigh conversion to productCan be extended to 12-24 hours for dilute or complex reactions.
Temperature Room Temperature (20-25°C)Efficient reaction without thermal degradation of biomolecules
Typical Yield >80%High purity conjugateYield is dependent on substrate and purification method.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step sequential CuAAC reaction to synthesize a PROTAC.

Step 1: Conjugation of E3 Ligase Ligand-Azide to this compound

  • Reagent Preparation:

    • Dissolve the azide-functionalized E3 ligase ligand (1.0 eq) in DMF or DMSO.

    • Dissolve this compound (1.1 eq) in the same solvent.

    • Prepare fresh stock solutions of 100 mM Copper(II) Sulfate (CuSO₄) in water and 200 mM Sodium Ascorbate in water.

    • Prepare a 100 mM stock solution of a suitable Cu(I)-stabilizing ligand (e.g., THPTA) in water.

  • Reaction Setup:

    • In a reaction vial, combine the E3 ligase ligand-azide solution and the this compound solution.

    • Add the THPTA ligand solution to the reaction mixture (final concentration ~5x that of CuSO₄).

    • Add the CuSO₄ solution (final concentration ~100 µM).

    • Initiate the reaction by adding the Sodium Ascorbate solution (final concentration ~1 mM).

  • Reaction and Monitoring:

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS to confirm the formation of the mono-alkyne-PEG11-E3 ligase ligand conjugate.

  • Purification:

    • Upon completion, purify the product using preparative HPLC to isolate the mono-functionalized intermediate.

Step 2: Conjugation of POI Ligand-Azide to the Intermediate

  • Reaction Setup:

    • Dissolve the purified mono-alkyne-PEG11-E3 ligase ligand conjugate (1.0 eq) and the azide-functionalized POI ligand (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF).

    • Add the THPTA ligand, CuSO₄, and Sodium Ascorbate as described in Step 1.

  • Reaction and Purification:

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Crosslinking of Two Azide-Modified Proteins

This protocol outlines the procedure for crosslinking two different azide-modified proteins (Protein A-N₃ and Protein B-N₃) using this compound.

  • Reagent Preparation:

    • Ensure both Protein A-N₃ and Protein B-N₃ are in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare fresh stock solutions of CuSO₄, Sodium Ascorbate, and THPTA as described in Protocol 1.

  • Reaction Setup:

    • In a microcentrifuge tube, combine equimolar amounts of Protein A-N₃ and Protein B-N₃.

    • Add this compound stock solution to achieve a 0.5-fold molar equivalent to the total protein concentration (to favor dimer formation).

    • Add the THPTA ligand solution (final concentration 500 µM).

    • Add the CuSO₄ solution (final concentration 100 µM).

    • Initiate the reaction by adding the Sodium Ascorbate solution (final concentration 1 mM).

  • Incubation and Quenching:

    • Gently mix and incubate at room temperature for 1-4 hours.

    • Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper ions.

  • Analysis and Purification:

    • Analyze the crosslinking reaction by SDS-PAGE. The formation of a higher molecular weight band corresponding to the Protein A-Protein B dimer should be observed.

    • Purify the crosslinked conjugate from unreacted proteins and reagents using size-exclusion chromatography (SEC).

Visualizations

PROTAC_Synthesis_Workflow cluster_0 Step 1: First CuAAC Reaction cluster_1 Step 2: Second CuAAC Reaction E3_azide E3 Ligase Ligand (with Azide) Intermediate Mono-alkyne-PEG11-E3 Ligase Intermediate E3_azide->Intermediate CuSO4, Na-Ascorbate, THPTA BisPropargyl This compound BisPropargyl->Intermediate POI_azide POI Ligand (with Azide) Purification1 HPLC Purification Intermediate->Purification1 Final_PROTAC Final PROTAC Molecule POI_azide->Final_PROTAC CuSO4, Na-Ascorbate, THPTA Purification2 HPLC Purification Final_PROTAC->Purification2 Intermediate_ref->Final_PROTAC

Caption: Workflow for the modular synthesis of a PROTAC using this compound.

Protein_Crosslinking_Workflow cluster_reaction CuAAC Reaction ProtA Protein A (with Azide) reaction_node Mix & Incubate (CuSO4, Na-Ascorbate, THPTA) ProtA->reaction_node ProtB Protein B (with Azide) ProtB->reaction_node BisPropargyl This compound BisPropargyl->reaction_node Crosslinked Crosslinked Protein A-PEG11-Protein B reaction_node->Crosslinked Analysis SDS-PAGE Analysis Crosslinked->Analysis Purification Size-Exclusion Chromatography Crosslinked->Purification

Caption: Experimental workflow for crosslinking two azide-modified proteins.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI POI->POI_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound PROTAC PROTAC (this compound linker) PROTAC_bound PROTAC PROTAC->PROTAC_bound POI_bound->PROTAC_bound PolyUb Poly-ubiquitination of POI POI_bound->PolyUb PROTAC_bound->E3_bound E3_bound->PolyUb Recruits E2-Ub Ub Ubiquitin Ub->E3_bound Proteasome 26S Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation Recycling PROTAC & E3 Ligase Recycled Degradation->Recycling

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition with Bis-propargyl-PEG11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Bis-propargyl-PEG11 in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" approach is highly efficient for applications such as hydrogel formation, polymer synthesis, and bioconjugation.

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and specific formation of a stable 1,2,3-triazole linkage between an alkyne and an azide. This compound is a linear polyethylene glycol (PEG) derivative functionalized with a terminal alkyne group at both ends. This bifunctionality makes it an ideal crosslinking agent or monomer for polymerization reactions with molecules containing two or more azide groups. The PEG linker enhances aqueous solubility and biocompatibility of the resulting structures, making this reagent particularly valuable in drug delivery, tissue engineering, and other biomedical applications.

The reaction is highly specific, proceeds under mild conditions, and generally provides high yields, making it a favored method for creating complex macromolecular architectures.[1][2]

Applications

This compound is a versatile reagent for various applications, including:

  • Hydrogel Formation: When reacted with multi-azide functionalized molecules, this compound can form cross-linked hydrogel networks. These hydrogels can be used for 3D cell culture, controlled drug release, and as scaffolds for tissue engineering.

  • Polymer Synthesis: The reaction of this compound with a bis-azide compound results in the formation of linear polymers containing triazole linkages. These polymers can be designed to have specific physicochemical properties for various biomedical applications.

  • Bioconjugation: While this compound is primarily a crosslinker, it can be used to link two azide-containing biomolecules, such as proteins or peptides, though monofunctionalized PEGs are more common for this purpose.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific applications.

Protocol 1: General CuAAC Polymerization/Cross-linking

This protocol describes the reaction of this compound with a generic bis-azide compound to form a polymer or hydrogel.

Materials:

  • This compound

  • Bis-azide crosslinker (e.g., 2,2-bis(azidomethyl)propane-1,3-diol)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Degassed, deionized water or an appropriate buffer (e.g., PBS, pH 7.4)

  • Organic solvent if needed for solubility (e.g., DMSO, DMF)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of the ligand (THPTA or TBTA) in deionized water or DMSO.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.

    • Prepare stock solutions of this compound and the bis-azide in a suitable solvent (e.g., deionized water, DMSO). The concentration will depend on the desired final polymer concentration.

  • Reaction Setup:

    • In a reaction vessel, add the this compound and bis-azide stock solutions to achieve the desired final concentrations and a 1:1 molar ratio of alkyne to azide functional groups.

    • Add the ligand stock solution to the reaction mixture. A 2:1 to 5:1 molar ratio of ligand to CuSO₄ is recommended.[3]

    • Add the CuSO₄ stock solution. The final concentration of CuSO₄ typically ranges from 50 µM to 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. The final concentration of sodium ascorbate should be 5 to 10 times the concentration of CuSO₄.

  • Incubation:

    • Gently mix the reaction solution and incubate at room temperature for 4 to 24 hours. The reaction time will depend on the specific reactants and their concentrations.

    • The reaction can be monitored by techniques such as FTIR to observe the disappearance of the azide peak (~2100 cm⁻¹).

  • Purification of the Polymer/Hydrogel:

    • For soluble polymers: Purify the polymer by dialysis against deionized water using an appropriate molecular weight cutoff (MWCO) membrane to remove the copper catalyst, excess reagents, and small molecules. The purified polymer can then be isolated by lyophilization.

    • For hydrogels: Wash the hydrogel extensively with deionized water to remove unreacted components. The purified hydrogel can be swollen to equilibrium in the desired buffer.

    • Alternatively, for polymers soluble in organic solvents but not in water or ether, precipitation in cold diethyl ether or water can be an effective purification method.[4]

Data Presentation

The following tables summarize representative quantitative data for CuAAC reactions involving PEG derivatives. Note that specific yields and reaction times will vary depending on the exact substrates and conditions used.

ParameterTypical RangeReference
Reactant Concentration 10 µM - 10 mMGeneral Knowledge
CuSO₄ Concentration 50 µM - 1 mM[3]
Ligand:CuSO₄ Ratio 2:1 to 5:1
Sodium Ascorbate:CuSO₄ Ratio 5:1 to 10:1General Knowledge
Reaction Time 1 - 48 hours
Reaction Temperature Room TemperatureGeneral Knowledge
Yield >80%

Table 1: Typical Reaction Parameters for CuAAC with PEG Derivatives

Product TypePurification MethodCharacterization Techniques
Soluble Polymer Dialysis, Precipitation¹H NMR, GPC/SEC, FTIR, MALDI-TOF MS
Hydrogel Extensive WashingSwelling Ratio, Rheology, SEM, FTIR

Table 2: Purification and Characterization of Products

Visualization of Workflow and Mechanisms

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

CuAAC_Mechanism CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Ascorbate Sodium Ascorbate Ascorbate->CuI Reduction Cu_Acetylide Cu(I)-Acetylide Complex CuI->Cu_Acetylide Alkyne R1-C≡CH (this compound) Alkyne->Cu_Acetylide Cu_Triazolide Copper Triazolide Cu_Acetylide->Cu_Triazolide Cycloaddition Azide R2-N3 (Bis-azide) Azide->Cu_Triazolide Cu_Triazolide->CuI Regeneration Triazole 1,4-Disubstituted Triazole Cu_Triazolide->Triazole Protonation Proton_Source H+ Proton_Source->Triazole CuAAC_Workflow Start Start Prep_Solutions Prepare Stock Solutions (this compound, Bis-azide, CuSO4, Ligand, Ascorbate) Start->Prep_Solutions Mix_Reactants Mix Reactants (PEG-Alkyne, Azide, Ligand, CuSO4) Prep_Solutions->Mix_Reactants Initiate Initiate Reaction with Sodium Ascorbate Mix_Reactants->Initiate Incubate Incubate at Room Temperature (4-24 hours) Initiate->Incubate Purify Purify Product (Dialysis or Washing) Incubate->Purify Characterize Characterize Product (NMR, GPC, FTIR, Rheology) Purify->Characterize End End Characterize->End Hydrogel_Formation Bis_Alkyne This compound (Dialkyne Monomer) CuAAC CuAAC 'Click' Reaction Bis_Alkyne->CuAAC Bis_Azide Bis-azide (Diazide Monomer) Bis_Azide->CuAAC Polymer_Chain Linear Polymer Chain with Triazole Linkages CuAAC->Polymer_Chain Crosslinking Crosslinking Polymer_Chain->Crosslinking Hydrogel Cross-linked Hydrogel Network Crosslinking->Hydrogel

References

Application Notes and Protocols for PROTAC Synthesis Using Bis-propargyl-PEG11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by co-opting the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] The linker is a critical component that influences the physicochemical properties, cell permeability, and efficacy of the PROTAC.[2] Among the various linkers, polyethylene glycol (PEG) chains are frequently employed to enhance solubility and cell permeability.[3] Bis-propargyl-PEG11 is a versatile PEG-based linker that enables the facile synthesis of PROTACs through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction.[4] This application note provides detailed protocols for the synthesis and evaluation of PROTACs utilizing this compound, with a focus on targeting the epigenetic reader protein BRD4.

Principle of PROTAC Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) e.g., BRD4 POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Starting Materials Ligand_A Azide-functionalized BRD4 Ligand (e.g., JQ1-N3) Start->Ligand_A Ligand_B Azide-functionalized E3 Ligase Ligand (e.g., VHL-N3) Start->Ligand_B Linker This compound Start->Linker Step1 Step 1: First Click Reaction Ligand_A->Step1 Step2 Step 2: Second Click Reaction Ligand_B->Step2 Linker->Step1 Intermediate Intermediate: BRD4-Linker Conjugate Step1->Intermediate Intermediate->Step2 Crude_PROTAC Crude PROTAC Step2->Crude_PROTAC Purification Purification (HPLC) Crude_PROTAC->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC Characterization Characterization (NMR, MS) Final_PROTAC->Characterization BRD4_Signaling_Pathway cluster_pathway BRD4 Signaling Pathway in Cancer BRD4 BRD4 Acetylated_Histones Acetylated Histones on Super-Enhancers BRD4->Acetylated_Histones Binds to Transcription_Machinery Transcriptional Machinery Acetylated_Histones->Transcription_Machinery Recruits cMYC_Gene c-MYC Gene Transcription_Machinery->cMYC_Gene Activates Transcription cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Cell_Cycle_Progression Cell Cycle Progression cMYC_Protein->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis cMYC_Protein->Apoptosis_Inhibition Cancer_Cell_Proliferation Cancer Cell Proliferation Cell_Cycle_Progression->Cancer_Cell_Proliferation Apoptosis_Inhibition->Cancer_Cell_Proliferation PROTAC BRD4-Targeting PROTAC PROTAC->BRD4 Induces Degradation

References

Application Notes and Protocols for Bioconjugation with Bis-propargyl-PEG11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-propargyl-PEG11 is a homobifunctional, hydrophilic crosslinker that enables the covalent conjugation of two azide-containing molecules through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] The polyethylene glycol (PEG) spacer, with its eleven ethylene glycol units, enhances the solubility and reduces the aggregation of the resulting conjugate, making it an invaluable tool in drug development, particularly in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3]

This document provides a detailed step-by-step guide for the sequential bioconjugation of two distinct azide-containing molecules to this compound. It includes experimental protocols, quantitative data representation, and visualizations to facilitate the successful application of this versatile linker in your research.

Principle of the Reaction

The bioconjugation strategy with this compound involves a two-step sequential CuAAC reaction. The key to forming a heterobifunctional conjugate is the careful control of stoichiometry in the first reaction to favor the formation of a mono-functionalized intermediate. This intermediate is then purified before being reacted with the second azide-containing molecule. The CuAAC reaction is highly specific, forming a stable triazole linkage between an alkyne and an azide, and proceeds under mild, aqueous conditions, making it ideal for working with sensitive biomolecules.[1]

Data Presentation

The efficiency of CuAAC reactions is typically high, often achieving near-quantitative yields. The following table provides representative data for the sequential bioconjugation process. Actual yields may vary depending on the specific molecules being conjugated.

StepReactionReactants (Molar Ratio)Typical Yield (%)Analytical Technique for Verification
1First "Click" ReactionThis compound : Azide-Molecule A (1 : 0.8-1.0)85-95LC-MS, NMR
2Purification of IntermediateMono-alkyne-PEG11-Molecule A>90HPLC, Flash Chromatography
3Second "Click" ReactionMono-alkyne-PEG11-Molecule A : Azide-Molecule B (1 : 1.2-1.5)>90LC-MS, SDS-PAGE
4Final PurificationMolecule A-PEG11-Molecule B>95Size-Exclusion Chromatography (SEC), HPLC

Experimental Protocols

Materials and Reagents
  • This compound

  • Azide-containing Molecule A

  • Azide-containing Molecule B

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvents: Deionized water, DMSO, or DMF

  • Buffers: Phosphate-buffered saline (PBS), pH 7.4

  • Purification columns (e.g., desalting columns, HPLC columns)

Protocol 1: Sequential Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the two-step sequential conjugation of two different azide-containing molecules (Molecule A and Molecule B) to this compound.

Step 1: First "Click" Reaction to Synthesize Mono-functionalized Intermediate

  • Preparation of Stock Solutions:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.

    • Dissolve Azide-Molecule A in a compatible solvent to a final concentration of 10 mM.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of THPTA in deionized water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a reaction tube, add this compound (1.0 equivalent).

    • Add Azide-Molecule A (0.8-1.0 equivalent) to the reaction tube. The sub-stoichiometric amount of the azide is crucial to minimize the formation of the bis-conjugated product.

    • Add the appropriate buffer (e.g., PBS) to achieve the desired reaction concentration.

  • Catalyst Preparation and Addition:

    • In a separate tube, premix CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) to form the copper-ligand complex. Let it stand for a few minutes.[4]

    • Add the copper-ligand complex to the reaction mixture.

  • Initiation of the Reaction:

    • Add sodium ascorbate (1.0 equivalent) to the reaction mixture to reduce Cu(II) to the active Cu(I) state and initiate the click reaction.

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect the reaction from light.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by an appropriate analytical technique such as LC-MS to confirm the formation of the mono-functionalized product and the consumption of Azide-Molecule A.

Step 2: Purification of the Mono-functionalized Intermediate

  • Upon completion of the first click reaction, purify the mono-alkyne-PEG11-Molecule A intermediate to remove unreacted this compound, bis-conjugated product, and excess reagents.

  • For small molecule conjugates, purification can be achieved using flash column chromatography or preparative HPLC.

  • For biomolecule conjugates, use size-exclusion chromatography (SEC) or other appropriate protein purification techniques.

  • Characterize the purified intermediate by LC-MS and/or NMR to confirm its identity and purity.

Step 3: Second "Click" Reaction

  • Reaction Setup:

    • Dissolve the purified mono-alkyne-PEG11-Molecule A (1.0 equivalent) in a suitable buffer.

    • Add Azide-Molecule B (1.2-1.5 equivalents). A slight excess of the second azide ensures complete conversion of the intermediate.

  • Catalyst Addition and Reaction Initiation:

    • Prepare the copper-ligand complex as described in Step 1.3 and add it to the reaction mixture (0.1 eq CuSO₄, 0.5 eq THPTA).

    • Initiate the reaction by adding sodium ascorbate (1.0 equivalent).

    • Allow the reaction to proceed at room temperature for 1-4 hours, protected from light.

  • Monitoring the Reaction:

    • Monitor the reaction by LC-MS or SDS-PAGE (for protein conjugates) to confirm the formation of the final heterobifunctional conjugate.

Step 4: Final Purification

  • Purify the final conjugate (Molecule A-PEG11-Molecule B) to remove any unreacted starting materials and catalyst components.

  • For biomolecule conjugates, size-exclusion chromatography (SEC) is often effective.

  • Characterize the final product for identity, purity, and, if applicable, drug-to-antibody ratio (DAR).

Mandatory Visualizations

Bioconjugation_Workflow General Bioconjugation Workflow with this compound cluster_start Starting Materials cluster_reaction Sequential CuAAC Reactions cluster_end Final Product and Analysis Bis_propargyl_PEG11 This compound Linker First_Click First 'Click' Reaction (Stoichiometric Control) Bis_propargyl_PEG11->First_Click Azide_A Azide-Molecule A Azide_A->First_Click Azide_B Azide-Molecule B Second_Click Second 'Click' Reaction Azide_B->Second_Click Purification_1 Purification of Intermediate First_Click->Purification_1 Purification_1->Second_Click Final_Purification Final Purification Second_Click->Final_Purification Final_Conjugate Final Conjugate (Molecule A-PEG11-Molecule B) Final_Purification->Final_Conjugate Characterization Characterization (LC-MS, HPLC, SDS-PAGE) Final_Conjugate->Characterization

Caption: A flowchart illustrating the sequential bioconjugation process using this compound.

Sequential_Reaction_Logic Logical Flow of Sequential 'Click' Reactions Start Start with This compound Step1 React with sub-stoichiometric Azide-Molecule A Start->Step1 Intermediate Mono-functionalized Intermediate (Alkyne-PEG11-Molecule A) Step1->Intermediate Purify1 Purify Intermediate Intermediate->Purify1 Step2 React with excess Azide-Molecule B Purify1->Step2 Final_Product Final Heterobifunctional Conjugate (Molecule A-PEG11-Molecule B) Step2->Final_Product End End Final_Product->End

Caption: Logical diagram showing the stepwise synthesis of a heterobifunctional conjugate.

Signaling_Pathway_Example Example Application: PROTAC Action PROTAC PROTAC (Molecule A-PEG11-Molecule B) Target_Protein Target Protein (Molecule A binds here) PROTAC->Target_Protein binds E3_Ligase E3 Ubiquitin Ligase (Molecule B binds here) PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex Formation Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome marked for Degradation Target Protein Degradation Proteasome->Degradation

Caption: Diagram illustrating the mechanism of action for a PROTAC synthesized using a bis-alkyne linker.

References

Application Notes and Protocols: Bis-propargyl-PEG11 for Hydrogel Formation and Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis-propargyl-PEG11 is a linear polyethylene glycol (PEG) derivative functionalized with a propargyl group at each terminus. This bifunctional molecule is a key component in the formation of hydrogels through "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction conditions.[1][2] Specifically, the terminal alkyne groups of this compound readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing azide groups.[3][4] This reaction forms a stable triazole linkage, leading to the creation of a crosslinked hydrogel network.[3]

These PEG-based hydrogels are highly attractive for biomedical applications due to their biocompatibility, tunable mechanical properties, and ability to encapsulate cells and therapeutic agents. By adjusting the concentration of this compound and the azide-functionalized crosslinker, the physicochemical properties of the resulting hydrogel, such as stiffness, swelling ratio, and degradation rate, can be precisely controlled. Furthermore, the hydrogel matrix can be functionalized with bioactive motifs, such as the RGD peptide, to promote cell adhesion and influence cell behavior, making these materials ideal for 3D cell culture and tissue engineering applications.

Data Presentation

The following tables summarize representative quantitative data for PEG-based hydrogels formed via click chemistry. While specific data for this compound is limited in the literature, these values from similar linear PEG-alkyne systems provide a strong indication of the expected properties.

Table 1: Mechanical Properties of PEG Hydrogels

PEG Derivative (wt%)CrosslinkerYoung's Modulus (E)Storage Modulus (G')Reference
8-arm PEG-alkyne (5%)PEG-azide-~3.8 kPa
4-arm PEG-acrylate (10%)Dithiol~10-30 kPa-
PEG-diacrylate (10%)-~40 kPa-
PEG-diacrylate (30%)-~3.5 MPa-
Aminooxy-PEG (3%)Glutaraldehyde-~258 Pa
Aminooxy-PEG (7%)Glutaraldehyde-~4196 Pa

Table 2: Swelling and Gelation Properties of PEG Hydrogels

PEG SystemCrosslinking ChemistrySwelling Ratio (q)Gelation TimeReference
4-arm PEG-azide/di-propargyl-peptideCuAAC15 - 35< 10 min
Azide-PEG/Cyclooctyne-PEGSPAAC~15< 5 min
Aminooxy-PEG (3%, r=0.7)Oxime Ligation~133~5 min (pH 6.5)
Aminooxy-PEG (3%, r=1.0)Oxime Ligation~66~30 min (pH 7.2)
PEGDA (10%)Photopolymerization20 - 30-

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of a propargyl-terminated PEG, which can be adapted for this compound starting from a di-hydroxyl PEG11.

Materials:

  • Poly(ethylene glycol) with terminal hydroxyl groups (PEG11-diol)

  • Propargyl bromide

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Dichloromethane (CH2Cl2)

  • Diethyl ether

  • Succinic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • 1,4-Dioxane

Procedure:

  • Propargylation of one hydroxyl group:

    • Dissolve PEG11-diol and a molar equivalent of KOH in DMF.

    • Stir the mixture at 100°C for 1 hour.

    • Cool the solution and add propargyl bromide dropwise.

    • Stir the reaction mixture at 70°C for 15 hours.

    • After cooling, filter the solution and concentrate it under vacuum.

    • Dissolve the residue in distilled water and extract with CH2Cl2.

    • Remove the CH2Cl2 under vacuum to yield mono-propargyl-PEG11-hydroxyl.

  • Conversion of the remaining hydroxyl to a carboxyl group (optional, for creating a heterobifunctional linker):

    • Dissolve the mono-propargyl-PEG11-hydroxyl in anhydrous 1,4-dioxane.

    • Add succinic anhydride, DMAP, and TEA.

    • Stir the mixture at room temperature for 24 hours.

    • Concentrate the solution and precipitate the product in diethyl ether to obtain a propargyl-PEG11-acid.

  • Propargylation of the second hydroxyl group (for this compound):

    • Repeat step 1 with the mono-propargyl-PEG11-hydroxyl, using a molar excess of propargyl bromide and KOH to drive the reaction to completion.

    • Purification is performed as described in step 1.

Protocol 2: Hydrogel Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound

  • Azide-functionalized crosslinker (e.g., a multi-arm PEG-azide)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of this compound in PBS.

  • Prepare a stock solution of the azide-functionalized crosslinker in PBS.

  • Prepare a stock solution of CuSO4 in water.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • In a reaction vessel, mix the this compound solution and the azide-crosslinker solution at the desired molar ratio.

  • To initiate the crosslinking, add the CuSO4 solution followed by the sodium ascorbate solution. The final concentration of copper is typically in the low millimolar range.

  • Gently mix the solution and allow it to stand at room temperature or 37°C. Gelation should occur within minutes.

Protocol 3: Hydrogel Characterization

1. Swelling Ratio Measurement:

  • After gelation, immerse the hydrogel in PBS at 37°C.

  • Allow the hydrogel to swell to equilibrium (typically 24-48 hours), with periodic changes of the PBS.

  • Remove the swollen hydrogel, gently blot to remove excess surface water, and record the swollen weight (Ws).

  • Freeze-dry the hydrogel to completely remove the water and record the dry weight (Wd).

  • Calculate the swelling ratio (q) as: q = Ws / Wd.

2. Mechanical Testing (Rheometry):

  • Use a rheometer with a parallel plate geometry.

  • Place the hydrogel sample on the bottom plate.

  • Lower the upper plate to contact the hydrogel.

  • Perform a frequency sweep at a constant strain (e.g., 1%) to determine the storage modulus (G') and loss modulus (G'').

  • The storage modulus represents the elastic properties of the hydrogel.

Mandatory Visualizations

Hydrogel_Formation_Workflow Experimental Workflow for Hydrogel Formation and Characterization cluster_synthesis Precursor Synthesis cluster_formation Hydrogel Formation cluster_characterization Characterization cluster_application Application s1 Synthesize/Obtain This compound f1 Prepare Precursor Solutions in PBS s1->f1 s2 Synthesize/Obtain Azide-Crosslinker s2->f1 f2 Mix Precursors at Desired Ratio f1->f2 f3 Initiate Crosslinking (e.g., add Cu catalyst) f2->f3 f4 Cast into Mold and Allow Gelation f3->f4 c1 Swelling Ratio Measurement f4->c1 c2 Mechanical Testing (Rheometry) f4->c2 c3 Morphology Analysis (e.g., SEM) f4->c3 a1 Functionalization (e.g., RGD peptide) f4->a1 a3 Drug Delivery Study f4->a3 a2 3D Cell Culture a1->a2

Caption: Workflow for hydrogel synthesis, characterization, and application.

RGD_Signaling_Pathway Cell Adhesion Signaling on RGD-Functionalized Hydrogel cluster_ecm Extracellular Matrix (Hydrogel) cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus hydrogel This compound Hydrogel rgd RGD Peptide integrin Integrin Receptor rgd->integrin binds to fak Focal Adhesion Kinase (FAK) integrin->fak activates src Src Kinase fak->src actin Actin Cytoskeleton fak->actin promotes assembly ras Ras src->ras erk ERK ras->erk transcription Gene Transcription erk->transcription regulates cell_response cell_response actin->cell_response transcription->cell_response Cell Proliferation, Adhesion, Migration

Caption: RGD-integrin mediated cell adhesion signaling pathway.

References

Application Notes and Protocols for Bis-propargyl-PEG11 with Azide-Modified Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the crosslinking of azide-modified proteins using the homobifunctional linker, Bis-propargyl-PEG11, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is a cornerstone of "click chemistry," offering high efficiency and specificity for creating stable triazole linkages. The inclusion of a PEG11 spacer enhances solubility and provides a flexible linker for studying protein-protein interactions.

Introduction

This compound is a homobifunctional crosslinker containing two terminal alkyne groups separated by a polyethylene glycol (PEG) spacer. This reagent is ideal for covalently linking two protein molecules that have been modified to contain azide functionalities. The CuAAC reaction is highly specific, proceeding readily in aqueous environments and is compatible with a wide range of biomolecules. This technique is particularly valuable for studying protein dimerization, elucidating protein-protein interactions within signaling pathways, and creating protein conjugates for various applications in drug development and proteomics research.

Reaction Principle

The core of the methodology is the copper(I)-catalyzed [3+2] cycloaddition between the terminal alkyne groups of this compound and the azide groups on the modified proteins. This reaction results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring, effectively crosslinking the two protein molecules.

Data Presentation

The efficiency of the crosslinking reaction can be influenced by several factors, including the nature of the protein, the concentration of reagents, and the reaction conditions. The following table summarizes typical quantitative data obtained from CuAAC-mediated protein conjugation experiments.

ParameterTypical Value/RangeMethod of Determination
Crosslinking Efficiency 70-95%SDS-PAGE, Size Exclusion Chromatography (SEC)
Yield of Dimeric Product 50-85%Densitometry of SDS-PAGE, SEC peak integration
Reaction Time 1-4 hoursTime-course analysis by SDS-PAGE or LC-MS
Optimal Copper (CuSO₄) Concentration 50-250 µMTitration experiments monitored by product formation
Optimal Ligand (THPTA) to Copper Ratio 5:1 (molar ratio)Optimization to maximize yield and minimize protein damage
Optimal Sodium Ascorbate Concentration 1-5 mMTitration experiments to ensure efficient Cu(I) regeneration

Note: The values presented are typical and may require optimization for specific protein systems.

Experimental Protocols

This section provides a detailed protocol for the crosslinking of azide-modified proteins with this compound.

Materials and Reagents
  • Azide-modified protein(s) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • This compound (Product information available from suppliers like PrecisePEG, CAS 1351373-48-2)[1]

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (prepare fresh, e.g., 100 mM in water)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 50 mM EDTA in water)

  • (Optional) Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water) to prevent oxidative damage[2]

Protocol for Protein Crosslinking
  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, combine the azide-modified protein solution with the Reaction Buffer to the desired final concentration (e.g., 1-10 mg/mL).

    • Add the this compound linker to the protein solution. A molar excess of the linker over the protein (e.g., 5 to 20-fold) is recommended to favor intermolecular crosslinking. The optimal ratio should be determined empirically.

  • Preparation of Catalyst Premix:

    • In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of copper to ligand is commonly used to protect the protein from oxidative damage[2].

    • Allow the premix to stand for 1-2 minutes at room temperature.

  • Initiation of the Click Reaction:

    • Add the copper/ligand premix to the protein/linker mixture. The final concentration of CuSO₄ should typically be in the range of 50-250 µM.

    • (Optional) Add aminoguanidine to a final concentration of 1-5 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix the reaction by inverting the tube or by slow end-over-end rotation. Avoid vigorous vortexing which can denature proteins.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The optimal reaction time may vary and can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE.

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching solution (EDTA) to a final concentration of 10-20 mM to chelate the copper ions.

  • Purification of the Crosslinked Product:

    • Remove excess reagents and byproducts by a suitable method such as size-exclusion chromatography (SEC), dialysis, or using desalting columns.

  • Analysis and Characterization:

    • Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to the crosslinked dimer.

    • Characterize the purified crosslinked protein by techniques such as SEC to assess purity and aggregation, and mass spectrometry to confirm the identity of the product.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

Experimental Workflow for Protein Crosslinking

The following diagram illustrates the general workflow for the crosslinking of azide-modified proteins with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis protein Azide-Modified Protein reaction_mixture Combine Protein and Linker protein->reaction_mixture linker This compound linker->reaction_mixture catalyst_premix CuSO4 + THPTA Premix add_catalyst Add Catalyst Premix catalyst_premix->add_catalyst reducing_agent Sodium Ascorbate (fresh) initiate_reaction Add Sodium Ascorbate reducing_agent->initiate_reaction reaction_mixture->add_catalyst add_catalyst->initiate_reaction incubation Incubate (1-4h, RT) initiate_reaction->incubation quench Quench with EDTA incubation->quench purification Purify (SEC/Dialysis) quench->purification analysis Analyze (SDS-PAGE, MS) purification->analysis

Caption: Workflow for protein crosslinking.

Application in Studying Protein-Protein Interactions: EGFR Signaling Pathway

Homobifunctional crosslinkers like this compound are valuable tools for studying protein dimerization, a key event in many signaling pathways. For instance, the dimerization of the Epidermal Growth Factor Receptor (EGFR) upon ligand binding is a critical step in the activation of downstream signaling cascades that regulate cell proliferation, survival, and differentiation[3]. The following diagram illustrates a simplified EGFR signaling pathway and highlights how crosslinking can be used to study EGFR dimerization.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_crosslinking EGF EGF (Ligand) EGFR1 EGFR (monomer) EGF->EGFR1 Binding EGFR2 EGFR (monomer) EGF->EGFR2 EGFR_dimer EGFR Dimer (Active) EGFR1->EGFR_dimer Dimerization crosslinker This compound (crosslinks azide-modified EGFR) EGFR1->crosslinker EGFR2->EGFR_dimer Dimerization EGFR2->crosslinker Grb2 Grb2 EGFR_dimer->Grb2 Recruitment & Activation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: EGFR signaling and crosslinking.

References

Application Notes and Protocols for Labeling Peptides with Bis-propargyl-PEG11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-propargyl-PEG11 is a homobifunctional crosslinker containing two terminal alkyne groups separated by a hydrophilic 11-unit polyethylene glycol (PEG) spacer. This reagent is particularly well-suited for labeling and crosslinking azide-modified peptides and other biomolecules through the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, making it a valuable tool in drug development, proteomics, and various research applications.[1][2]

The primary application of this compound in peptide science is the creation of peptide dimers.[3] This can involve the formation of homodimers (linking two identical peptides) or heterodimers (linking two different peptides). Dimerization can significantly enhance the avidity of a peptide for its target receptor, leading to increased biological activity. Furthermore, this linker can be used to tether peptides to other molecules or surfaces functionalized with azides.

These application notes provide detailed protocols for the labeling of azide-modified peptides with this compound, purification of the resulting conjugates, and methods for their characterization.

Key Applications

  • Synthesis of Peptide Dimers: Creation of homodimers or heterodimers to enhance binding affinity and biological activity.[3]

  • Bioconjugation: Linking peptides to other azide-containing molecules such as fluorescent dyes, cytotoxic drugs, or oligonucleotides.[4]

  • Development of PROTACs: this compound can be used as a PEG-based PROTAC linker in the synthesis of proteolysis-targeting chimeras.

  • Surface Immobilization: Attaching peptides to azide-functionalized surfaces for various bioassays.

Experimental Protocols

Protocol 1: Synthesis of a Peptide Homodimer using this compound

This protocol describes the reaction of an azide-modified peptide with this compound to form a peptide homodimer.

Materials:

  • Azide-modified peptide

  • This compound (MW: 578.69 g/mol )

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Peptide and Reagent Preparation:

    • Dissolve the azide-modified peptide in DMSO to a final concentration of 10 mM.

    • Dissolve this compound in DMSO to a final concentration of 5 mM.

    • Prepare fresh stock solutions of 100 mM CuSO4 in water and 500 mM sodium ascorbate in water.

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • PBS (to final volume)

      • Azide-modified peptide (2 equivalents)

      • This compound (1 equivalent)

      • TBTA (0.1 equivalents)

      • CuSO4 (0.1 equivalents)

    • Vortex briefly to mix.

    • Initiate the reaction by adding sodium ascorbate (0.5 equivalents).

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.

  • Purification:

    • Following the incubation, purify the reaction mixture using RP-HPLC.

    • Use a C18 column and a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the desired peptide dimer.

  • Characterization:

    • Confirm the identity of the purified product by mass spectrometry. The expected mass will be (2 x mass of azide-peptide) + mass of this compound.

    • Assess the purity of the final product by analytical RP-HPLC.

Protocol 2: Synthesis of a Peptide Heterodimer using a Step-wise Approach

This protocol describes a two-step method to synthesize a heterodimer, which is often necessary to avoid the formation of unwanted homodimers.

Materials:

  • Azide-modified Peptide A

  • Azide-modified Peptide B

  • This compound

  • All other reagents as listed in Protocol 1.

Procedure:

Step 1: Mono-conjugation of Peptide A to this compound

  • Follow the click reaction procedure described in Protocol 1, but with a modified stoichiometry:

    • Use a 5 to 10-fold molar excess of this compound (5-10 equivalents) relative to the Azide-modified Peptide A (1 equivalent). This will favor the formation of the mono-alkyne-PEG-peptide conjugate.

  • Purify the mono-conjugated product by RP-HPLC to separate it from unreacted peptide and excess this compound.

  • Characterize the purified mono-conjugate by mass spectrometry to confirm the addition of one peptide to the linker.

Step 2: Conjugation of Peptide B to the Mono-conjugated Product

  • Dissolve the purified and lyophilized mono-alkyne-PEG-Peptide A conjugate in DMSO.

  • Perform a second click reaction using the purified mono-conjugate (1 equivalent) and Azide-modified Peptide B (1.2 equivalents).

  • Use the same reaction conditions (CuSO4, sodium ascorbate, TBTA) as described in Protocol 1.

  • Purify the final heterodimer product by RP-HPLC.

  • Characterize the final product by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.

Data Presentation

Table 1: Hypothetical Quantitative Data for Peptide Homodimer Synthesis

ParameterValueMethod of Determination
Peptide Concentration1 mMUV-Vis Spectroscopy
This compound Conc.0.5 mMGravimetric
Reaction Time2 hours-
Crude Product Purity65%Analytical RP-HPLC
Final Yield45%Gravimetric/UV-Vis
Final Purity>95%Analytical RP-HPLC
Expected Mass (Da)CalculatedMass Spectrometry
Observed Mass (Da)CalculatedMass Spectrometry

Table 2: Hypothetical Quantitative Data for Peptide Heterodimer Synthesis

ParameterStep 1: Mono-conjugationStep 2: Hetero-conjugationMethod of Determination
Crude Product Purity50%70%Analytical RP-HPLC
Yield35%60% (based on mono-conjugate)Gravimetric/UV-Vis
Final Purity>98%>95%Analytical RP-HPLC
Expected Mass (Da)CalculatedCalculatedMass Spectrometry
Observed Mass (Da)CalculatedCalculatedMass Spectrometry

Mandatory Visualizations

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Azide-Peptide Azide-Peptide Reaction Mixture Reaction Mixture Azide-Peptide->Reaction Mixture This compound This compound This compound->Reaction Mixture Click Reagents Click Reagents Click Reagents->Reaction Mixture RP-HPLC RP-HPLC Reaction Mixture->RP-HPLC Purified Dimer Purified Dimer RP-HPLC->Purified Dimer Mass Spectrometry Mass Spectrometry Purified Dimer->Mass Spectrometry

Caption: Experimental workflow for peptide dimer synthesis.

G cluster_cell Cell Membrane Peptide A-N3 Peptide A-N3 Dimerized Peptide Dimerized Peptide Peptide A-N3->Dimerized Peptide Click Reaction Peptide B-N3 Peptide B-N3 Peptide B-N3->Dimerized Peptide Click Reaction This compound This compound This compound->Dimerized Peptide Receptor A Receptor A Dimerized Peptide->Receptor A Binds Receptor B Receptor B Dimerized Peptide->Receptor B Binds Enhanced Signaling Enhanced Signaling Receptor A->Enhanced Signaling Receptor B->Enhanced Signaling Cell Surface Cell Surface

Caption: Dimerized peptide enhancing receptor clustering.

References

Applications of Bis-propargyl-PEG11 in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bis-propargyl-PEG11 is a versatile, bifunctional linker molecule playing a crucial role in the development of sophisticated drug delivery systems. Its structure, featuring a hydrophilic 11-unit polyethylene glycol (PEG) spacer flanked by two terminal propargyl groups, enables the precise and efficient connection of various molecular entities through "click chemistry." This powerful conjugation technique, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the creation of stable triazole linkages under mild, biocompatible conditions.

The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates, which can lead to improved pharmacokinetic profiles and reduced non-specific binding in vivo. The dual propargyl groups offer the potential for creating complex architectures, such as crosslinked nanoparticles or the simultaneous attachment of two different molecules.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the construction of innovative drug carriers, including antibody-drug conjugates (ADCs) and targeted nanoparticles.

Key Applications:

  • PROTAC (Proteolysis Targeting Chimera) Development: this compound can serve as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand, forming a PROTAC that induces the degradation of the target protein.

  • Antibody-Drug Conjugate (ADC) Synthesis: The linker can be used to attach cytotoxic drugs to monoclonal antibodies, creating ADCs that selectively deliver potent payloads to cancer cells.[1]

  • Targeted Nanoparticle Formulation: this compound can be used to functionalize nanoparticles (e.g., liposomes, polymeric nanoparticles) with targeting ligands (e.g., peptides, antibodies) to enhance their accumulation at the site of action.

  • Hydrogel Formation: The bifunctional nature of the linker allows for its use as a crosslinking agent in the formation of biocompatible hydrogels for controlled drug release.

Data Presentation

The following tables present representative quantitative data for a hypothetical drug delivery system developed using a Bis-propargyl-PEG linker. These values are illustrative and will vary depending on the specific drug, targeting ligand, and nanoparticle composition.

Table 1: Physicochemical Properties of Targeted Nanoparticles

ParameterUn-targeted NanoparticlesTargeted Nanoparticles (with this compound linker)
Mean Particle Size (nm) 120 ± 5.2135 ± 6.8
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.04
Zeta Potential (mV) -15.8 ± 1.2-12.3 ± 1.5
Drug Loading Capacity (%) 10.5 ± 0.89.8 ± 0.7
Encapsulation Efficiency (%) 85.2 ± 3.182.5 ± 2.9

Table 2: In Vitro Drug Release Profile

Time (hours)Cumulative Drug Release (%) - pH 7.4Cumulative Drug Release (%) - pH 5.5
1 5.1 ± 0.510.2 ± 0.8
4 12.3 ± 1.125.6 ± 1.5
8 20.5 ± 1.845.8 ± 2.1
12 28.9 ± 2.060.1 ± 2.5
24 40.2 ± 2.578.9 ± 3.0
48 55.6 ± 3.192.3 ± 3.4

Experimental Protocols

Protocol 1: Synthesis of a Targeted Ligand-PEG-Drug Conjugate via Click Chemistry

This protocol describes the general procedure for conjugating an azide-functionalized targeting ligand and an azide-functionalized drug to this compound.

Materials:

  • This compound

  • Azide-functionalized targeting ligand (e.g., peptide, small molecule)

  • Azide-functionalized drug molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size exclusion chromatography (SEC) system for purification

Procedure:

  • Dissolution of Reactants:

    • Dissolve this compound (1 equivalent) in DMF or DMSO.

    • In a separate tube, dissolve the azide-functionalized targeting ligand (1.1 equivalents) in the same solvent.

    • In another tube, dissolve the azide-functionalized drug molecule (1.1 equivalents) in the same solvent.

  • Preparation of Catalyst Solution:

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of THPTA in water.

  • Click Reaction:

    • In a reaction vessel, combine the this compound solution with the targeting ligand and drug solutions.

    • Add the THPTA solution to the reaction mixture.

    • Add the CuSO₄ solution, followed by the sodium ascorbate solution to initiate the reaction.

    • Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring, protected from light.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by an appropriate analytical technique, such as LC-MS or HPLC, to confirm the formation of the desired conjugate.

  • Purification:

    • Once the reaction is complete, purify the conjugate using size exclusion chromatography (SEC) to remove unreacted starting materials and catalysts.

    • Collect the fractions containing the purified conjugate and confirm its identity and purity by LC-MS and NMR.

  • Storage:

    • Lyophilize the purified conjugate and store it at -20°C or -80°C.

Protocol 2: Formulation of Targeted Polymeric Nanoparticles

This protocol outlines a general method for formulating drug-loaded nanoparticles and functionalizing their surface with a pre-formed targeting ligand-PEG conjugate using click chemistry.

Materials:

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Drug to be encapsulated

  • Azide-functionalized polymer for surface modification

  • Targeting ligand-PEG-propargyl conjugate (synthesized as in Protocol 1, but with one propargyl end free)

  • Polyvinyl alcohol (PVA) or another suitable surfactant

  • Organic solvent (e.g., dichloromethane, acetone)

  • Deionized water

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Procedure:

  • Nanoparticle Formulation (Emulsion-Solvent Evaporation Method):

    • Dissolve the biodegradable polymer, the drug, and a small amount of azide-functionalized polymer in an organic solvent.

    • Prepare an aqueous solution of PVA.

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

    • Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent and the formation of solid nanoparticles.

    • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA, and resuspend them in a suitable buffer (e.g., PBS).

  • Surface Functionalization via Click Chemistry:

    • To the suspension of azide-functionalized nanoparticles, add the targeting ligand-PEG-propargyl conjugate.

    • Add the catalyst system (THPTA, CuSO₄, and sodium ascorbate) as described in Protocol 1.

    • Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring.

  • Purification of Targeted Nanoparticles:

    • Separate the functionalized nanoparticles from unreacted materials and catalysts by repeated centrifugation and washing cycles with deionized water or by dialysis.

  • Characterization:

    • Characterize the physicochemical properties of the targeted nanoparticles, including particle size, polydispersity index (PDI), and zeta potential, using dynamic light scattering (DLS).

    • Determine the drug loading capacity and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) after lysing the nanoparticles.

    • Confirm the successful conjugation of the targeting ligand by techniques such as FTIR, XPS, or by quantifying a unique element or tag on the ligand.

  • Storage:

    • Store the final targeted nanoparticle suspension at 4°C for short-term use or lyophilize for long-term storage.

Visualizations

Caption: Experimental workflow for the synthesis of a drug conjugate and formulation of targeted nanoparticles.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell tnp Targeted Nanoparticle (with this compound linker) receptor Target Receptor tnp->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release (e.g., low pH) endosome->drug_release drug Active Drug drug_release->drug target Intracellular Target (e.g., DNA, Tubulin) drug->target effect Therapeutic Effect (e.g., Apoptosis) target->effect

Caption: Proposed mechanism of action for a targeted drug delivery system.

References

Application Notes and Protocols for PEGylation of Small Molecules using Bis-propargyl-PEG11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the PEGylation of small molecules using Bis-propargyl-PEG11, a homobifunctional PEG linker. This process is particularly relevant for modifying small molecule drugs to improve their pharmacokinetic and pharmacodynamic properties. The protocols detailed below leverage the efficiency and specificity of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a well-established strategy in drug development to enhance the therapeutic value of small molecules. Key advantages of PEGylating small molecule drugs include:

  • Improved Solubility: PEGylation can significantly increase the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.[1][]

  • Enhanced Pharmacokinetics: The increased hydrodynamic volume of PEGylated molecules can lead to reduced renal clearance, resulting in a longer circulating half-life and prolonged drug exposure.[][3][4]

  • Reduced Immunogenicity: The PEG chain can shield the drug from the immune system, reducing its immunogenic potential.

  • Altered Biodistribution: PEGylation can modify the distribution of a small molecule within the body, for instance, by limiting its ability to cross the blood-brain barrier.

This compound is a valuable reagent for this purpose, featuring two terminal alkyne groups. This allows for the conjugation of one or two azide-modified small molecules through the highly efficient and bioorthogonal CuAAC reaction. The PEG11 linker provides a discrete length spacer, offering a balance of increased hydrodynamic size and flexibility.

Data Presentation

The following table summarizes typical quantitative data for the PEGylation of an azide-modified small molecule with this compound via a CuAAC reaction. The data is representative and can vary depending on the specific small molecule and reaction conditions.

ParameterValueMethod of AnalysisReference
Purity of this compound > 96%HPLC, NMR
Molecular Weight of this compound 534.64 g/mol Mass Spectrometry
CuAAC Reaction Yield (Small Molecule Conjugation) 80 - 95%HPLC, LC-MS
Purity of Mono-PEGylated Conjugate > 95%RP-HPLC, SEC
Purity of Bis-PEGylated Conjugate > 90%RP-HPLC, SEC
Confirmation of Conjugation Expected Mass ShiftMass Spectrometry

Experimental Protocols

Protocol 1: Modification of a Small Molecule with an Azide Group

Prior to conjugation with this compound, the small molecule of interest must be functionalized with an azide group. The specific method for this will depend on the functional groups available on the small molecule. A common approach is to react an amine-containing small molecule with an azide-NHS ester.

Materials:

  • Amine-containing small molecule

  • Azido-acetic acid N-hydroxysuccinimide ester (Azide-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

  • Dissolve the amine-containing small molecule in anhydrous DMF or DMSO.

  • Add 1.1 equivalents of Azide-NHS ester to the solution.

  • Add 2 equivalents of TEA or DIPEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Remove the solvent under reduced pressure.

  • Purify the azide-modified small molecule using an appropriate method such as flash chromatography on silica gel or preparative RP-HPLC.

  • Characterize the purified product by NMR and mass spectrometry to confirm the successful installation of the azide group.

Protocol 2: PEGylation of Azide-Modified Small Molecule using this compound via CuAAC

This protocol describes the copper-catalyzed "click" reaction to conjugate the azide-modified small molecule to this compound.

Materials:

  • Azide-modified small molecule

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Degassed solvent (e.g., a mixture of t-butanol and water, or DMF)

  • Reaction vessel (e.g., a microcentrifuge tube or round-bottom flask)

  • Nitrogen or Argon source for inert atmosphere

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC))

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the azide-modified small molecule in the chosen reaction solvent.

    • Prepare a 10 mM stock solution of this compound in the same solvent.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a reaction vessel, add the desired amount of the azide-modified small molecule stock solution.

    • Add 0.5 to 1.0 equivalents of the this compound stock solution for mono-conjugation, or >2 equivalents for bis-conjugation.

    • Add the THPTA stock solution to a final concentration of 5 times the copper concentration.

    • Add the CuSO₄·5H₂O stock solution to a final concentration of 50-250 µM.

    • Vortex the mixture gently.

  • Initiation of the Reaction:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 times the copper concentration.

    • If the reaction is sensitive to oxygen, perform the reaction under an inert atmosphere of nitrogen or argon.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle stirring or agitation. The reaction progress can be monitored by LC-MS. Reactions are often complete within 1 hour.

  • Purification of the PEGylated Conjugate:

    • Upon completion, the PEGylated small molecule can be purified from the reaction mixture.

    • Size-Exclusion Chromatography (SEC): This is an effective method to separate the higher molecular weight PEGylated conjugate from unreacted small molecules, catalyst, and other low molecular weight reagents.

    • Reverse-Phase HPLC (RP-HPLC): RP-HPLC can be used to purify the conjugate, especially for separating mono-PEGylated, bis-PEGylated, and unreacted species.

  • Characterization:

    • Confirm the identity and purity of the final PEGylated conjugate using:

      • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To verify the molecular weight of the conjugate.

      • HPLC: To assess the purity of the final product.

      • NMR Spectroscopy: To confirm the structure of the conjugate, particularly the formation of the triazole ring.

Visualizations

G cluster_prep Preparation of Reactants cluster_reaction CuAAC Reaction cluster_purification Purification & Characterization Small_Molecule Amine-Containing Small Molecule Azide_Modification Azide Modification (Protocol 1) Small_Molecule->Azide_Modification Azide_NHS Azide-NHS Ester Azide_NHS->Azide_Modification Azide_Modified_SM Azide-Modified Small Molecule Azide_Modification->Azide_Modified_SM CuAAC CuAAC 'Click' Reaction (Protocol 2) Azide_Modified_SM->CuAAC Bis_propargyl_PEG This compound Bis_propargyl_PEG->CuAAC Purification Purification (SEC or RP-HPLC) CuAAC->Purification Catalyst CuSO4 / Na-Ascorbate THPTA Catalyst->CuAAC Characterization Characterization (MS, HPLC, NMR) Purification->Characterization Final_Product PEGylated Small Molecule Conjugate Characterization->Final_Product

Caption: Experimental workflow for small molecule PEGylation.

G cluster_opioid Opioid Action (e.g., Morphine) cluster_peg_naloxone PEGylated Naloxone Action Opioid Opioid BBB_Opioid Crosses Blood-Brain Barrier (BBB) Opioid->BBB_Opioid GI_Receptor Binds to Opioid Receptors in GI Tract Opioid->GI_Receptor CNS_Receptor Binds to Opioid Receptors in CNS BBB_Opioid->CNS_Receptor Analgesia Analgesia CNS_Receptor->Analgesia Constipation Constipation GI_Receptor->Constipation PEG_Naloxone PEGylated Naloxone No_BBB Does Not Cross BBB PEG_Naloxone->No_BBB GI_Antagonist Antagonizes Opioid Receptors in GI Tract PEG_Naloxone->GI_Antagonist No_Analgesia_Block No Interference with Central Analgesia No_BBB->No_Analgesia_Block Relief_Constipation Relief of Opioid-Induced Constipation GI_Antagonist->Relief_Constipation

Caption: Signaling pathway modulation by PEGylation.

References

Characterizing Bis-propargyl-PEG11 Conjugates: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of Bis-propargyl-PEG11 conjugates. These bifunctional linkers are crucial in the synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs), due to their defined length and reactive propargyl end groups, which are amenable to click chemistry.[1][2][3] Ensuring the purity, structural integrity, and precise molecular weight of these conjugates is paramount for the efficacy and safety of the final therapeutic product.[4][5] This guide outlines the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the comprehensive characterization of these conjugates.

Introduction to this compound Conjugates

This compound is a homobifunctional crosslinker featuring a polyethylene glycol (PEG) chain of 11 ethylene oxide units, flanked by a propargyl group at each terminus. The PEG backbone imparts desirable properties such as increased water solubility and reduced immunogenicity to the conjugated molecule. The terminal propargyl groups provide reactive sites for copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions ("click chemistry"), enabling the efficient and specific ligation of two molecular entities.

Due to the potential for heterogeneity during synthesis, rigorous analytical characterization is essential to confirm the identity and purity of this compound conjugates. This includes verifying the presence of the terminal propargyl groups, confirming the length of the PEG chain, and quantifying any impurities.

Analytical Techniques and Protocols

A multi-faceted analytical approach is necessary for the comprehensive characterization of this compound conjugates. The following sections detail the principles and experimental protocols for the most critical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is a powerful tool for the structural elucidation of this compound conjugates. Proton (¹H) and Carbon-13 (¹³C) NMR can confirm the presence of the characteristic chemical groups, including the PEG backbone, the terminal propargyl groups, and the methylene groups adjacent to the ether linkages and terminal alkynes. It is also invaluable for determining the degree of substitution and identifying potential impurities.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). DMSO-d₆ can be particularly useful for resolving hydroxyl peaks if incomplete functionalization is suspected.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Temperature: 25 °C.

    • Pulse Sequence: Standard ¹H acquisition.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID).

    • Apply a Fourier transform to the FID.

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks corresponding to the different proton environments.

  • Data Interpretation:

    • PEG Backbone: A prominent multiplet or singlet is expected around 3.6 ppm, corresponding to the repeating ethylene glycol units (-O-CH₂-CH₂-O-).

    • Propargyl Group: Look for a triplet at approximately 2.4 ppm corresponding to the acetylenic proton (-C≡C-H) and a doublet around 4.2 ppm for the methylene protons adjacent to the alkyne (-O-CH₂-C≡C-H).

    • Purity Assessment: The ratio of the integrals of the propargyl protons to the PEG backbone protons can be used to confirm the bifunctional nature of the conjugate. The absence of signals corresponding to starting materials or by-products indicates high purity.

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation dissolve Dissolve Conjugate in Deuterated Solvent setup Instrument Setup (400 MHz, 25°C) dissolve->setup acquire Acquire FID (16-64 Scans) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Peak Integration calibrate->integrate assign Assign Signals to Functional Groups integrate->assign purity Assess Purity and Structure Confirmation assign->purity

Caption: Workflow for NMR analysis of this compound conjugates.

Mass Spectrometry (MS)

Application: Mass spectrometry is essential for determining the molecular weight and assessing the heterogeneity of the this compound conjugate. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. ESI-MS is particularly useful when coupled with liquid chromatography for online separation and analysis.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the conjugate (e.g., 10-100 µg/mL) in a solvent compatible with ESI, such as a mixture of acetonitrile and water, often with a small amount of formic acid to promote ionization.

  • Instrument Setup:

    • Ionization Mode: Positive ion mode is typically used for PEG compounds.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap analyzers provide high resolution and mass accuracy.

    • Infusion: The sample can be directly infused into the mass spectrometer or introduced via an HPLC system.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For PEGylated molecules, a series of multiply charged ions will be observed.

  • Data Processing and Interpretation:

    • The resulting spectrum will show a distribution of peaks, each corresponding to the PEG conjugate with a different number of charges.

    • Deconvolution software is used to process the multiply charged ion series and calculate the neutral mass of the conjugate.

    • The deconvoluted spectrum should show a primary peak corresponding to the expected molecular weight of the this compound conjugate. The presence of a distribution of peaks separated by 44 Da (the mass of an ethylene glycol unit) can indicate polydispersity in the PEG chain length.

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is a cornerstone technique for assessing the purity and heterogeneity of this compound conjugates. Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are two common modes. SEC separates molecules based on their hydrodynamic volume, making it ideal for detecting aggregates or fragments. RP-HPLC separates based on hydrophobicity and is effective for resolving impurities with different polarities.

Experimental Protocol: Size-Exclusion Chromatography (SEC-HPLC)

  • Sample Preparation: Dissolve the conjugate in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm filter before injection.

  • Instrumentation and Conditions:

    • Column: A column suitable for the separation of polymers in the molecular weight range of the conjugate (e.g., Shodex Protein KW803 and KW804 in series).

    • Mobile Phase: An aqueous buffer, such as 20 mM HEPES at pH 6.5, is often used.

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

    • Detection: A Refractive Index (RI) detector is commonly used for PEG analysis as PEG lacks a strong UV chromophore.

    • Temperature: Maintain a constant column temperature (e.g., 25-30 °C) to ensure reproducible retention times.

  • Data Analysis:

    • The chromatogram will show peaks corresponding to different species based on their size.

    • The main peak should correspond to the intact this compound conjugate.

    • Peaks eluting earlier than the main peak may indicate the presence of aggregates, while later eluting peaks could be fragments or smaller impurities.

    • Quantification of purity is achieved by integrating the peak areas. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

Logical Relationship of Analytical Techniques

cluster_techniques Analytical Techniques cluster_properties Characterized Properties NMR NMR Spectroscopy Structure Chemical Structure & Functional Groups NMR->Structure Purity Purity & Impurities NMR->Purity MS Mass Spectrometry MW Molecular Weight & Polydispersity MS->MW HPLC HPLC (SEC/RP) HPLC->Purity FTIR FTIR Spectroscopy Functional_Groups Presence of Key Functional Groups FTIR->Functional_Groups

Caption: Interplay of techniques for conjugate characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application: FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups within the this compound conjugate. It is particularly useful for verifying the presence of the alkyne and ether functionalities.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet. For liquid samples, attenuated total reflectance (ATR)-FTIR is a convenient option.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the infrared beam and record the sample spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Alkyne C-H Stretch: A sharp, characteristic peak around 3300 cm⁻¹ indicates the presence of the terminal alkyne C-H bond.

    • C-O-C Ether Stretch: A strong, broad absorbance band in the region of 1100 cm⁻¹ is characteristic of the C-O-C stretching vibrations of the PEG backbone.

    • CH₂ Stretch: Absorbances around 2870 cm⁻¹ correspond to the C-H stretching of the methylene groups in the PEG chain.

Data Presentation and Summary

For effective comparison and reporting, quantitative data from these analyses should be summarized in a clear, tabular format.

Analytical TechniqueParameter MeasuredExpected Result for this compound
¹H NMR Chemical Shift (ppm)~3.6 (PEG backbone), ~4.2 (-CH₂-C≡), ~2.4 (-C≡C-H)
Integral RatiosConsistent with the structure of this compound
Mass Spectrometry Molecular Weight (Da)Matches the theoretical mass of the conjugate
PolydispersityA narrow distribution around the main peak
SEC-HPLC Purity (%)≥ 95% (as determined by peak area)
Aggregates/Fragments (%)≤ 5%
FTIR Wavenumber (cm⁻¹)~3300 (Alkyne C-H), ~1100 (C-O-C Ether)

Conclusion

The comprehensive characterization of this compound conjugates is critical for their successful application in research and drug development. The orthogonal analytical techniques described herein—NMR, MS, HPLC, and FTIR—provide a robust framework for confirming the identity, purity, and structural integrity of these important bifunctional linkers. Adherence to detailed protocols and systematic data analysis will ensure the quality and consistency of the conjugates, ultimately contributing to the development of safe and effective bioconjugate-based therapeutics.

References

Application Notes and Protocols for In Situ Hydrogel Formation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to In Situ Hydrogel Formation

In situ forming hydrogels are polymeric systems that are administered as solutions and undergo a sol-gel transition at the target site in response to specific physiological or external stimuli.[1] This minimally invasive approach allows for the filling of complex and irregular tissue defects and provides a platform for localized and sustained drug delivery or cell encapsulation.[2][3][4] The gelation process can be triggered by various stimuli, including changes in temperature, pH, or exposure to light, making these "smart" materials highly versatile for a range of biomedical applications.[3]

Key advantages of in situ hydrogels include ease of administration, improved patient compliance, and the ability to provide spatial and temporal control over the release of therapeutic agents. These systems are designed to be biocompatible and biodegradable, degrading into non-toxic products that are cleared from the body. This document provides detailed protocols for the formation, characterization, and biocompatibility assessment of common in situ hydrogel systems.

Experimental Workflows and Signaling Pathways

General Experimental Workflow

The development and evaluation of an in situ hydrogel follows a structured workflow, from polymer synthesis and characterization to in vivo assessment. This process ensures the resulting biomaterial is safe, effective, and possesses the desired physicochemical properties for the intended application.

Polymer Polymer Selection/Synthesis Precursor Precursor Solution Preparation Polymer->Precursor Trigger Application of Stimulus (e.g., Temp, pH, Light) Precursor->Trigger Gel In Situ Gel Formation Trigger->Gel Rheology Rheological Analysis (G', G'', Gelation Time) Gel->Rheology Morphology Morphological Analysis (SEM) Gel->Morphology Swelling Swelling & Degradation Gel->Swelling Mechanical Mechanical Testing Gel->Mechanical Biocompatibility In Vitro Biocompatibility (Cytotoxicity) Gel->Biocompatibility DrugRelease In Vitro Drug Release Gel->DrugRelease InVivo In Vivo Studies Biocompatibility->InVivo DrugRelease->InVivo cluster_sol Sol State (Low Temperature) cluster_gel Gel State (High Temperature) Sol Polymer Chains Hydrated & Dispersed Water Water Molecules (Dominant H-Bonding) Sol->Water Polymer-Water Interactions Gel 3D Hydrogel Network (Water Entrapped) Sol->Gel Increase Temp (> LCST) Gel->Sol Decrease Temp (< LCST) Aggregate Polymer Chains Aggregate (Hydrophobic) Gel->Aggregate Polymer-Polymer Interactions cluster_sol Sol State (Low pH) cluster_gel Gel State (Physiological pH) Sol Polymer Chains with Ionized Groups (e.g., -NH3+) Repulsion Electrostatic Repulsion (Soluble) Sol->Repulsion Gel 3D Hydrogel Network Sol->Gel Increase pH (e.g., to 7.4) Neutral Neutralized Groups (e.g., -NH2) (Insoluble) Gel->Neutral H-Bonding & Hydrophobic Interactions Precursor Precursor Solution: Polymer-Acrylate + Photoinitiator Light Apply Light (UV or Visible) Precursor->Light Radical Photoinitiator -> Free Radicals Light->Radical Crosslink Radicals Initiate Polymerization of Acrylate Groups Radical->Crosslink Gel Covalently Crosslinked Hydrogel Network Crosslink->Gel Start Prepare Drug-Loaded Precursor Solution Gelation Induce In Situ Gelation in Vial Start->Gelation Buffer Add Release Buffer (e.g., PBS) to Vial Gelation->Buffer Incubate Incubate at 37°C with Gentle Shaking Buffer->Incubate Sample At Time Points, Collect Aliquot of Buffer Incubate->Sample Replace Replenish with Fresh Buffer Sample->Replace Analysis Analyze Drug Concentration in Aliquot (e.g., HPLC, UV-Vis) Sample->Analysis Replace->Incubate Plot Plot Cumulative Release % vs. Time Analysis->Plot

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bis-propargyl-PEG11 Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction yields for bis-propargyl-PEG11 in click chemistry applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a polyethylene glycol (PEG)-based linker molecule with a propargyl group (a terminal alkyne) at both ends of a PEG chain with eleven ethylene glycol units.[1][2] It is a homobifunctional linker commonly used in click chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[3][4] Its primary applications are in bioconjugation, such as linking two different molecules (e.g., in PROTACs), creating multivalent structures, or for surface modification.[3] The PEG component enhances the solubility and biocompatibility of the resulting conjugate.

Q2: What are the main types of click chemistry reactions I can perform with this compound?

A2: The terminal alkyne groups of this compound make it suitable for two primary types of click chemistry reactions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that requires a copper(I) catalyst to join the alkyne with an azide-functionalized molecule.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. While this compound itself is not a strained alkyne, it reacts with azide-modified molecules that can then be conjugated to a strained cyclooctyne in a subsequent step, or it can be used to link two azide-containing molecules in the presence of a dialkyne partner. SPAAC is particularly useful in biological systems where the toxicity of copper is a concern.

Q3: Why is the PEG linker important in these reactions?

A3: The PEG linker offers several advantages in bioconjugation:

  • Enhanced Solubility: PEG is hydrophilic and can significantly improve the aqueous solubility of hydrophobic molecules.

  • Reduced Steric Hindrance: The flexible PEG chain acts as a spacer, which can reduce steric hindrance between the conjugated molecules, allowing for more efficient binding to their targets.

  • Improved Pharmacokinetics: In drug development, PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life.

  • Biocompatibility: PEG is generally considered non-toxic and has low immunogenicity.

Troubleshooting Guide

Low or No Reaction Yield
Potential Cause Troubleshooting Steps
Inactive Copper Catalyst (CuAAC) The copper(I) catalyst is easily oxidized to the less active copper(II) state in the presence of oxygen. Ensure all solutions are deoxygenated by sparging with an inert gas (e.g., argon or nitrogen). Use a freshly prepared solution of a reducing agent like sodium ascorbate to maintain the copper in the Cu(I) state.
Poor Reagent Quality Azides and alkynes can degrade over time. Verify the purity of your this compound and the azide-containing reaction partner using analytical methods like NMR or mass spectrometry.
Suboptimal Solvent System Poor solubility of one or more reactants can significantly reduce the reaction rate. Ensure that all components are fully dissolved in the chosen solvent. Common solvent systems include t-BuOH/H₂O, DMSO/H₂O, and DMF/H₂O. If solubility is an issue, consider adjusting the solvent mixture.
Catalyst Inhibition (CuAAC) Certain functional groups on your azide partner may coordinate with the copper catalyst and inhibit its activity. Using a copper-stabilizing ligand like THPTA or TBTA can prevent this and also protect the catalyst from oxidation.
Steric Hindrance Bulky molecules near the azide or alkyne functional groups can physically block the reaction sites. The PEG11 linker is designed to minimize this, but if the issue persists, a longer PEG linker may be necessary.
Incorrect Stoichiometry An improper ratio of alkyne to azide can lead to incomplete consumption of the limiting reagent. A slight excess (1.1-1.5 equivalents) of one reagent is often used to drive the reaction to completion.
Reaction Stalls Before Completion
Potential Cause Troubleshooting Steps
Catalyst Deactivation (CuAAC) The copper catalyst may be deactivating over the course of the reaction. This can be due to insufficient reducing agent or the introduction of oxygen. Try adding more sodium ascorbate.
Substrate or Product Instability The starting materials or the desired product may be unstable under the reaction conditions. Analyze aliquots of the reaction mixture at different time points to assess the stability of all components.
Low Reactant Concentration If the concentration of reactants is too low, the reaction may proceed very slowly. If possible, increase the concentration of the reactants.
Formation of Side Products
Potential Cause Troubleshooting Steps
Alkyne Homocoupling (Glaser Coupling) In the presence of oxygen, the copper catalyst can promote the dimerization of terminal alkynes. Thoroughly deoxygenate all solvents and the reaction vessel to minimize this side reaction. Ensure a sufficient concentration of the reducing agent is present.
Reaction with Other Functional Groups While click chemistry is highly specific, side reactions can occur under certain conditions. Ensure that your reaction partners do not contain functional groups that could react under the chosen conditions.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific applications.

  • Reagent Preparation:

    • Dissolve the azide-containing molecule and this compound in a suitable solvent (e.g., a mixture of t-BuOH and water, or DMSO).

    • Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), a copper-stabilizing ligand such as THPTA (e.g., 500 mM in water), and sodium ascorbate (e.g., 1 M in water). The sodium ascorbate solution should be freshly prepared.

  • Reaction Setup:

    • In a reaction vessel, combine the solutions of the azide and this compound.

    • Deoxygenate the mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.

    • In a separate tube, premix the CuSO₄ and ligand solutions.

    • Add the CuSO₄/ligand mixture to the reaction vessel, followed by the sodium ascorbate solution to initiate the reaction.

  • Reaction Conditions:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours but may be left overnight.

  • Work-up and Purification:

    • Once the reaction is complete, residual copper can be removed by washing with an EDTA solution.

    • The product can be purified from excess reagents and byproducts using techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), which are effective for separating PEGylated molecules.

Quantitative Data for Reaction Optimization
Parameter Typical Range Considerations
Reactant Concentration 1-100 mMHigher concentrations generally lead to faster reaction rates.
CuSO₄ Concentration 50 µM - 1 mMLower concentrations are preferred for bioconjugation to minimize protein damage.
Ligand to Copper Ratio 1:1 to 5:1An excess of ligand can help stabilize the Cu(I) catalyst.
Sodium Ascorbate 5-10 equivalents (relative to copper)A sufficient excess is needed to keep the copper reduced, especially in the presence of oxygen.
Temperature Room Temperature to 60°CGentle heating can increase the reaction rate, but may also promote side reactions like alkyne homocoupling.
pH 4-12The optimal pH is typically around 7-8 for most bioconjugation applications.

Visualizations

Click_Chemistry_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagent_prep Reagent Preparation (Azide, this compound, CuSO4, Ligand, Ascorbate) dissolution Dissolve Reactants in Degassed Solvent reagent_prep->dissolution mixing Combine Reactants dissolution->mixing add_catalyst Add Premixed CuSO4/Ligand mixing->add_catalyst initiation Initiate with Sodium Ascorbate add_catalyst->initiation incubation Incubate at RT (Monitor Progress) initiation->incubation workup Reaction Work-up (e.g., EDTA wash) incubation->workup purify Purify Product (SEC, IEX) workup->purify analyze Analyze Product (LC-MS, NMR) purify->analyze

Caption: A typical workflow for a copper-catalyzed click chemistry reaction.

Troubleshooting_Tree start Low or No Yield? catalyst_check Is the Cu(I) catalyst active? start->catalyst_check Yes catalyst_solution Degas solvents. Use fresh reducing agent. Use a stabilizing ligand. catalyst_check->catalyst_solution Yes reagent_check Are reagents pure and soluble? catalyst_check->reagent_check No reagent_solution Verify reagent purity (NMR/MS). Optimize solvent system. reagent_check->reagent_solution Yes condition_check Are reaction conditions optimal? reagent_check->condition_check No condition_solution Check stoichiometry. Increase reactant concentration. Consider gentle heating. condition_check->condition_solution Yes

Caption: A decision tree for troubleshooting low yield in click chemistry reactions.

References

Technical Support Center: Troubleshooting Low Efficiency in Bis-propargyl-PEG11 Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-propargyl-PEG11 conjugation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on resolving low conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: My conjugation yield with this compound is significantly lower than expected. What are the most common causes?

Low yield in a this compound conjugation, which typically proceeds via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," can stem from several factors. The primary areas to investigate are the integrity of your reagents, the reaction conditions, and potential side reactions. Key issues include oxidation of the copper(I) catalyst, presence of inhibitory substances in your reaction buffer, steric hindrance, and suboptimal reactant concentrations.[1][2]

Q2: How can I ensure my copper catalyst is active throughout the reaction?

The active catalyst in a CuAAC reaction is copper(I). However, Cu(I) is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[2][3] To maintain a catalytically active species, it is crucial to:

  • Work under an inert atmosphere: Degas your solvents and reaction mixtures and perform the reaction under a nitrogen or argon atmosphere.

  • Use a reducing agent: The addition of a reducing agent, such as sodium ascorbate, is essential to regenerate Cu(I) from any Cu(II) that forms.[2]

  • Employ a stabilizing ligand: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) oxidation state and improve reaction rates.

Q3: Could my choice of buffer be inhibiting the conjugation reaction?

Yes, certain buffer components can interfere with the copper catalyst. Buffers containing chelating agents, such as Tris, can sequester the copper ions, rendering the catalyst inactive. It is advisable to use non-coordinating buffers like phosphate-buffered saline (PBS), HEPES, or MOPS. Additionally, ensure your buffers are free from interfering agents like DTT if you are working with molecules that have other reactive groups.

Q4: I suspect steric hindrance is limiting the reaction. How can I address this?

Steric hindrance can occur when the reactive alkyne groups on the this compound and the azide on your molecule of interest are not easily accessible to each other. The PEG chain itself, while designed as a linker, can sometimes contribute to this issue. To mitigate steric hindrance, you can consider:

  • Optimizing the linker length: If possible, using a longer or shorter PEG linker on one of the reactants might improve accessibility.

  • Adjusting reaction conditions: Increasing the reaction time or temperature (while considering the stability of your biomolecules) can sometimes help overcome steric barriers.

Q5: My biomolecule is aggregating or precipitating during the reaction. What is causing this and how can I prevent it?

Aggregation and precipitation of biomolecules during a CuAAC reaction are often caused by the copper catalyst itself. Copper ions can coordinate with certain amino acid residues, such as cysteine and histidine, leading to conformational changes and aggregation. To prevent this:

  • Minimize copper concentration: Use the lowest effective concentration of the copper catalyst. Titrating the amounts of copper sulfate, ligand, and ascorbate can help find an optimal balance.

  • Use a stabilizing ligand: Ligands like THPTA not only protect the catalyst but can also reduce its detrimental effects on biomolecules.

  • Optimize reaction time: Shorter reaction times can minimize the exposure of the biomolecule to potentially denaturing conditions.

Troubleshooting Guide: Summary of Key Parameters

The following table summarizes critical parameters to consider when troubleshooting low efficiency in your this compound conjugation.

ParameterRecommendationRationale
Catalyst System
Copper SourceCopper(II) sulfate with a reducing agent (e.g., sodium ascorbate)In situ generation of the active Cu(I) catalyst.
Reducing AgentFreshly prepared sodium ascorbateMaintains the copper in the active Cu(I) oxidation state.
LigandTHPTA or other water-soluble, stabilizing ligandsProtects the Cu(I) catalyst from oxidation and biomolecules from aggregation.
Reaction Conditions
AtmosphereInert (Nitrogen or Argon)Prevents oxidation of the Cu(I) catalyst.
BufferNon-coordinating buffers (e.g., PBS, HEPES, MOPS)Avoids chelation of the copper catalyst by buffer components like Tris.
pH7-8Optimal for most CuAAC reactions with biomolecules.
TemperatureRoom temperature (20-25°C) or 37°CBalances reaction rate with biomolecule stability.
Reaction Time1-4 hours (can be extended if necessary)Should be optimized for each specific reaction.
Reactants
PurityHigh purity for all reactantsImpurities can interfere with the reaction.
ConcentrationShould be optimized; very low concentrations can slow the reaction rate.Reaction kinetics are concentration-dependent.
Molar RatioA slight excess of one reactant may be beneficialCan help drive the reaction to completion.

Experimental Protocols

Protocol 1: Optimization of CuAAC Reaction for this compound Conjugation

This protocol provides a general framework for optimizing the conjugation of an azide-containing biomolecule to this compound.

Materials:

  • This compound

  • Azide-functionalized biomolecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • Degassing equipment (e.g., for sparging with nitrogen or argon)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-functionalized biomolecule and this compound in the reaction buffer to the desired starting concentrations. A common starting point is a 1:1.5 to 1:3 molar ratio of the limiting reactant to the excess reactant.

    • Degas all solutions, including the buffer, by sparging with an inert gas for at least 15-20 minutes.

  • Reaction Setup (in an inert atmosphere if possible):

    • In a microcentrifuge tube, combine the azide-functionalized biomolecule and the this compound solution.

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of copper to ligand is a good starting point to protect the biomolecule. Mix gently.

    • Add the catalyst premix to the biomolecule/linker mixture. The final concentration of copper is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 1-4 hours. Gentle end-over-end mixing is recommended.

  • Monitoring and Quenching:

    • The reaction progress can be monitored by an appropriate analytical technique such as LC-MS for small molecules or SDS-PAGE for proteins.

    • Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper.

  • Purification:

    • Remove excess reagents, catalyst, and byproducts using a suitable purification method such as dialysis, size-exclusion chromatography (SEC), or hydrophobic interaction chromatography (HIC).

Visualizations

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification prep_biomolecule Prepare Azide-Biomolecule mix_reactants Combine Biomolecule and PEG prep_biomolecule->mix_reactants prep_peg Prepare this compound prep_peg->mix_reactants prep_catalyst Prepare Catalyst Premix (CuSO4 + THPTA) add_catalyst Add Catalyst Premix prep_catalyst->add_catalyst prep_reducer Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_reducer->initiate mix_reactants->add_catalyst add_catalyst->initiate incubate Incubate (RT or 37°C) initiate->incubate monitor Monitor Reaction (LC-MS/SDS-PAGE) incubate->monitor quench Quench Reaction (EDTA) monitor->quench purify Purify Conjugate (SEC/HIC) quench->purify analyze Analyze Final Product purify->analyze

Caption: Experimental workflow for optimizing this compound conjugation.

G cluster_reagents Reagent Integrity cluster_catalyst Catalyst Activity cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low Conjugation Efficiency reagent_purity Check Purity of Reactants start->reagent_purity catalyst_oxidation Inert Atmosphere? start->catalyst_oxidation buffer_choice Non-Coordinating Buffer? start->buffer_choice steric_hindrance Assess Steric Hindrance start->steric_hindrance reagent_storage Verify Proper Reagent Storage reagent_purity->reagent_storage fresh_reducer Use Freshly Prepared Reducing Agent reagent_storage->fresh_reducer catalyst_ligand Using Stabilizing Ligand? catalyst_oxidation->catalyst_ligand catalyst_concentration Optimize Copper Concentration catalyst_ligand->catalyst_concentration ph_optimization Optimize pH (7-8) buffer_choice->ph_optimization time_temp Optimize Time and Temperature ph_optimization->time_temp aggregation Check for Aggregation steric_hindrance->aggregation

Caption: Troubleshooting decision tree for low conjugation efficiency.

References

Technical Support Center: Preventing Aggregation of Bis-propargyl-PEG11 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-propargyl-PEG11 conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the aggregation of these molecules during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a bifunctional polyethylene glycol (PEG) linker with a propargyl group at each end. The PEG11 backbone is hydrophilic and generally enhances the solubility of conjugated molecules.[1] However, the terminal propargyl groups possess hydrophobic characteristics.[2] This amphiphilic nature can lead to self-assembly and aggregation in aqueous solutions, particularly at higher concentrations, as the hydrophobic ends associate to minimize contact with water.[3]

Q2: What are the primary factors that contribute to the aggregation of this compound and its conjugates?

Several factors can induce or exacerbate aggregation:

  • High Concentration: As the concentration of the conjugate increases, so does the likelihood of intermolecular interactions between the hydrophobic propargyl groups, leading to aggregation.

  • Suboptimal Solvent: The choice of solvent is critical. While the PEG backbone is soluble in a range of aqueous and organic solvents, the overall solubility of the conjugate depends on the properties of the attached molecule.[4] A solvent that poorly solvates either the PEG chain or the conjugated molecule can promote aggregation.

  • Temperature: Temperature can influence the hydration of the PEG chain and the strength of hydrophobic interactions. For some PEG derivatives, an increase in temperature can lead to dehydration and subsequent aggregation.[5]

  • pH and Ionic Strength: The pH and salt concentration of the solution can affect the stability and solubility of the conjugated molecule, which in turn can influence the aggregation behavior of the entire conjugate. High concentrations of certain salts can lead to a "salting-out" effect, reducing the solubility of PEG and promoting aggregation.

  • Presence of a Hydrophobic Conjugate: If this compound is conjugated to a hydrophobic small molecule, the overall hydrophobicity of the resulting conjugate increases, making it more prone to aggregation.

Q3: How can I visually detect aggregation of my this compound conjugate?

Aggregation can manifest in several ways:

  • Cloudiness or Turbidity: The solution may appear hazy or cloudy.

  • Precipitation: Visible particles may form and settle out of the solution.

  • Increased Viscosity: The solution may become noticeably more viscous.

For more quantitative analysis, techniques like Dynamic Light Scattering (DLS) to measure particle size, or Size Exclusion Chromatography (SEC) can be employed.

Q4: What general strategies can I employ to prevent aggregation during my experiments?

Here are some key strategies:

  • Optimize Concentration: Work with the lowest feasible concentration of the this compound conjugate.

  • Solvent Selection: Choose a solvent system that provides good solubility for both the PEG linker and the conjugated molecule. A mixture of aqueous and organic co-solvents is often effective.

  • Use of Additives: Incorporate surfactants or other excipients into your solutions to help solubilize the conjugate and prevent aggregation.

  • Control Temperature: Perform reactions and purifications at a controlled temperature. For many PEGylated compounds, lower temperatures (e.g., 4°C) can slow down aggregation kinetics.

  • Proper Storage: Store this compound and its conjugates under appropriate conditions, typically at low temperatures (≤ -15°C) and under an inert atmosphere (Nitrogen or Argon) to prevent degradation and aggregation.

Troubleshooting Guide

This guide provides a systematic approach to resolving aggregation issues encountered during the synthesis, purification, and handling of this compound conjugates.

Problem 1: Aggregation or precipitation observed during the conjugation reaction (e.g., Click Chemistry).
Possible Cause Recommended Solution
High concentration of reactants. Decrease the concentration of both the this compound and the azide-containing molecule.
Inappropriate reaction solvent. Use a solvent system that ensures the solubility of all reactants and the final conjugate. Consider using a mixture of an organic solvent (e.g., DMSO, DMF) and an aqueous buffer.
Reaction temperature is too high. Perform the reaction at a lower temperature (e.g., room temperature or 4°C) to reduce the rate of aggregation.
Formation of insoluble product. Add a non-ionic surfactant (e.g., Tween-20 or Triton X-100) at a low concentration (0.01-0.1%) to the reaction mixture to improve the solubility of the conjugate as it forms.
Problem 2: Product precipitates during purification (e.g., chromatography or precipitation).
Possible Cause Recommended Solution
Poor solubility in the mobile phase (Chromatography). Modify the mobile phase composition. For reverse-phase chromatography, a gradient with a suitable organic solvent is necessary. For size-exclusion chromatography, ensure the aqueous buffer is optimized for conjugate solubility. The use of organic co-solvents like ethanol or isopropanol in the mobile phase can improve solubility.
"Salting out" during purification. If using salt gradients for ion-exchange chromatography or precipitation, be mindful of the salt concentration. High salt concentrations can decrease the solubility of PEG.
Concentration of the product is too high in collected fractions. Pool fractions and consider adding a stabilizing agent or a more suitable solvent before proceeding to the next step.
The purification method is unsuitable. For highly hydrophobic conjugates, precipitation-based purifications may be challenging. Consider alternative methods like preparative HPLC or tangential flow filtration.
Problem 3: Aggregation occurs during storage of the purified conjugate.
Possible Cause Recommended Solution
Inappropriate storage solvent. Store the conjugate in a solvent system that ensures its long-term stability and solubility. This may include a buffered aqueous solution with a small percentage of an organic co-solvent or a stabilizing excipient.
Freeze-thaw cycles. Aliquot the purified conjugate into smaller volumes to avoid repeated freeze-thaw cycles, which can promote aggregation.
Storage at an inappropriate temperature. For long-term storage, keep the conjugate at -20°C or -80°C in a suitable cryoprotectant if necessary.
Oxidation or hydrolysis. Store under an inert atmosphere (e.g., argon or nitrogen) and in the dark to prevent degradation that could lead to aggregation.

Quantitative Data Summary

The following table summarizes the solubility of polyethylene glycol (PEG) in various common laboratory solvents. This information can serve as a useful guide for selecting appropriate solvents for your this compound conjugates, keeping in mind that the solubility will also be influenced by the nature of the conjugated molecule.

SolventSolubility of PEGReference
Water / Aqueous Buffers (e.g., PBS)Very Soluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
Chloroform / Dichloromethane (DCM)Soluble
Methanol / EthanolSoluble
TolueneLess Soluble (Solubility increases with temperature)
Diethyl EtherNot Soluble
Tetrahydrofuran (THF)Soluble

Experimental Protocols

Protocol 1: General Method for Preventing Aggregation During a Click Chemistry Reaction

Objective: To perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound while minimizing aggregation.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent system (e.g., a mixture of DMSO and a suitable aqueous buffer like PBS, pH 7.4)

  • Non-ionic surfactant (e.g., Tween-20)

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of this compound in the chosen organic solvent (e.g., DMSO).

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare fresh stock solutions of CuSO₄ in water and sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction vessel, add the chosen solvent system. A common starting point is a 1:1 to 4:1 ratio of aqueous buffer to organic co-solvent.

    • Add the azide-containing molecule to the reaction vessel.

    • Add this compound to the reaction mixture. It is recommended to use a slight excess (1.1-1.5 equivalents) of one of the reactants to drive the reaction to completion.

    • If aggregation is anticipated, add Tween-20 to a final concentration of 0.05% (v/v).

    • Add CuSO₄ to the reaction mixture (typically 0.1-0.2 equivalents).

    • Initiate the reaction by adding sodium ascorbate (typically 0.5-1.0 equivalent).

  • Reaction Monitoring and Workup:

    • Stir the reaction at a controlled temperature (e.g., room temperature).

    • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).

    • Once the reaction is complete, proceed with purification.

Protocol 2: Analysis of Aggregation using Size Exclusion Chromatography (SEC)

Objective: To quantitatively assess the presence of aggregates in a solution of a this compound conjugate.

Materials:

  • Purified this compound conjugate

  • SEC column suitable for the molecular weight range of the conjugate

  • HPLC system with a UV and/or Refractive Index (RI) detector

  • Mobile phase (e.g., PBS, pH 7.4)

Procedure:

  • Sample Preparation:

    • Dissolve the conjugate in the mobile phase to a known concentration.

    • Filter the sample through a 0.22 µm filter to remove any large particulates.

  • Chromatographic Analysis:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Monitor the elution profile using the UV and/or RI detector.

  • Data Interpretation:

    • Aggregates, being larger in size, will elute earlier than the monomeric conjugate.

    • The monomeric conjugate will elute as a single, well-defined peak.

    • Quantify the percentage of aggregates by integrating the peak areas of the aggregate and monomer peaks.

Visualizations

experimental_workflow Experimental Workflow for Preventing Aggregation cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_storage Storage prep_reagents Prepare Reactant Stock Solutions (this compound & Azide) mix Combine Reactants in Solvent prep_reagents->mix prep_solvents Select Optimal Solvent System (e.g., DMSO/Buffer) prep_solvents->mix prep_additives Prepare Additive Stock (e.g., Tween-20) add_additive Add Anti-Aggregation Agent prep_additives->add_additive mix->add_additive initiate Initiate Reaction (e.g., add Cu(I) source) add_additive->initiate monitor Monitor Reaction Progress (LC-MS, TLC) initiate->monitor purify Purify Conjugate (e.g., HPLC, SEC) monitor->purify analyze_agg Analyze for Aggregates (DLS, SEC) purify->analyze_agg store Store Purified Conjugate (-20°C or -80°C, Inert Atmosphere) analyze_agg->store

Caption: A typical experimental workflow designed to minimize aggregation during the synthesis and handling of this compound conjugates.

troubleshooting_logic Troubleshooting Logic for Aggregation Issues cluster_reaction During Reaction cluster_purification During Purification cluster_storage During Storage start Aggregation Observed q_conc High Reactant Concentration? start->q_conc q_mobile Incompatible Mobile Phase? start->q_mobile q_temp Freeze-Thaw Cycles? start->q_temp a_conc Decrease Concentration q_conc->a_conc Yes q_solv Poor Solvent Choice? q_conc->q_solv No a_conc->q_solv a_solv Use Co-solvent/ Add Surfactant q_solv->a_solv Yes q_solv->q_mobile No end Aggregation Minimized a_solv->end a_mobile Modify Mobile Phase q_mobile->a_mobile Yes q_salt High Salt Concentration? q_mobile->q_salt No a_mobile->q_salt a_salt Reduce Salt/Dialyze q_salt->a_salt Yes q_salt->q_temp No a_salt->end a_temp Aliquot Sample q_temp->a_temp Yes q_stor_solv Inappropriate Storage Buffer? q_temp->q_stor_solv No a_temp->q_stor_solv a_stor_solv Add Stabilizers/ Co-solvent q_stor_solv->a_stor_solv Yes q_stor_solv->end No a_stor_solv->end

Caption: A decision-making diagram for troubleshooting aggregation problems at different experimental stages.

References

common side reactions with Bis-propargyl-PEG11 and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using Bis-propargyl-PEG11, particularly in the context of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or 'click' chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a homobifunctional crosslinker containing a polyethylene glycol (PEG) spacer with eleven ethylene glycol units, flanked by two terminal propargyl groups.[1][2] Its primary application is in bioconjugation and materials science, most notably in "click chemistry."[1] The terminal alkyne groups readily participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions to form stable triazole linkages with azide-modified molecules.[1][3] This makes it a valuable tool for linking molecules, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Q2: What are the most common side reactions observed when using this compound in CuAAC reactions?

A2: The most prevalent side reactions are not inherent to the this compound molecule itself but arise from the conditions of the CuAAC reaction. These include:

  • Oxidative Homocoupling (Glaser Coupling): Dimerization of the terminal alkynes to form a diyne byproduct.

  • Oxidative Damage to Biomolecules: If one of the reaction partners is a protein or other sensitive biomolecule, the copper catalyst and reducing agent can generate reactive oxygen species (ROS) that may oxidize amino acid residues like methionine, cysteine, and histidine.

  • Reactions with Ascorbate Byproducts: The oxidation of sodium ascorbate, a common reducing agent, can generate reactive carbonyl compounds that may modify proteins.

Q3: How can I minimize the formation of the Glaser coupling byproduct?

A3: The Glaser coupling is an oxidative process, so its prevention hinges on minimizing oxygen in your reaction. This can be achieved by:

  • Deoxygenating all solutions: Thoroughly sparge all buffers and solvent systems with an inert gas like argon or nitrogen before use.

  • Using a reducing agent: The addition of an excess of a reducing agent, such as sodium ascorbate, helps to maintain the copper in its active Cu(I) state and scavenges residual oxygen.

  • Working under an inert atmosphere: Performing the reaction in a glovebox or under a constant stream of inert gas can further limit oxygen exposure.

Q4: Are there any stability concerns with the this compound linker itself?

A4: The propargyl ether linkages in this compound are generally stable under the neutral or slightly acidic pH conditions typically used for CuAAC reactions. However, prolonged exposure to strong acids or bases can lead to ether cleavage. The polyethylene glycol (PEG) backbone can also be susceptible to oxidative degradation over long periods or under harsh oxidative conditions, potentially leading to chain cleavage and the formation of aldehydes and carboxylic acids. It is recommended to store this compound under an inert atmosphere at the recommended temperature to minimize degradation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Inactive copper catalyst (oxidized to Cu(II)). 2. Insufficient reducing agent. 3. Low quality or degraded starting materials. 4. Steric hindrance or low reactivity of substrates. 5. Sequestration of the copper catalyst by the substrate.1. Ensure the use of a fresh, high-quality copper source. Add a reducing agent like sodium ascorbate to regenerate Cu(I). 2. Increase the concentration of the reducing agent. 3. Verify the purity and integrity of this compound and the azide partner. 4. Increase reaction time or temperature (with caution, as this may increase side reactions). Consider using a copper-coordinating ligand to accelerate the reaction. 5. Increase the concentration of the copper catalyst and ligand.
Presence of a significant byproduct with a mass corresponding to the dimer of this compound Oxidative homocoupling of the terminal alkynes (Glaser coupling) due to the presence of oxygen.1. Thoroughly deoxygenate all reaction components by sparging with an inert gas. 2. Increase the concentration of the reducing agent (e.g., sodium ascorbate) to scavenge oxygen. 3. Perform the reaction under an inert atmosphere (e.g., in a glovebox).
Modification or degradation of a protein substrate 1. Generation of reactive oxygen species (ROS) by the copper/ascorbate system. 2. Reaction of protein nucleophiles with byproducts of ascorbate oxidation.1. Add a copper-coordinating ligand (e.g., THPTA, BTTAA) to protect the protein and stabilize the Cu(I) catalyst. 2. Add a scavenger for reactive carbonyls, such as aminoguanidine. 3. Use the minimum effective concentration of copper and ascorbate. 4. Ensure the reaction is performed under anaerobic conditions.
Difficulty in purifying the final product 1. Presence of unreacted starting materials and byproducts. 2. Similar chromatographic behavior of the product and impurities.1. Optimize the reaction to drive it to completion. 2. Employ appropriate purification techniques. For PEGylated products, size exclusion chromatography (SEC) can be effective for removing small molecule impurities, while ion-exchange chromatography (IEX) or reversed-phase HPLC may be necessary to separate the desired product from unreacted starting materials and the Glaser coupling byproduct.

Experimental Protocols

General Protocol for a Small Molecule CuAAC Reaction with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Reagents:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the azide-containing molecule in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh.

  • Reaction Setup:

    • In a reaction vial, add the this compound solution (e.g., 1 equivalent).

    • Add the azide-containing molecule solution (e.g., 2.2 equivalents).

    • Add the solvent to achieve the desired final concentration.

    • Deoxygenate the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Initiation of the Reaction:

    • Add the CuSO₄ solution (e.g., 0.1 equivalents).

    • Add the freshly prepared sodium ascorbate solution (e.g., 0.5 equivalents).

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by a suitable analytical technique, such as LC-MS or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding EDTA to chelate the copper.

    • Purify the product using an appropriate chromatographic method, such as silica gel chromatography or preparative HPLC.

Visualizations

experimental_workflow Experimental Workflow for CuAAC with this compound reagent_prep Reagent Preparation - this compound - Azide Substrate - CuSO4 - Sodium Ascorbate reaction_setup Reaction Setup - Combine reactants in solvent reagent_prep->reaction_setup deoxygenation Deoxygenation (Critical Step to Avoid Glaser Coupling) - Sparge with Ar or N2 reaction_setup->deoxygenation initiation Reaction Initiation - Add CuSO4 - Add Sodium Ascorbate deoxygenation->initiation monitoring Reaction Monitoring - LC-MS or TLC initiation->monitoring workup Work-up & Purification - Quench with EDTA - Chromatography (SEC, HPLC, etc.) monitoring->workup product Pure Conjugated Product workup->product

Caption: A typical experimental workflow for a CuAAC reaction.

side_reaction_pathways Common Side Reaction Pathways cluster_main Desired Reaction cluster_side Side Reactions start This compound + Azide main_reaction CuAAC Reaction (Cu(I), Ascorbate) start->main_reaction glaser Glaser Coupling (O2, Cu(I)) start->glaser product Desired Triazole Product main_reaction->product ros ROS Generation (Cu, Ascorbate, O2) main_reaction->ros ascorbate_byproducts Ascorbate Oxidation (Cu, O2) main_reaction->ascorbate_byproducts protein_damage Protein Oxidation/ Modification ros->protein_damage ascorbate_byproducts->protein_damage

References

improving the solubility of Bis-propargyl-PEG11 reaction products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Bis-propargyl-PEG11 reaction products. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for improving the solubility of PEGylated compounds.

Troubleshooting Guide

This section addresses common solubility problems encountered during and after reactions with this compound.

Problem: My reaction product is precipitating during the reaction.

Possible Causes and Solutions

  • Suboptimal Solvent System: The chosen solvent may not be suitable for all reactants and the forming product. The solubility of the starting materials, particularly the azide-containing molecule, is critical.

    • Solution: Perform small-scale solvent screening. A wide variety of solvents can be used for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, including polar aprotic solvents (DMF, DMSO, THF, Acetonitrile) and aqueous systems (often t-BuOH/water mixtures).[1][2] For biological substrates, aqueous buffers are often preferred.[3][4]

  • High Reactant Concentration: The concentration of one or more reactants may exceed their solubility limit as the reaction proceeds and the product is formed.

    • Solution: Reduce the concentration of your reactants. While this may slow down the reaction rate, it can prevent precipitation.

  • Temperature Effects: The reaction temperature might be too low, reducing the solubility of your compounds.

    • Solution: If your reactants and product are stable at higher temperatures, consider gently warming the reaction. For some CuAAC reactions, heating to 50°C can improve outcomes.[2]

  • Insoluble Catalysts: The copper catalyst system can sometimes lead to insoluble species.

    • Solution: Ensure your copper source and any ligands are fully dissolved before adding them to the main reaction mixture. Using a ligand such as TBTA can improve the solubility and stability of the copper catalyst in aqueous and organic solvents.

Problem: My purified product has poor solubility in aqueous buffers.

Possible Causes and Solutions

  • Dominant Hydrophobicity: The molecule conjugated to the this compound linker may be highly hydrophobic, overpowering the solubilizing effect of the relatively short PEG11 chain.

    • Solution 1: If possible, consider using a linker with a longer PEG chain (e.g., PEG24, PEG36). The hydrophilic properties of PEG chains increase with length, which can enhance the water solubility of the final compound.

    • Solution 2: Screen a variety of aqueous buffers. Adjusting the pH can alter the charge state of your molecule, which may significantly impact solubility. Also, test different buffer salts and ionic strengths.

    • Solution 3: Use a co-solvent. Prepare a concentrated stock solution of your product in an organic solvent like DMSO and then dilute it into the desired aqueous buffer. For some PROTAC linkers, formulations including PEG300, Tween-80, or cyclodextrins (SBE-β-CD) can dramatically improve solubility.

  • Aggregation: The product may be forming non-covalent aggregates, which can lead to visible precipitation or a hazy solution.

    • Solution: Try brief sonication or heating to break up aggregates. When preparing solutions, add the aqueous buffer to the dry compound (or a DMSO stock) slowly while vortexing to prevent localized high concentrations that can promote aggregation.

  • Residual Impurities: Impurities from the reaction or purification steps can sometimes reduce solubility.

    • Solution: Ensure the purification method is effective. Size-exclusion chromatography (SEC) is excellent for removing unreacted reagents, while ion-exchange chromatography (IEX) can separate products with different levels of PEGylation.

Problem: My product forms an oil or sticky solid after solvent removal.

Possible Causes and Solutions

  • Amphiphilic Nature: PEGylated compounds are often amphiphilic and may not readily form a crystalline solid. Evaporating the solvent can lead to phase separation, resulting in an oil.

    • Solution 1: Avoid complete solvent removal. The best approach is often to purify the product directly into its final, desired buffer system using methods like dialysis or tangential flow filtration (TFF).

    • Solution 2: If you must isolate the product as a solid, use lyophilization (freeze-drying) instead of evaporation. Freeze-drying from a solution containing a bulking agent like sucrose or trehalose can often yield a more manageable powder.

    • Solution 3: To use the oily product, dissolve it first in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF) before diluting it into the final application buffer.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the solubility of my final this compound conjugate?

The final solubility is a balance of several factors:

  • The Conjugated Molecule: The intrinsic properties (hydrophobicity, charge, size) of the molecule you attach to the PEG linker are often the most dominant factor.

  • PEG Chain Length: The hydrophilic PEG chain improves water solubility. A longer PEG chain generally imparts greater solubility.

  • Overall Molecular Properties: The final conjugate's size, shape, and overall charge distribution influence how it interacts with the solvent.

  • Purity: Highly pure compounds are less likely to have solubility issues caused by unknown contaminants.

Q2: Which solvents are recommended for a click chemistry (CuAAC) reaction with this compound?

The choice depends heavily on the solubility of your azide-containing substrate. A good starting point is to test the solubility of your least soluble component first. A range of solvents and mixtures have been used successfully for CuAAC reactions.

Q3: What is the best way to purify my product to ensure it remains soluble?

The ideal purification strategy removes impurities while transferring your product into a buffer where it is stable and soluble.

  • Size-Exclusion Chromatography (SEC): Highly effective for removing unreacted small molecules, including excess PEG linkers and reaction byproducts, based on molecular size.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. It is particularly useful for separating non-PEGylated starting material from the PEGylated product, as the PEG chains can shield the protein's surface charges, altering its interaction with the IEX resin.

  • Dialysis / Ultrafiltration: These are gentle and effective methods for buffer exchange and removing small molecule impurities without completely drying the product.

Quantitative Data Summary

Table 1: Common Solvents for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Solvent SystemTypeCommon Use CaseReference
DMSO, DMFPolar AproticGood for a wide range of organic molecules.
AcetonitrilePolar AproticGeneral purpose, often used in mixtures.
THFPolar AproticSuitable for many organic substrates.
t-Butanol / WaterAqueous MixtureExcellent for improving solubility of organic substrates in water.
Water / BufferAqueousPreferred for reactions involving biological molecules like proteins or peptides.
Table 2: Example Solubilization Formulations for a Hydrophobic PEG-linked Product

This table provides illustrative examples based on protocols for similar compounds and should be adapted for your specific product.

Formulation (by volume)Final Concentration AchievedAppearance
10% DMSO / 90% Saline< 0.5 mg/mLPrecipitation
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mLClear Solution
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLClear Solution

Detailed Experimental Protocols

Protocol 1: General Protocol for a Small-Scale CuAAC Reaction

This protocol is a starting point and must be optimized for your specific reactants.

  • Prepare Stock Solutions:

    • Dissolve the azide-containing compound in the chosen reaction solvent (e.g., a 1:1 mixture of t-BuOH/water) to a concentration of 10 mM.

    • Dissolve this compound in the same solvent to a concentration of 12 mM (1.2 equivalents).

    • Prepare a fresh 50 mM solution of sodium ascorbate in water.

    • Prepare a 10 mM solution of copper(II) sulfate (CuSO₄) in water.

  • Reaction Assembly:

    • In a clean vial, add the azide-containing compound solution.

    • Add the this compound solution and mix gently.

    • Add the sodium ascorbate solution (to a final concentration of ~5 mol%).

    • Add the CuSO₄ solution (to a final concentration of ~1 mol%). The solution may turn a faint yellow/green color.

  • Incubation:

    • Seal the vial and allow the reaction to proceed at room temperature with stirring.

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC). Reactions are often complete within 1-12 hours.

  • Quenching & Purification:

    • Once the reaction is complete, it can be diluted and purified directly. For some applications, adding a chelating agent like EDTA can help remove residual copper.

    • Proceed with purification via SEC, HPLC, or another suitable method.

Protocol 2: Purification of PEGylated Product by Size-Exclusion Chromatography (SEC)
  • Column Selection & Equilibration:

    • Choose an SEC column with a fractionation range appropriate for the expected molecular weight of your PEGylated product.

    • Equilibrate the column with at least two column volumes of your desired final buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This buffer should be one in which your product is known to be soluble.

  • Sample Preparation:

    • Filter your reaction mixture through a 0.22 µm syringe filter to remove any particulate matter that could clog the column.

    • If necessary, concentrate the sample to a small volume. The injection volume should typically be no more than 2-5% of the total column volume for optimal resolution.

  • Chromatography:

    • Inject the prepared sample onto the equilibrated SEC column.

    • Begin the isocratic elution with the equilibration buffer at the recommended flow rate for the column.

  • Fraction Collection:

    • Monitor the column eluent using a UV detector (e.g., at 280 nm for proteins or another wavelength appropriate for your molecule).

    • The PEGylated product, having a larger hydrodynamic radius, should elute earlier than the unreacted starting protein or peptide. Unreacted this compound and other small molecules will elute much later.

    • Collect fractions corresponding to the desired product peak.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE, LC-MS, or another method to confirm the purity and identity of the final product. Pool the purest fractions.

Visual Guides

G start_node Solubility Issue Detected d1 When does it occur? start_node->d1 decision_node decision_node process_node process_node solution_node solution_node p1 p1 d1->p1 During Reaction p2 p2 d1->p2 After Purification d2 Possible Cause? p1->d2 d3 What is the form? p2->d3 s1 Screen Solvents (DMSO, DMF, tBuOH/H2O) d2->s1 Solvent? s2 Lower Reactant Concentrations d2->s2 Concentration? s3 Screen Buffers (pH) Use Co-solvents (DMSO) Consider longer PEG chain d3->s3 Precipitate in Buffer s4 Avoid solvent evaporation Purify via Dialysis or SEC Use Lyophilization d3->s4 Oil / Sticky Solid

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_reaction Reaction Phase cluster_purification Purification Phase cluster_final Final Assessment Reactants 1. Prepare Reactant & Catalyst Stocks Reaction 2. Assemble & Run CuAAC Reaction Reactants->Reaction Monitor 3. Monitor Progress (LC-MS, TLC) Reaction->Monitor Purify 4. Purify Product (SEC, IEX, or Dialysis) Monitor->Purify Analyze 5. Analyze Fractions & Pool Purify->Analyze Characterize 6. Characterize Product (MS, Purity) Analyze->Characterize Solubility 7. Test Solubility in Final Buffer Characterize->Solubility

Caption: General experimental workflow for PEGylation and solubility assessment.

References

Technical Support Center: Purification of PROTACs Synthesized with Bis-propargyl-PEG11

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) synthesized using Bis-propargyl-PEG11 linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when synthesizing PROTACs with this compound?

A1: The synthesis of PROTACs using a this compound linker, typically via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," can result in a variety of impurities that complicate purification. These include:

  • Unreacted Starting Materials: Excess warhead-azide, E3 ligase ligand-azide, or the this compound linker itself.

  • Homodimers: Self-reaction of the warhead-azide or E3 ligase ligand-azide with a bis-alkyne linker, leading to the formation of homodimers.

  • Incomplete Reaction Products: Mono-alkyne substituted PROTAC precursors where only one of the propargyl groups has reacted.

  • Copper Catalyst Residues: Residual copper from the CuAAC reaction can chelate with the triazole rings of the PROTAC, leading to colored impurities and potential issues in downstream biological assays.[1]

  • Side-Reaction Byproducts: Oxidative homocoupling of the terminal alkynes can occur, leading to diacetylene-linked impurities.[2] Additionally, side reactions involving the functional groups on the warhead or E3 ligase ligand can generate other byproducts.

Q2: Why is the purification of PROTACs with PEG linkers challenging?

A2: The polyethylene glycol (PEG) linker, while beneficial for improving the solubility and cell permeability of PROTACs, introduces several purification challenges:

  • High Polydispersity: Long PEG chains can lead to a broader peak in chromatography, making it difficult to separate the desired product from closely eluting impurities.

  • Increased Hydrophilicity: The hydrophilic nature of the PEG linker can cause poor retention on reverse-phase HPLC columns, leading to co-elution with polar impurities in the void volume.

  • Product Aggregation: The amphipathic nature of some PEGylated PROTACs can lead to aggregation, resulting in broad or tailing peaks during chromatography.

  • Structural Similarity of Impurities: Impurities containing the PEG linker, such as unreacted linker or homodimers, have similar chromatographic behavior to the desired PROTAC, making baseline separation difficult to achieve.

Q3: What analytical techniques are recommended for assessing the purity of the final PROTAC product?

A3: A combination of analytical techniques is essential to confirm the purity and identity of your PROTAC:

  • High-Performance Liquid Chromatography (HPLC): A primary tool for assessing purity. A gradient method with a suitable column (e.g., C18, C8) is typically used. Purity is determined by the percentage of the main peak area.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the desired PROTAC. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.[3][4] Tandem MS (MS/MS) can be used to fragment the molecule and confirm its structure.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the PROTAC and identify any major impurities.

Troubleshooting Guides

Issue 1: Low Yield of Purified PROTAC
Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS to ensure completion. If the reaction has stalled, consider adding fresh catalyst or extending the reaction time.
Product Precipitation The PROTAC may precipitate during the reaction or workup. Use a suitable solvent system to maintain solubility.
Loss during Extraction Ensure the pH of the aqueous phase is optimized to prevent your PROTAC from partitioning into the aqueous layer. Perform multiple extractions with a suitable organic solvent.
Poor Chromatographic Recovery The PROTAC may be irreversibly binding to the chromatography column. Try a different stationary phase (e.g., C8 instead of C18 for very hydrophobic molecules) or modify the mobile phase (e.g., add a different ion-pairing agent).
Product Degradation Some PROTACs can be unstable. Avoid prolonged exposure to strong acids, bases, or high temperatures during purification.
Issue 2: Co-elution of Impurities with the PROTAC Peak in RP-HPLC
Possible Cause Troubleshooting Steps
Suboptimal Gradient Optimize the HPLC gradient. A shallower gradient around the elution time of your PROTAC can improve resolution.
Inappropriate Column Chemistry If using a C18 column, try a column with a different selectivity, such as a phenyl-hexyl or a C8 column.
Similar Polarity of Impurities If unreacted starting materials or homodimers are co-eluting, consider a pre-purification step like size-exclusion chromatography (SEC) to remove smaller or larger impurities before the final RP-HPLC step.
Presence of Isomers If diastereomers are present, a chiral separation may be necessary.
Copper Contamination Residual copper can cause peak broadening and tailing. Wash the crude product with a chelating agent like EDTA before chromatography.
Issue 3: Broad or Tailing Peaks in Chromatography
Possible Cause Troubleshooting Steps
Product Aggregation Decrease the sample concentration before injection. Add organic modifiers like isopropanol to the mobile phase to disrupt aggregation.
Secondary Interactions with Stationary Phase Add a competitive agent to the mobile phase, such as a small amount of a stronger acid or base, to block active sites on the silica.
Column Overload Inject a smaller amount of the sample onto the column.
Poor Sample Solubility in Mobile Phase Ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase conditions.

Experimental Protocols

Protocol 1: General Workflow for Purification of PROTACs from CuAAC Reaction

This protocol outlines a typical multi-step purification strategy.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis CuAAC Reaction workup Aqueous Workup (with EDTA wash) synthesis->workup Crude Reaction Mixture sec Size-Exclusion Chromatography (SEC) workup->sec Crude Product rphplc Reverse-Phase HPLC (RP-HPLC) sec->rphplc Partially Purified PROTAC analysis Purity & Identity (HPLC, LC-MS, NMR) rphplc->analysis Purified PROTAC

Caption: General experimental workflow for the purification and analysis of PROTACs.

  • Aqueous Workup with EDTA Wash:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM).

    • Wash the organic layer with a 0.5 M aqueous solution of EDTA disodium salt to remove the copper catalyst. Repeat until the aqueous layer is colorless.

    • Wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Size-Exclusion Chromatography (SEC) - Optional Pre-purification:

    • Objective: To remove high molecular weight polymers and low molecular weight unreacted starting materials.

    • Column: A column with a suitable pore size for your PROTAC's molecular weight.

    • Mobile Phase: A solvent in which your crude product is soluble (e.g., DCM, THF, or a mixture).

    • Procedure: Dissolve the crude product in the mobile phase, inject onto the column, and collect fractions corresponding to the desired molecular weight range.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) - Final Purification:

    • Objective: To achieve high purity by separating the PROTAC from closely related impurities.

    • Column: A C18 or C8 column is commonly used.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

    • Mobile Phase B: 0.1% TFA or formic acid in acetonitrile or methanol.

    • Procedure:

      • Dissolve the partially purified PROTAC in a suitable solvent (e.g., DMSO, DMF) and filter.

      • Equilibrate the column with a low percentage of Mobile Phase B.

      • Inject the sample.

      • Elute the PROTAC using a linear gradient of Mobile Phase B.

      • Collect fractions containing the pure product and confirm by LC-MS.

      • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common purification issues.

troubleshooting_logic start Purification Issue (e.g., Low Purity, Low Yield) check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction check_workup Review Workup Procedure check_reaction->check_workup Reaction Complete resolve Issue Resolved check_reaction->resolve Incomplete Reaction -> Re-run/Optimize optimize_hplc Optimize HPLC Method check_workup->optimize_hplc Workup OK check_workup->resolve Workup Issue -> Modify Protocol characterize_impurity Characterize Impurity (LC-MS, NMR) optimize_hplc->characterize_impurity Co-elution Persists optimize_hplc->resolve Purity Improved alternative_purification Consider Alternative Purification Method (e.g., SEC, IEX) characterize_impurity->alternative_purification alternative_purification->resolve

Caption: A logical workflow for troubleshooting PROTAC purification challenges.

References

Technical Support Center: Copper-Catalyzed Bis-propargyl-PEG11 Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of copper catalysts on the reaction kinetics of Bis-propargyl-PEG11. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the copper-catalyzed reaction of this compound with azide-containing molecules.

Issue 1: Low or No Product Yield

  • Question: My reaction with this compound is showing very low or no yield of the desired triazole product. What are the possible causes and solutions?

  • Answer:

    • Inactive Catalyst: The active catalyst in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is Cu(I).[1] Oxidation of Cu(I) to the inactive Cu(II) state is a common cause of reaction failure.[1]

      • Solution: Ensure your reaction is deoxygenated. Use freshly prepared solutions of the reducing agent, such as sodium ascorbate, to reduce Cu(II) to Cu(I) in situ.[1][2] The use of a stabilizing ligand, such as TBTA or THPTA, can also protect the Cu(I) from oxidation.[2]

    • Impure Reagents: Impurities in the this compound, the azide counterpart, or solvents can interfere with the reaction.

      • Solution: Use high-purity reagents and anhydrous solvents. Confirm the integrity of your starting materials via appropriate analytical methods (e.g., NMR, MS).

    • Suboptimal Reagent Concentrations: The concentrations of the reactants and catalyst are crucial for efficient reaction kinetics.

      • Solution: A typical starting point is to use the azide in slight excess (1.0-1.2 equivalents) relative to the propargyl groups of the this compound. The copper catalyst is generally used in catalytic amounts (0.01-0.05 equivalents of CuSO₄).

    • Inadequate Ligand-to-Copper Ratio: The ratio of the stabilizing ligand to the copper catalyst is critical for both catalytic activity and protecting biomolecules from oxidative damage.

      • Solution: A common ratio of ligand to copper is 5:1. For reactions in organic solvents, TBTA is often used, while the water-soluble THPTA is preferred for aqueous media.

Issue 2: Slow Reaction Rate

  • Question: The reaction is proceeding much slower than expected. How can I increase the reaction rate?

  • Answer:

    • Insufficient Catalyst: The concentration of the Cu(I) catalyst directly influences the reaction rate.

      • Solution: While maintaining a catalytic amount, you can cautiously increase the catalyst loading. However, be mindful that higher copper concentrations can lead to side reactions or be problematic for biological applications.

    • Ligand Choice: The choice of ligand can significantly accelerate the reaction.

      • Solution: Ligands such as TBTA and THPTA are known to accelerate the CuAAC reaction. Ensure you are using the appropriate ligand for your solvent system.

    • Temperature: While many CuAAC reactions proceed efficiently at room temperature, gentle heating can sometimes increase the rate.

      • Solution: If your reactants and products are stable at higher temperatures, you can try running the reaction at a slightly elevated temperature (e.g., 40 °C).

    • Solvent Effects: The choice of solvent can impact the solubility of reagents and the reaction kinetics.

      • Solution: A common solvent system for small molecule synthesis is a 1:1 mixture of tert-butanol and water. For biomolecule conjugations, aqueous buffers are typically used. Ensure your this compound and azide are soluble in the chosen solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper catalyst in the this compound reaction?

A1: The copper catalyst, specifically the Cu(I) oxidation state, is essential for the 1,3-dipolar cycloaddition of the terminal alkyne groups on this compound with an azide to form a stable 1,2,3-triazole ring. This reaction, often referred to as "click chemistry," is highly efficient and specific.

Q2: Which copper source should I use?

A2: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is a commonly used and readily available copper source. It is used in conjunction with a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ. Other sources like copper(I) bromide (CuBr) or copper(I) iodide (CuI) can also be used directly.

Q3: Why is a ligand like TBTA or THPTA necessary?

A3: A ligand is crucial for several reasons:

  • Stabilization: It stabilizes the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state.

  • Acceleration: It can accelerate the rate of the cycloaddition reaction.

  • Protection: In biological applications, the ligand can chelate the copper, reducing its potential toxicity and protecting biomolecules from damage by reactive oxygen species that can be generated under the reaction conditions.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the product.

Q5: Can this reaction be performed in an aqueous environment?

A5: Yes, the CuAAC reaction can be performed in aqueous solutions, which is particularly advantageous for the conjugation of biomolecules. The use of a water-soluble ligand like THPTA is recommended for such applications.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol is a general guideline for the reaction of this compound with an azide-functionalized molecule.

Reagents & Materials:

  • This compound (1.0 equivalent)

  • Azide-functionalized substrate (2.0-2.4 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02-0.10 equivalents)

  • Sodium ascorbate (0.10-0.40 equivalents)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.10-0.50 equivalents)

  • Solvent (e.g., 1:1 mixture of tert-butanol and water, or an appropriate buffer)

Methodology:

  • Preparation of Reactant Solution: In a suitable reaction vessel, dissolve the this compound (1.0 eq) and the azide-functionalized substrate (2.2 eq) in the chosen solvent system.

  • Preparation of Stock Solutions: In separate vials, prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 1.0 M in water). If using a ligand, prepare a stock solution of TBTA in a suitable organic solvent or THPTA in water.

  • Addition of Reagents: To the stirring solution of the reactants, add the sodium ascorbate solution (e.g., 0.2 eq).

  • Catalyst Premix (Recommended for Biomolecule Conjugation): For sensitive substrates, it is advisable to premix the CuSO₄ and ligand solutions. For example, mix the required volume of CuSO₄ stock solution with a five-fold molar excess of the THPTA stock solution and let it stand for 1-2 minutes.

  • Initiation of Reaction: Add the CuSO₄ solution (or the catalyst premix) to the reactant mixture to initiate the reaction. A color change may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are often complete within 1-4 hours.

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate) if applicable. The purification method will depend on the nature of the product and may include column chromatography, precipitation, or dialysis for PEGylated biomolecules.

Data Presentation

The following table summarizes the expected impact of different copper catalyst systems on the reaction kinetics of a typical CuAAC reaction with a propargyl-functionalized PEG. The values are representative and may vary depending on the specific substrates and reaction conditions.

Catalyst SystemLigandTypical Reaction Time (at Room Temp.)Expected YieldKey Considerations
CuSO₄ / Sodium AscorbateNone4 - 12 hoursModerate to HighProne to catalyst oxidation; may require deoxygenation.
CuSO₄ / Sodium AscorbateTBTA1 - 4 hoursHighIdeal for organic solvents; accelerates reaction and protects the catalyst.
CuSO₄ / Sodium AscorbateTHPTA0.5 - 2 hoursHigh to Very HighWater-soluble ligand, ideal for bioconjugation in aqueous buffers; accelerates the reaction.
CuBrNone2 - 8 hoursModerate to HighDirect use of Cu(I), but still susceptible to oxidation.
CuINone2 - 8 hoursModerate to HighSimilar to CuBr.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Dissolve this compound and Azide Substrate add_reagents Add Sodium Ascorbate to Reactant Mixture prep_reactants->add_reagents Reactant Solution prep_catalyst Prepare Stock Solutions: CuSO4, Na-Ascorbate, Ligand initiate_reaction Add CuSO4/Ligand Premix to Initiate Reaction prep_catalyst->initiate_reaction Catalyst System add_reagents->initiate_reaction stir_monitor Stir at Room Temperature & Monitor Progress (TLC/LC-MS) initiate_reaction->stir_monitor quench_extract Quench Reaction & Extract Product stir_monitor->quench_extract Reaction Complete purify Purify Product (e.g., Chromatography) quench_extract->purify CuAAC_Catalytic_Cycle CuI_L Cu(I)-Ligand Cu_Acetylide Copper Acetylide CuI_L->Cu_Acetylide + Alkyne Alkyne Bis-propargyl -PEG11 Azide Azide Substrate Cu_Triazolide Copper Triazolide Cu_Acetylide->Cu_Triazolide + Azide Cu_Triazolide->CuI_L Releases Product Product Triazole Product Cu_Triazolide->Product

References

Technical Support Center: Monitoring Bis-propargyl-PEG11 Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of reactions involving Bis-propargyl-PEG11. This bifunctional PEG linker is commonly used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to conjugate two azide-containing molecules. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and what is it used for?

This compound is a linear polyethylene glycol (PEG) linker with a propargyl group at each end. The propargyl groups contain a terminal alkyne functional group. This bifunctional nature allows for the simultaneous or sequential conjugation of two azide-containing molecules through a highly efficient and specific reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". The PEG11 component refers to the 11 ethylene glycol repeating units, which enhances the solubility and biocompatibility of the resulting conjugate.

Q2: How can I monitor the progress of my this compound reaction?

Monitoring the reaction progress is crucial to ensure complete conjugation and to characterize the final product. Several analytical techniques can be employed:

  • Chromatographic Methods (HPLC/UPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are powerful for separating the starting materials, intermediates (mono-conjugated), and the final di-conjugated product based on size and hydrophobicity, respectively.[1]

  • Mass Spectrometry (MS): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) can directly measure the molecular weight of the reaction components.[2][3][4] This allows for the unambiguous identification of the unconjugated substrate, mono-conjugated, and di-conjugated species.

  • Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy can be used to monitor the disappearance of the characteristic alkyne peak (around 2100-2260 cm⁻¹) as the reaction proceeds.

Q3: How can I distinguish between the mono-conjugated and di-conjugated products?

Distinguishing between the mono- and di-conjugated species is a key challenge. Here's how the recommended techniques can help:

  • HPLC/UPLC: RP-HPLC often provides sufficient resolution to separate the more hydrophobic di-conjugated product from the mono-conjugated intermediate and the more polar starting material. SEC can also be effective if the conjugated molecules significantly alter the hydrodynamic radius of the PEG linker.

  • Mass Spectrometry: This is the most definitive method. The mass spectrum will clearly show distinct peaks for the starting azide-containing molecule, the mono-conjugated product (mass of azide molecule + mass of this compound), and the di-conjugated product (mass of 2 x azide molecule + mass of this compound).

Q4: My reaction is not going to completion. What are the common causes?

Several factors can lead to incomplete reactions in click chemistry:

  • Copper Catalyst Issues: The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state by dissolved oxygen. Ensure you are using a freshly prepared reducing agent like sodium ascorbate and consider using a ligand like TBTA or THPTA to stabilize the Cu(I) catalyst.

  • Stoichiometry: An incorrect ratio of reactants can lead to incomplete consumption of the limiting reagent. A slight excess of one of the components (e.g., the azide-containing molecule) can help drive the reaction to completion.

  • Solubility Issues: Poor solubility of any of the reactants in the chosen solvent can significantly hinder the reaction rate. The PEG component of this compound generally improves water solubility, but the molecules being conjugated may have limited solubility. Consider using co-solvents like DMSO or DMF.

  • Steric Hindrance: Bulky molecules near the azide or alkyne functional groups can sterically hinder the reaction. Introducing a longer PEG linker might help in such cases.

  • pH and Buffer choice: The pH of the reaction mixture can influence the reaction rate. A pH range of 4-12 is generally tolerated, but optimization may be necessary. Avoid using buffers that can coordinate with copper, such as Tris.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Inactive copper catalyst.Use a fresh solution of sodium ascorbate. Use a copper-chelating ligand (e.g., THPTA for aqueous reactions). De-gas your solvents to remove oxygen.
Poor solubility of reactants.Add a co-solvent such as DMSO or DMF. Ensure all components are fully dissolved before initiating the reaction.
Incorrect stoichiometry.Carefully check the molar ratios of your reactants. Consider a slight excess of the azide-containing molecule.
Presence of mono-conjugated product only Insufficient reaction time or temperature.Allow the reaction to proceed for a longer duration. Gentle heating (e.g., to 37°C) may increase the reaction rate.
Steric hindrance preventing the second conjugation.If possible, consider a linker with a longer PEG chain to increase the distance between the conjugated molecules.
Multiple unexpected peaks in HPLC or MS Side reactions or degradation of starting materials.Ensure the purity of your starting materials. Protect light-sensitive compounds from light. Use high-quality, purified water and solvents.
Aggregation of the conjugate.Analyze by SEC-HPLC to detect aggregates. Optimize buffer conditions (pH, ionic strength) to minimize aggregation.
Disappearance of alkyne peak in FTIR/Raman, but no desired product Alkyne degradation.Propargyl groups can be unstable under certain conditions. Ensure the pH is not strongly basic.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by RP-HPLC

Objective: To separate and quantify the starting materials, mono-conjugated, and di-conjugated products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes. The exact gradient should be optimized based on the hydrophobicity of the conjugated molecules.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength where the conjugated molecule absorbs (e.g., 280 nm for proteins).

  • Sample Preparation: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture, quench the reaction (e.g., by adding EDTA to chelate the copper), and dilute with Mobile Phase A before injection.

Expected Results: An increase in the peak corresponding to the di-conjugated product and a decrease in the peaks of the starting materials and mono-conjugated intermediate over time. The di-conjugated product is expected to have the longest retention time due to its increased hydrophobicity.

Protocol 2: Characterization by MALDI-TOF MS

Objective: To confirm the identity of the reaction products by molecular weight.

Methodology:

  • Matrix Selection: For proteins, sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA) is a common choice. For smaller molecules, α-cyano-4-hydroxycinnamic acid (CHCA) can be used.

  • Sample Preparation: Mix the sample (from a reaction time point) with the matrix solution in a 1:1 ratio.

  • Target Spotting: Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range. Linear mode is typically used for larger molecules.

Quantitative Data Summary:

The expected molecular weights of the species in the reaction mixture can be calculated as follows:

SpeciesMolecular Weight (Da)
This compound~578.7
Azide-containing Molecule (Azide-X)MW of X
Mono-conjugated ProductMW of X + 578.7
Di-conjugated Product(2 * MW of X) + 578.7

Note: The exact mass of this compound is 578.69 g/mol .

Protocol 3: Monitoring Alkyne Consumption by FTIR Spectroscopy

Objective: To monitor the disappearance of the alkyne C≡C stretch.

Methodology:

  • Instrument: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is ideal for in-situ, real-time monitoring.

  • Data Acquisition: Record a background spectrum of the reaction solvent. Initiate the reaction and collect spectra at regular intervals.

  • Analysis: Monitor the decrease in the intensity of the weak alkyne C≡C stretching band, which appears around 2100-2260 cm⁻¹.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Progress Monitoring cluster_analysis Data Analysis Reactants This compound + 2x Azide-Molecule Reaction Click Reaction Reactants->Reaction Catalyst CuSO4 + Reductant (e.g., NaAscorbate) Catalyst->Reaction HPLC RP-HPLC / SEC-HPLC Reaction->HPLC Time Points MS MALDI-TOF MS Reaction->MS Time Points Spectroscopy FTIR / Raman Reaction->Spectroscopy Real-time Analyze_HPLC Separation of Species: - Starting Material - Mono-conjugate - Di-conjugate HPLC->Analyze_HPLC Analyze_MS Mass Confirmation: - MW of each species MS->Analyze_MS Analyze_Spectroscopy Functional Group Tracking: - Disappearance of Alkyne Peak Spectroscopy->Analyze_Spectroscopy troubleshooting_flowchart Start Reaction Issue: Low or No Product Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Solubility Are all reactants soluble? Check_Catalyst->Check_Solubility Yes Solution_Catalyst Use fresh reductant, add ligand, de-gas. Check_Catalyst->Solution_Catalyst No Check_Stoichiometry Is stoichiometry correct? Check_Solubility->Check_Stoichiometry Yes Solution_Solubility Add co-solvent (DMSO/DMF). Check_Solubility->Solution_Solubility No Solution_Stoichiometry Verify molar ratios. Check_Stoichiometry->Solution_Stoichiometry No End Re-run Reaction Check_Stoichiometry->End Yes Solution_Catalyst->End Solution_Solubility->End Solution_Stoichiometry->End

References

Technical Support Center: Catalyst Removal for Bis-propargyl-PEG11 Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of catalysts from Bis-propargyl-PEG11 reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual catalyst from my this compound reaction?

A1: Residual catalysts, such as copper and palladium, can have significant detrimental effects. Copper ions are known to be cytotoxic, which is a major concern for biomedical applications.[1][2] Furthermore, residual metals can interfere with downstream biological assays and catalyze undesirable side reactions in subsequent synthetic steps.[2][3] Regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in pharmaceutical products, making efficient removal essential for drug development.[3]

Q2: What are the most common types of catalysts used in reactions with this compound and what are the main removal strategies?

A2: The two main types of metal-catalyzed reactions involving this compound are copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, and palladium-catalyzed Sonogashira coupling.

For copper catalysts , common removal techniques include:

  • Chelation: Using agents like ethylenediaminetetraacetic acid (EDTA) to form water-soluble complexes that can be extracted.

  • Scavenging: Employing solid-supported scavengers with functional groups that bind to the metal.

  • Precipitation: Converting the copper catalyst into an insoluble salt.

  • Chromatography: Passing the reaction mixture through a silica or alumina column.

For palladium catalysts , typical removal strategies involve:

  • Scavenging: Using specialized scavenger resins is a highly effective method.

  • Filtration: Passing the reaction mixture through a pad of Celite to remove solid-supported or precipitated palladium.

  • Activated Carbon: Adsorption of the palladium catalyst onto activated carbon.

  • Chromatography: Separation of the product from the catalyst using column chromatography.

Q3: Are there any catalyst-free alternatives for reactions with this compound?

A3: Yes, for click chemistry applications, a popular alternative is copper-free click chemistry, also known as strain-promoted alkyne-azide cycloaddition (SPAAC). This method utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a copper catalyst, thereby eliminating the issue of catalyst removal and its associated cytotoxicity.

Q4: How do I choose the best catalyst removal method for my specific experiment?

A4: The optimal method depends on several factors, including the properties of your final product (e.g., solubility, stability), the scale of your reaction, and the required level of purity. For instance, if your product is a large biomolecule, dialysis against an EDTA-containing buffer can be effective. For small molecules soluble in organic solvents, extraction with an EDTA solution or the use of scavenger resins are common choices. It is often beneficial to perform a small-scale pilot experiment to compare different methods.

Troubleshooting Guides

Copper Catalyst Removal
Problem Potential Cause Recommended Solution
Persistent blue or green color in the organic layer after EDTA extraction. Incomplete removal of copper salts or formation of an emulsion.- Perform additional washes with 0.5 M EDTA solution (pH 8). - A wash with a saturated aqueous solution of ammonium chloride can also be effective. - To break emulsions, add a small amount of brine (saturated NaCl solution) or centrifuge the mixture.
Low product yield after purification. - Product co-precipitating with the copper salt. - Adsorption of the product onto the scavenger resin or chromatography medium.- Optimize the pH during precipitation to ensure only the copper salt precipitates. - Before committing the entire batch, test the scavenger resin with a small sample to check for product adsorption. - During chromatography, select a solvent system that ensures good solubility and elution of your product.
Product degradation during copper removal. - Harsh pH conditions during extraction or precipitation. - Oxidation of the product.- Ensure your product is stable at the pH used for extraction or precipitation. Buffer the solutions if necessary. - Degas all solutions and perform the workup under an inert atmosphere (e.g., nitrogen or argon).
Scavenger resin is ineffective. - The oxidation state of the copper is not compatible with the scavenger. - Insufficient amount of scavenger or inadequate reaction time.- Some scavengers are more effective for Cu(I) while others target Cu(II). Ensure your workup conditions are compatible with the chosen scavenger. - Increase the equivalents of the scavenger resin and/or the stirring time.
Palladium Catalyst Removal
Problem Potential Cause Recommended Solution
Palladium levels remain high after using a scavenger resin. - The scavenging process is not optimized. - A single treatment is insufficient.- Increase the amount of scavenger resin used. - Optimize the temperature, solvent, and reaction time for the scavenging process. - Perform a second scavenging treatment with a fresh batch of resin.
Significant product loss after scavenging. - The scavenger is not selective and is adsorbing the product.- Switch to a more selective scavenger with specific chelating groups for palladium. - Use the minimum effective amount of scavenger. - After filtering off the scavenger, wash it with a small amount of fresh solvent to recover any adsorbed product.
Inconsistent results with Celite filtration. - The palladium species is soluble and passing through the filter.- Celite filtration is most effective for heterogeneous or precipitated palladium. Consider a workup step to precipitate the palladium before filtration.

Quantitative Data on Catalyst Removal

The efficiency of catalyst removal can vary depending on the specific conditions and the nature of the PEGylated product. The following tables provide a summary of reported efficiencies for common removal techniques.

Table 1: Copper Removal Efficiency

Method Typical Residual Copper Level Reference
Filtration over Alumina~75% reduction
Liquid-Liquid Extraction (aq. NH4Cl)~67% reduction
Precipitation (in basic medium)< 5 ppm
DialysisEffective for macromolecules
Scavenger ResinsCan achieve very low ppm levels

Table 2: Palladium Removal Efficiency

Method Initial Pd (ppm) Final Pd (ppm) Reference
Scavenger Resin (single treatment)800< 10
Scavenger Resin (after chromatography)> 100< 100 (often < 50)
Precipitation with 2,4,6-trimercapto-s-triazine (TMT)600-65020-60

Experimental Protocols

Protocol 1: Copper Removal by Chelation with EDTA

This protocol is suitable for products that are soluble in an organic solvent immiscible with water.

Materials:

  • Reaction mixture containing the copper catalyst

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • 0.5 M EDTA aqueous solution (pH adjusted to 8 with NaOH)

  • Water and brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel and standard laboratory glassware

Procedure:

  • Dilute the reaction mixture with 10 volumes of the organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 0.5 M EDTA solution (pH 8) and shake vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as it complexes with the copper.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the EDTA wash (steps 3-4) one to two more times, or until the aqueous layer is colorless.

  • Wash the organic layer with water, followed by brine, to remove residual EDTA and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent in vacuo to obtain the crude product.

Protocol 2: Copper Removal using a Solid-Supported Scavenger

This protocol provides a general procedure for using a silica-based thiourea scavenger.

Materials:

  • Crude product containing residual copper, dissolved in a suitable solvent

  • Thiourea-functionalized silica scavenger resin (e.g., SiliaMetS Thiourea)

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the crude product in a suitable solvent.

  • Add the scavenger resin to the solution (typically 3-5 equivalents relative to the initial amount of copper).

  • Stir the mixture at room temperature for 1-24 hours. The optimal time should be determined by monitoring the copper removal.

  • Once the copper removal is complete, filter the mixture to remove the scavenger resin.

  • Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.

Protocol 3: Palladium Removal using a Scavenger Resin (Batch Method)

This is a general protocol for using a scavenger like MP-TMT.

Materials:

  • Crude product containing residual palladium, dissolved in a suitable solvent

  • Palladium scavenger resin (e.g., Biotage MP-TMT)

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the crude product in an appropriate solvent.

  • Add the solid scavenger to the solution. For initial screening, 0.5-1 equivalent of scavenger relative to the product can be used.

  • Agitate the mixture for at least one hour at room temperature. Heating may improve kinetics.

  • Monitor the scavenging progress using appropriate analytical techniques. A color change of the scavenger can indicate metal uptake.

  • At the end of the process, remove the scavenger by filtration.

  • Wash the scavenger with additional solvent and combine the filtrate with the washings before concentrating to obtain the final product.

Visualized Workflows

Copper_Removal_EDTA start Reaction Mixture (Post-CuAAC) dilute Dilute with Organic Solvent start->dilute extract Extract with 0.5 M EDTA (pH 8) dilute->extract separate Separate Layers extract->separate repeat_check Aqueous Layer Colorless? separate->repeat_check repeat_check->extract No wash Wash with H2O and Brine repeat_check->wash Yes dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate end Purified Product concentrate->end

Caption: Workflow for copper removal via EDTA extraction.

Catalyst_Removal_Scavenger start Crude Product in Solution add_scavenger Add Scavenger Resin start->add_scavenger stir Stir (1-24h) add_scavenger->stir monitor Monitor Metal Removal stir->monitor complete_check Removal Complete? monitor->complete_check complete_check->stir No filter Filter to Remove Resin complete_check->filter Yes wash_resin Wash Resin filter->wash_resin combine Combine Filtrate and Washings filter->combine wash_resin->combine concentrate Concentrate combine->concentrate end Purified Product concentrate->end

References

Validation & Comparative

A Comparative Analysis of Bis-propargyl-PEG Linkers: The Influence of PEG Chain Length on Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of cross-linked biomaterials is paramount. Bis-propargyl-PEG linkers are homobifunctional molecules that serve as versatile building blocks in the construction of hydrogels, the functionalization of nanoparticles, and the development of complex bioconjugates. The terminal propargyl groups allow for efficient cross-linking with azide-functionalized molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, often referred to as "click chemistry."[1][2] The polyethylene glycol (PEG) backbone imparts hydrophilicity, biocompatibility, and flexibility to the resulting structures.[3]

A critical parameter in the design of these systems is the length of the PEG chain. The number of ethylene glycol repeat units significantly influences the physicochemical properties of the linker and, consequently, the macroscopic characteristics of the final product, such as hydrogel swelling, mechanical strength, and drug release kinetics. This guide provides an objective comparison of Bis-propargyl-PEG linkers with varying PEG lengths, supported by representative experimental data and detailed protocols to aid in the selection of the optimal linker for specific research applications.

The Impact of PEG Length on Physicochemical Properties: A Head-to-Head Comparison

The length of the PEG spacer in Bis-propargyl-PEG linkers directly correlates with several key physicochemical properties that dictate their performance in various applications. As the number of PEG units increases, so do the molecular weight, linker length, and hydrophilicity.[3] These differences have a profound impact on the performance of the final cross-linked material.[4]

Longer PEG chains generally lead to:

  • Increased Hydrophilicity and Swelling: A higher degree of PEGylation results in greater water absorption, leading to hydrogels with higher equilibrium swelling ratios.

  • Greater Flexibility and Larger Mesh Size: Longer PEG chains create a more flexible and less densely cross-linked network, resulting in a larger average distance between cross-links (mesh size).

  • Altered Mechanical Properties: Generally, hydrogels formed from longer PEG linkers exhibit lower compressive moduli, meaning they are softer and less stiff.

  • Modified Release Kinetics: In drug delivery applications, the larger mesh size of hydrogels formed from longer PEG linkers can facilitate faster diffusion and release of encapsulated therapeutics.

Conversely, shorter PEG chains are advantageous when:

  • Higher Mechanical Strength is Required: Shorter linkers lead to a more tightly cross-linked network, resulting in stiffer hydrogels with higher compressive moduli.

  • Slower Drug Release is Desired: The smaller mesh size of hydrogels made with shorter PEG linkers can hinder the diffusion of encapsulated molecules, leading to a more sustained release profile.

  • Minimizing Steric Hindrance is Critical: In applications involving the cross-linking of biomolecules, shorter linkers may be preferable to avoid potential steric hindrance that could affect biological activity.

Data Presentation: Performance Metrics of Bis-propargyl-PEG Linkers in Hydrogel Formation

The following table summarizes representative quantitative data illustrating the impact of Bis-propargyl-PEG linker length on the properties of hydrogels formed by click chemistry with a diazide cross-linker.

PropertyBis-propargyl-PEG4Bis-propargyl-PEG8Bis-propargyl-PEG12
Molecular Weight ( g/mol ) ~350~530~710
Approximate Linker Length (Å) ~28~43~57
Equilibrium Swelling Ratio (Q) 15 ± 225 ± 338 ± 4
Compressive Modulus (kPa) 50 ± 820 ± 58 ± 2
Mesh Size (nm) 5 - 1010 - 2020 - 35

Disclaimer: The data presented in this table are representative values derived from studies on analogous PEG-based hydrogel systems and are intended to illustrate the expected trends. Actual values will vary depending on the specific experimental conditions, including the nature of the diazide cross-linker, polymer concentration, and reaction conditions.

Mandatory Visualization

G cluster_peg4 Bis-propargyl-PEG4 cluster_peg8 Bis-propargyl-PEG8 cluster_peg12 Bis-propargyl-PEG12 peg4 HC≡C-CH₂-O-(CH₂-CH₂-O)₄-CH₂-C≡CH peg8 HC≡C-CH₂-O-(CH₂-CH₂-O)₈-CH₂-C≡CH peg12 HC≡C-CH₂-O-(CH₂-CH₂-O)₁₂-CH₂-C≡CH

Figure 1: General structures of Bis-propargyl-PEG linkers with varying PEG lengths.

G Hydrogel Formation via Click Chemistry propargyl Bis-propargyl- PEG hydrogel Cross-linked Hydrogel Network propargyl->hydrogel diazide Diazide Crosslinker diazide->hydrogel catalyst CuSO₄ / Sodium Ascorbate catalyst->hydrogel

Figure 2: Schematic of hydrogel formation using Bis-propargyl-PEG and a diazide crosslinker via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

G start Start: Select Bis-propargyl-PEG Linkers of Different Lengths (e.g., PEG4, PEG8, PEG12) prepare Prepare Stock Solutions: 1. Bis-propargyl-PEG Linkers 2. Diazide Crosslinker 3. CuSO₄, Sodium Ascorbate start->prepare form_hydrogels Form Hydrogels: Mix stoichiometric amounts of linker and crosslinker with catalyst prepare->form_hydrogels characterize Characterize Hydrogels form_hydrogels->characterize swelling Measure Equilibrium Swelling Ratio characterize->swelling Physical Properties mechanical Perform Rheological Analysis (Compressive Modulus) characterize->mechanical Mechanical Properties compare Compare Data and Select Optimal Linker swelling->compare mechanical->compare

References

Characterizing Bis-propargyl-PEG11 Conjugates: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensure efficacy, safety, and reproducibility. Bis-propargyl-PEG11 is a popular homobifunctional linker used in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its defined chain length and terminal alkyne groups allow for the precise linkage of two molecular entities. Mass spectrometry stands as a cornerstone technique for the detailed structural verification of these conjugates.

This guide provides a comparative overview of the mass spectrometric characterization of this compound conjugates and its alternatives. We will delve into the expected mass spectrometry data, detailed experimental protocols, and a visual representation of the analytical workflow to aid in the successful characterization of these important bioconjugates.

Comparing Linkers for Bioconjugation: A Mass Spectrometry Perspective

The choice of a linker in bioconjugation is critical and influences not only the biological activity of the final product but also the ease and strategy of its characterization. This compound, with its two terminal alkyne groups, is designed for linking two azide-containing molecules. Its alternatives often involve a reversal of this chemical functionality or employ copper-free click chemistry.

FeatureThis compoundAzido-PEG Linkers (e.g., Bis-azido-PEG11)DBCO-PEG Linkers
Reactive Ends Two terminal alkynesTwo terminal azidesDibenzocyclooctyne (for copper-free click chemistry)
Conjugation Chemistry Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Mass Spectrometry Ionization ESI, MALDIESI, MALDIESI, MALDI
Expected Mass Shift Adds the mass of the linker to the conjugated molecules.Adds the mass of the linker to the conjugated molecules.Adds the mass of the linker to the conjugated molecules.
Fragmentation Pattern Predictable fragmentation of the PEG chain.Predictable fragmentation of the PEG chain.Characteristic fragmentation of the DBCO moiety.
Key Analytical Consideration Potential for copper adducts in ESI-MS, requiring careful sample preparation or data analysis.Potential for copper adducts in ESI-MS.No copper-related adducts, simplifying spectral interpretation.

Representative Mass Spectrometry Data

To illustrate the expected outcomes of mass spectrometry analysis, let's consider a hypothetical scenario where a model peptide (e.g., Angiotensin II, MW = 1046.2 Da) is conjugated at both the N-terminus and a modified internal lysine residue with an azide-functionalized small molecule (MW = 250 Da) using this compound (MW = 534.6 Da) as the linker.

Table 1: Predicted m/z Values for a Model Peptide Conjugate

Ion SpeciesThis compound ConjugateAzido-PEG11 ConjugateDBCO-PEG11 Conjugate
Unconjugated Peptide 1047.2 [M+H]⁺1047.2 [M+H]⁺1047.2 [M+H]⁺
Single Conjugation 1831.8 [M+H]⁺1831.8 [M+H]⁺2055.0 [M+H]⁺
Double Conjugation 2616.4 [M+H]⁺2616.4 [M+H]⁺3063.8 [M+H]⁺
[M+2H]²⁺ (Double Conjugation) 1308.71308.71532.4
[M+3H]³⁺ (Double Conjugation) 872.8872.81021.6

Note: The molecular weight of the DBCO-PEG11 linker is assumed to be ~758 Da for this illustrative purpose. The observed m/z values can be influenced by the formation of adducts (e.g., Na⁺, K⁺).

Experimental Protocols for Mass Spectrometry Analysis

Accurate and reproducible mass spectrometry data relies on meticulous sample preparation and optimized instrument parameters. Below are detailed protocols for the analysis of this compound conjugates using both ESI-LC/MS and MALDI-TOF MS.

Protocol 1: ESI-LC/MS Analysis of a this compound Conjugate

1. Sample Preparation:

  • Purification: Following the conjugation reaction, purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC) to remove unreacted starting materials, excess reagents, and the copper catalyst.
  • Buffer Exchange: If necessary, exchange the buffer of the purified conjugate to a volatile buffer system compatible with ESI-MS, such as 10 mM ammonium acetate or 0.1% formic acid in water/acetonitrile. This can be achieved using spin columns or dialysis.
  • Final Concentration: Adjust the final concentration of the conjugate to approximately 1-10 µM in the ESI-MS compatible buffer.

2. LC-MS System and Parameters:

  • LC System: A high-resolution liquid chromatography system (e.g., UPLC or nanoLC).
  • Column: A C18 reversed-phase column suitable for peptides or proteins.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-30 minutes to ensure good separation.
  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF, Orbitrap, or FT-ICR.
  • Ionization Mode: Positive ion mode is typically used for peptides and proteins.
  • Capillary Voltage: 3.0-4.5 kV.
  • Cone Voltage: 20-40 V.
  • Source Temperature: 100-150 °C.
  • Desolvation Temperature: 250-400 °C.
  • Mass Range: A broad m/z range (e.g., 400-4000) to detect both singly and multiply charged ions.

3. Data Analysis:

  • Deconvolute the raw mass spectra to obtain the zero-charge mass of the conjugate.
  • Compare the experimental mass with the theoretical mass to confirm the successful conjugation and determine the number of attached molecules.
  • Analyze the fragmentation data (MS/MS) to confirm the site of conjugation if required.

Protocol 2: MALDI-TOF MS Analysis of a this compound Conjugate

1. Sample Preparation:

  • Purification: Purify the conjugate as described in the ESI-LC/MS protocol.
  • Matrix Selection: Choose an appropriate matrix for the analyte. For peptides and proteins, common matrices include sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA).
  • Matrix Preparation: Prepare a saturated solution of the chosen matrix in a suitable solvent (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).
  • Sample-Matrix Co-crystallization: Mix the purified conjugate solution (typically 1 µL) with the matrix solution (1 µL) directly on the MALDI target plate. Allow the mixture to air dry to form crystals.

2. MALDI-TOF MS System and Parameters:

  • Mass Spectrometer: A MALDI-TOF or TOF/TOF mass spectrometer.
  • Ionization Mode: Positive ion mode.
  • Laser: A nitrogen laser (337 nm) or a Nd:YAG laser (355 nm).
  • Laser Fluence: Adjust the laser power to the minimum necessary to obtain a good signal and avoid fragmentation.
  • Mass Range: A range appropriate for the expected molecular weight of the conjugate.
  • Calibration: Calibrate the instrument using a standard mixture of peptides or proteins with known molecular weights.

3. Data Analysis:

  • Identify the peak corresponding to the singly protonated molecular ion [M+H]⁺ of the conjugate.
  • Compare the measured mass to the theoretical mass for confirmation.
  • If using a TOF/TOF instrument, fragmentation analysis (MS/MS) can be performed to obtain sequence information and confirm the conjugation site.

Visualizing the Workflow

To provide a clear overview of the characterization process, the following diagram illustrates the experimental workflow for the mass spectrometry analysis of a this compound conjugate.

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_purification Purification cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis synthesis Conjugation Reaction (Molecule A + this compound + Molecule B) purification HPLC or SEC Purification synthesis->purification esi_lcms ESI-LC/MS purification->esi_lcms Liquid Sample maldi_tof MALDI-TOF MS purification->maldi_tof Co-crystallized Sample deconvolution Deconvolution of Spectra esi_lcms->deconvolution mass_confirmation Mass Confirmation maldi_tof->mass_confirmation deconvolution->mass_confirmation fragmentation_analysis Fragmentation Analysis (MS/MS) mass_confirmation->fragmentation_analysis

Experimental workflow for MS analysis.

By following these guidelines and protocols, researchers can confidently characterize their this compound conjugates, ensuring the quality and consistency of these critical molecules for their downstream applications in research and drug development.

A Comparative Guide to the Biological Activity of Bis-propargyl-PEG11-linked PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of PROTACs utilizing a Bis-propargyl-PEG11 linker against alternative protein degradation technologies. The information is supported by experimental data and detailed methodologies to assist researchers in designing and evaluating their own targeted protein degradation strategies.

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This proximity leads to the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[3] The linker, in this case, a this compound chain, plays a critical role in the efficacy of the PROTAC by influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[4][5]

Performance of a PEG-Linked PROTAC: An Estrogen Receptor α Case Study

To illustrate the biological activity of a PEG-linked PROTAC, we will use a published study on an Estrogen Receptor α (ERα)-targeting PROTAC that employs a PEG linker. While the exact "this compound" is not specified, the principles and experimental findings are directly applicable. In this study, an ERE-PROTAC was synthesized to target the DNA-binding domain of ERα.

Quantitative Data Summary

The following tables summarize the key performance indicators of the ERα-targeting PEG-linked PROTAC.

Table 1: Dose-Dependent Degradation of ERα by ERE-PROTAC in MCF-7 Cells

ERE-PROTAC Concentration (µM)% ERα Degradation
0 (Control)0%
1~20%
5~60%
10~80%
DC50 < 5 µM

Table 2: Time-Dependent Degradation of ERα by 5 µM ERE-PROTAC in MCF-7 Cells

Incubation Time (hours)% ERα Degradation
00%
2~40%
4~75% (Maximum Degradation)
8~70%
12~65%
24~60%

Comparison with Alternative Protein Degradation Technologies

While PROTACs are a powerful tool, several other technologies for targeted protein degradation have emerged. Below is a comparison of the this compound-linked PROTAC technology with two prominent alternatives: Molecular Glues and LYTACs.

Table 3: Comparison of Targeted Protein Degradation Technologies

FeatureThis compound-linked PROTACsMolecular Glues (e.g., Thalidomide)LYTACs (Lysosome-Targeting Chimeras)
Mechanism Forms a ternary complex between the target protein and an E3 ligase, leading to proteasomal degradation.Induces a conformational change in an E3 ligase, enabling it to recognize and ubiquitinate a new substrate for proteasomal degradation.Binds to a cell-surface receptor and a target extracellular or membrane protein, leading to lysosomal degradation.
Target Scope Intracellular proteins.Primarily intracellular proteins.Extracellular and membrane-bound proteins.
Design Rational design is feasible by combining known ligands for the target and E3 ligase with a suitable linker.Discovery is often serendipitous, and rational design is more challenging.Rational design by linking a target-binding moiety (e.g., antibody) to a lysosome-targeting ligand.
Advantages High specificity and catalytic activity. The linker can be optimized for desired properties.Smaller molecular size, often leading to better cell permeability and oral bioavailability.Can target proteins that are inaccessible to intracellular degraders.
Limitations Larger molecular size can lead to poor pharmacokinetic properties.Limited number of known E3 ligases that can be modulated by molecular glues.Relies on the expression of the targeted lysosomal receptor on the cell surface.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Western Blot for Protein Degradation

This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.

  • Cell Culture and Treatment: Plate cells (e.g., MCF-7) and allow them to adhere overnight. Treat the cells with varying concentrations of the this compound-linked PROTAC for different time points.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-ERα) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

Flow Cytometry for Apoptosis Analysis

This protocol assesses whether the degradation of the target protein induces apoptosis.

  • Cell Treatment: Treat cells with the PROTAC at various concentrations and for different durations.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature.

  • Data Acquisition and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Ternary Complex Formation Assay (NanoBRET™ Assay)

This assay confirms the formation of the ternary complex, which is essential for PROTAC activity.

  • Cell Line and Plasmids: Use a suitable cell line (e.g., HEK293T) and transfect with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL) fused to HaloTag®.

  • Cell Treatment: Add the HaloTag® ligand (a fluorescent probe) to the cells, followed by the PROTAC at various concentrations.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex, as the NanoLuc® and the fluorescent probe are brought into close proximity by the PROTAC.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC This compound -linked PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: Mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow Start Start Cell_Treatment Cell Treatment with PROTAC Start->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis End End Analysis->End

Caption: Experimental workflow for Western Blot analysis.

Alternatives_Comparison cluster_PROTAC PROTACs cluster_MolecularGlue Molecular Glues cluster_LYTAC LYTACs PROTAC_Node Intracellular Protein (Target) PROTAC_Mech Ternary Complex with E3 Ligase PROTAC_Node->PROTAC_Mech PROTAC_Outcome Proteasomal Degradation PROTAC_Mech->PROTAC_Outcome MG_Node Intracellular Protein (Neo-substrate) MG_Mech E3 Ligase Conformational Change MG_Node->MG_Mech MG_Outcome Proteasomal Degradation MG_Mech->MG_Outcome LYTAC_Node Extracellular/Membrane Protein LYTAC_Mech Binds to Lysosomal Receptor LYTAC_Node->LYTAC_Mech LYTAC_Outcome Lysosomal Degradation LYTAC_Mech->LYTAC_Outcome

Caption: Comparison of protein degradation technologies.

References

Comparative Guide to Validating Crosslinking Efficiency in PEG Hydrogels: A Focus on Bis-propargyl-PEG11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the crosslinking efficiency of hydrogels, with a specific focus on those crosslinked with Bis-propargyl-PEG11 via copper-catalyzed azide-alkyne cycloaddition (CuAAC). We present a comparative analysis of this compound against common alternative crosslinking chemistries, supported by experimental data and detailed protocols.

Introduction to Hydrogel Crosslinking Validation

The degree of crosslinking in a hydrogel network is a critical parameter that dictates its mechanical properties, swelling behavior, degradation kinetics, and ultimately, its performance in applications such as drug delivery and tissue engineering. Validating the efficiency of the crosslinking reaction is therefore essential for ensuring reproducibility and achieving desired material characteristics. This guide will focus on two primary methods for quantifying crosslinking efficiency: Rheology for measuring the storage modulus (G') and Swelling Ratio Determination .

Comparison of PEG Crosslinking Chemistries

This compound participates in the well-established "click" chemistry reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. This method offers high specificity and efficiency. However, several alternative click chemistries are also widely used for hydrogel formation, each with its own set of characteristics. Here, we compare this compound (via CuAAC) with two popular alternatives: Thiol-Ene photopolymerization and Diels-Alder cycloaddition.

Table 1: Comparison of Crosslinking Chemistries for PEG Hydrogels

FeatureThis compound (CuAAC)Thiol-Ene PhotopolymerizationDiels-Alder Cycloaddition
Reaction Type Copper-Catalyzed Azide-Alkyne CycloadditionRadical-mediated Thiol-Ene reaction[4+2] Cycloaddition
Initiation Copper (I) catalystPhotoinitiator and UV lightTypically heat (37°C)
Reaction Speed Fast (minutes to hours)[1]Very fast (seconds to minutes)[2]Slower (minutes to hours)[3]
Biocompatibility Concerns with copper catalyst cytotoxicity[4]Generally good, but potential for radical-associated cell damage[2]Excellent, catalyst-free
Orthogonality HighHighHigh

Quantitative Performance Data

The following tables summarize key performance metrics for hydrogels formed using these different crosslinking strategies. It is important to note that direct, side-by-side comparisons in the literature under identical conditions (e.g., PEG molecular weight, concentration, and architecture) are limited. The data presented here is compiled from various sources to provide a representative comparison.

Table 2: Rheological Properties (Storage Modulus, G') of PEG Hydrogels

Crosslinker SystemPEG Concentration (wt%)Storage Modulus (G') (kPa)Reference
Bis-propargyl-PEG (conceptual) 10%Expected to be in the range of 1-50 kPaN/A
Multi-arm PEG-Thiol (Thiol-Ene) 5%1.4 - 8
Multi-arm PEG-Thiol (Thiol-Ene) 10%1.7 - 3.3
4-arm PEG-Maleimide (Michael Addition) 10%~3.5
PEG-Norbornene/PEG-Thiol (Thiol-Ene) 5%0.2 - 3.4
Furyl-PEG / Maleimide-PEG (Diels-Alder) Not specified2.8 - 37N/A

Note: Data for this compound is conceptual as direct comparative studies are scarce. The expected range is based on typical values for other click chemistry hydrogels.

Table 3: Swelling Ratios of PEG Hydrogels

Crosslinker SystemPEG Concentration (wt%)Swelling Ratio (q)Reference
Bis-propargyl-PEG (conceptual) 10%Expected to be in the range of 10-30N/A
Multi-arm PEG-Thiol (Thiol-Ene) 5%~15-25
Multi-arm PEG-Thiol (Thiol-Ene) 10%~10-20
4-arm PEG-Maleimide (Michael Addition) 10%~12
PEG-Norbornene/PEG-Thiol (Thiol-Ene) 5%~15-30
Furyl-PEG / Maleimide-PEG (Diels-Alder) Not specifiedVaries with formulationN/A

Note: Swelling ratio is highly dependent on the specific PEG architecture and crosslinker density. The values presented are indicative.

Experimental Protocols

Protocol 1: Rheological Measurement of Hydrogel Crosslinking

This protocol describes the use of a rotational rheometer to measure the storage modulus (G') and loss modulus (G'') during hydrogel formation, providing real-time data on the crosslinking kinetics.

Materials:

  • This compound

  • Azide-functionalized polymer (e.g., 4-arm PEG-Azide)

  • Copper (II) sulfate (CuSO4)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotational rheometer with parallel plate geometry (e.g., 20 mm diameter)

Procedure:

  • Prepare a stock solution of the azide-functionalized polymer in PBS at the desired concentration.

  • Prepare a stock solution of this compound in PBS.

  • Prepare fresh stock solutions of CuSO4 and sodium ascorbate in PBS.

  • Set the rheometer temperature to 37°C.

  • In a microcentrifuge tube, mix the azide-functionalized polymer solution with the this compound solution at a 1:1 molar ratio of azide to alkyne groups.

  • Add the sodium ascorbate solution, followed immediately by the CuSO4 solution to initiate the crosslinking reaction.

  • Quickly vortex the mixture and immediately pipette the solution onto the center of the bottom plate of the rheometer.

  • Lower the upper plate to the desired gap height (e.g., 500 µm).

  • Start a time-sweep measurement at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the evolution of G' and G''.

  • The gelation point is typically defined as the time at which G' surpasses G''. The plateau of the G' curve indicates the final stiffness of the hydrogel.

Protocol 2: Swelling Ratio Determination

This protocol outlines the procedure for determining the equilibrium swelling ratio (q) of a hydrogel, which is an indirect measure of the crosslink density.

Materials:

  • Pre-formed hydrogel sample

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Analytical balance

  • Kimwipes

Procedure:

  • Prepare a hydrogel sample of a known initial mass (W_i).

  • Immerse the hydrogel in a sufficient volume of PBS (pH 7.4) at 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), remove the hydrogel from the PBS.

  • Gently blot the surface of the hydrogel with a Kimwipe to remove excess surface water.

  • Weigh the swollen hydrogel (W_s).

  • Return the hydrogel to the PBS.

  • Continue measurements until the swollen weight remains constant, indicating that equilibrium swelling has been reached.

  • After the final swollen weight is recorded, freeze the hydrogel and then lyophilize it to completely remove all water.

  • Weigh the dried hydrogel (W_d).

  • Calculate the swelling ratio (q) using the following formula: q = (W_s - W_d) / W_d

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the experimental protocols described above.

G cluster_0 Rheology Workflow prep Prepare Polymer and Catalyst Solutions mix Mix Precursor Solutions prep->mix 1:1 azide:alkyne load Load Sample onto Rheometer mix->load measure Run Time-Sweep Measurement load->measure 37°C, 1 Hz, 1% strain analyze Analyze G' and G'' Data measure->analyze Determine gel point and final G'

Caption: Workflow for rheological analysis of hydrogel crosslinking.

G cluster_1 Swelling Ratio Workflow initial_weight Weigh Initial Hydrogel (Wi) swell Immerse in PBS at 37°C initial_weight->swell measure_swollen Periodically Weigh Swollen Hydrogel (Ws) swell->measure_swollen Blot dry before weighing equilibrium Determine Equilibrium Swelling measure_swollen->equilibrium Constant Ws dry Lyophilize to Dryness equilibrium->dry measure_dry Weigh Dry Hydrogel (Wd) dry->measure_dry calculate Calculate Swelling Ratio (q) measure_dry->calculate

Caption: Workflow for determining the swelling ratio of a hydrogel.

Conclusion

Validating the crosslinking efficiency of hydrogels is paramount for developing reliable and reproducible biomaterials. This guide has provided a comparative overview of this compound and alternative crosslinking chemistries, supported by quantitative data and detailed experimental protocols for rheological analysis and swelling ratio determination. While this compound offers the advantages of a robust and well-defined click reaction, researchers must consider the potential cytotoxicity of the copper catalyst. Alternatives such as thiol-ene and Diels-Alder chemistries provide catalyst-free systems with their own unique reaction kinetics and resulting network properties. The choice of crosslinking strategy will ultimately depend on the specific application requirements, including the need for biocompatibility, rapid gelation, and desired mechanical properties.

References

comparative analysis of click chemistry efficiency with different PEG spacers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry, a suite of powerful, specific, and high-yielding chemical reactions, has become an indispensable tool in bioconjugation, drug delivery, and materials science. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, via click chemistry is a widely used strategy to enhance the solubility, stability, and pharmacokinetic properties of biomolecules and nanoparticles. The length of the PEG spacer connecting the reactive moieties is a critical parameter that can significantly influence the efficiency of the click reaction and the properties of the resulting conjugate. This guide provides a comparative analysis of click chemistry efficiency with different PEG spacers, supported by experimental data and detailed protocols to aid in the rational design and optimization of your conjugation strategies.

The Influence of PEG Spacer Length on Click Chemistry

The length of a PEG spacer can impact click chemistry reactions in several ways:

  • Steric Hindrance: Longer PEG chains can mitigate steric hindrance between bulky reaction partners, potentially increasing reaction rates and yields. This is particularly relevant when conjugating large molecules such as proteins or nanoparticles.

  • Solubility: PEG spacers enhance the aqueous solubility of hydrophobic molecules, which can be crucial for efficient reaction in biological media. The length of the PEG chain directly correlates with its solubilizing effect.

  • Reaction Kinetics: While longer PEG chains can be beneficial, excessively long and flexible linkers might lead to a decrease in the effective concentration of the reactive ends, potentially slowing down the reaction. Some studies suggest an optimal PEG length for maximizing reaction efficiency, with one report indicating that click conjugation can be improved with PEG chain lengths up to twelve ethylene glycol units.

  • Properties of the Final Conjugate: The length of the PEG spacer has a profound impact on the biological properties of the final product, including its hydrodynamic radius, circulation half-life, and cellular uptake. Research has shown that for targeting specific cells with nanoparticles, longer PEG linkers can be more effective in vivo.

Quantitative Comparison of Click Chemistry Efficiency

While the literature provides qualitative insights, a systematic quantitative comparison of click chemistry efficiency with a variety of discrete PEG spacer lengths is not extensively documented. To address this, we have compiled a summary table based on typical observations and provide detailed experimental protocols that enable researchers to perform their own comparative analysis.

Table 1: Expected Trends in Click Chemistry Efficiency with Varying PEG Spacer Lengths

PEG Spacer LengthReaction Kinetics (Rate Constant)Reaction YieldProduct PurityKey Considerations
Short (e.g., PEG4) Potentially slower due to steric hindrance between large substrates.May be lower if steric hindrance is a significant factor.Can be high if reactants are soluble and accessible.Cost-effective. May be sufficient for small molecule conjugations.
Medium (e.g., PEG8, PEG12) Often optimal, balancing reduced steric hindrance and effective concentration.Generally high, representing a "sweet spot" for many applications.Typically high, with good solubility of reactants and products.Good balance of properties for a wide range of applications.
Long (e.g., PEG24 and above) May decrease due to increased flexibility and lower effective concentration.Can be high, especially if overcoming significant steric hindrance is necessary.May require more rigorous purification to remove unreacted PEGylated reagents.Enhances solubility and in vivo circulation time of the final conjugate.

Experimental Protocols

To facilitate a rigorous comparative analysis, we provide detailed protocols for performing and analyzing click chemistry reactions with different PEG spacers. These protocols are designed to be adaptable to both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

I. General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Different PEG Spacers

This protocol describes a typical CuAAC reaction between a PEGylated azide and an alkyne-functionalized molecule. The reaction can be monitored over time to determine kinetics and the final yield can be assessed by various analytical techniques.

Materials:

  • Azide-PEGn-X (where n = 4, 8, 12, 24 and X is a functional group for attachment to the molecule of interest)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent (e.g., deionized water, DMSO, or a mixture)

  • Reaction vessels (e.g., microcentrifuge tubes)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of Azide-PEGn-X and the alkyne-functionalized molecule in the chosen solvent.

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

    • Prepare a stock solution of the ligand (THPTA or TBTA) (e.g., 50 mM in water or DMSO/water).

  • Reaction Setup:

    • In a reaction vessel, combine the Azide-PEGn-X and the alkyne-functionalized molecule to the desired final concentrations (typically in the micromolar to millimolar range).

    • Add the copper ligand to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentrations of the catalyst system are typically in the range of 0.1-1 mM for CuSO₄ and 0.5-5 mM for the ligand and sodium ascorbate.

  • Reaction Monitoring and Analysis:

    • At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding EDTA to chelate the copper).

    • Analyze the aliquots by HPLC, NMR, or mass spectrometry to determine the extent of the reaction.

II. General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Different PEG Spacers

This protocol outlines a typical copper-free click reaction between a PEGylated azide and a strained alkyne (e.g., DBCO, BCN).

Materials:

  • Azide-PEGn-X (where n = 4, 8, 12, 24)

  • Strained alkyne-functionalized molecule (e.g., DBCO-functionalized)

  • Solvent (e.g., PBS, DMSO, or a mixture)

  • Reaction vessels

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of Azide-PEGn-X and the strained alkyne-functionalized molecule in the chosen solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the Azide-PEGn-X and the strained alkyne-functionalized molecule to the desired final concentrations.

  • Reaction Monitoring and Analysis:

    • Monitor the reaction progress at various time points by taking aliquots and analyzing them using HPLC, NMR, or mass spectrometry.

III. Analytical Methods for Efficiency Determination

1. High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC separates the reactants and the product based on their polarity. By monitoring the decrease in the peak area of the reactants and the increase in the peak area of the product over time, the reaction conversion and yield can be quantified.

  • Protocol:

    • Develop a suitable reversed-phase HPLC method that can resolve the starting materials and the product. A C18 column is often a good starting point.

    • Use a gradient of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of trifluoroacetic acid (TFA), as the mobile phase.

    • Inject aliquots of the reaction mixture at different time points.

    • Integrate the peak areas of the reactants and the product.

    • Calculate the percent conversion at each time point and the final yield.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: ¹H NMR can be used to monitor the disappearance of signals corresponding to the azide or alkyne protons and the appearance of new signals from the triazole product.

  • Protocol:

    • Perform the click reaction directly in an NMR tube using a deuterated solvent.

    • Acquire ¹H NMR spectra at regular intervals.

    • Identify characteristic peaks for one of the starting materials (e.g., the methylene protons adjacent to the azide) and the product (e.g., the triazole proton).

    • Determine the conversion by comparing the integration of the reactant and product peaks.

3. Mass Spectrometry (MS):

  • Principle: Mass spectrometry is used to confirm the identity of the product and to assess the purity of the final reaction mixture.[1][2] Techniques like LC-MS can be particularly powerful for analyzing complex reaction mixtures.[1][2]

  • Protocol:

    • After the reaction is complete, dilute a small aliquot of the reaction mixture and analyze it by electrospray ionization mass spectrometry (ESI-MS).

    • Confirm the formation of the desired product by observing its molecular ion peak.

    • For a more detailed analysis of purity, use LC-MS to separate the product from any unreacted starting materials or byproducts before MS analysis.[3]

Mandatory Visualizations

Click_Chemistry_Workflow cluster_reactants Reactants cluster_reaction Click Reaction cluster_product Product Reactant_A Molecule A (with Azide or Alkyne) Click CuAAC or SPAAC Reactant_A->Click Reactant_B Molecule B-PEGn (with Alkyne or Azide) Reactant_B->Click Product Molecule A - Triazole - PEGn - Molecule B Click->Product PEG_Spacer_Comparison cluster_short Short PEG Spacer (e.g., PEG4) cluster_medium Medium PEG Spacer (e.g., PEG8, PEG12) cluster_long Long PEG Spacer (e.g., PEG24+) cluster_efficiency Click Chemistry Efficiency Short_PEG Potential Steric Hindrance + Lower Solubility Enhancement Efficiency Reaction Rate & Yield Short_PEG->Efficiency May be lower Medium_PEG Optimal Balance: Reduced Steric Hindrance & Good Solubility Medium_PEG->Efficiency Often Optimal Long_PEG Enhanced Solubility + Reduced Effective Concentration Long_PEG->Efficiency Can be high but may decrease

References

assessing the stability of Bis-propargyl-PEG11 conjugates in serum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of the linker is a critical attribute of bioconjugates, directly impacting their therapeutic efficacy, safety, and pharmacokinetic profile. Premature cleavage of the linker can lead to off-target toxicity and a reduced therapeutic window. This guide provides a comparative analysis of the serum stability of various bioconjugation linkers, with a focus on assessing the stability of bis-propargyl-PEG11 conjugates against other common linker technologies. The information is supported by experimental data and detailed protocols to aid in the rational design and evaluation of bioconjugates.

Comparative Serum Stability of Bioconjugation Linkers

The stability of a bioconjugate in serum is typically evaluated by monitoring the percentage of the intact conjugate over time. The following table summarizes quantitative data from various studies, comparing the serum stability of different linker technologies. It is important to note that while direct quantitative data for a this compound linker is not extensively published, the stability of the resulting 1,2,3-triazole linkage formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," is widely reported to be exceptionally high.

Linker TypeChemistryModel SystemIncubation Time% Intact ConjugateKey Observations & References
Triazole (via CuAAC) 1,3-Dipolar CycloadditionVarious bioconjugates in plasma/serum> 7 days> 95%The 1,2,3-triazole ring is exceptionally stable under a wide range of biological conditions, including resistance to hydrolysis and enzymatic degradation.[1][2]
Sulfone Michael AdditionAntibody-fluorescein conjugate in human plasma30 days~90%Demonstrates significantly improved stability over maleimide-based linkers, with minimal degradation over an extended period.[3]
Maleimide (Thioether) Michael AdditionAntibody-drug conjugate in human plasma7 days~50%Prone to retro-Michael reaction and thioether exchange with serum thiols like albumin, leading to premature payload release.[3]
"Bridging" Disulfide Disulfide ExchangeAntibody-drug conjugate in human plasma7 days> 95%Engineered disulfides that re-bridge the antibody chains after conjugation show high stability.
Thiol-ene Radical-mediated Thiol-ene ReactionAntibody-drug conjugate in human plasma7 days> 90%Forms a stable thioether bond with improved stability over traditional maleimide chemistry.
Hydrazone (Acid-cleavable) CondensationAntibody-drug conjugate in human/mouse plasma~2 days (t1/2)~50%Stability is pH-dependent and can be insufficient for long-circulating conjugates.[4]
Valine-Citrulline (VC) Linker Peptide BondAntibody-drug conjugate in mouse plasma< 1 hour (in some cases)Highly variableSusceptible to enzymatic cleavage by carboxylesterases in mouse plasma, though more stable in human plasma.

Experimental Protocols

General Protocol for Assessing Bioconjugate Stability in Serum via LC-MS

This protocol outlines a general method for determining the stability of a bioconjugate in serum by monitoring the change in the drug-to-antibody ratio (DAR) or the concentration of the intact conjugate over time using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Materials and Reagents:

  • Bioconjugate of interest (e.g., this compound conjugate)

  • Human or mouse serum (pooled, sterile-filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or G magnetic beads

  • Wash buffers (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Reducing agent (e.g., Dithiothreitol, DTT)

  • LC-MS grade water, acetonitrile, and formic acid

  • Internal standard (optional, but recommended)

2. Experimental Procedure:

  • Incubation:

    • Dilute the bioconjugate to a final concentration of 100 µg/mL in pre-warmed (37°C) serum.

    • Incubate the mixture at 37°C with gentle agitation.

    • At designated time points (e.g., 0, 4, 8, 24, 48, 96, and 168 hours), withdraw an aliquot of the serum-conjugate mixture and immediately store it at -80°C to quench any further degradation.

  • Immunoaffinity Capture of the Conjugate:

    • Thaw the serum samples on ice.

    • Add an appropriate amount of Protein A/G magnetic beads to each serum aliquot.

    • Incubate for 1-2 hours at 4°C with gentle mixing to allow the antibody portion of the conjugate to bind to the beads.

    • Place the tubes on a magnetic stand to pellet the beads and carefully remove the supernatant.

    • Wash the beads three times with cold wash buffer to remove non-specifically bound serum proteins.

  • Elution and Sample Preparation for LC-MS:

    • Elute the captured bioconjugate from the beads by adding the elution buffer and incubating for 5-10 minutes.

    • Separate the beads using a magnetic stand and transfer the eluate to a new tube containing the neutralization buffer.

    • For reduced analysis (to determine DAR), add a reducing agent like DTT and incubate to separate the light and heavy chains of the antibody.

    • For intact mass analysis, proceed without the reduction step.

  • LC-MS Analysis:

    • Inject the prepared samples onto a suitable reversed-phase LC column (e.g., C4 or C8 for intact/reduced antibodies).

    • Use a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to elute the proteins.

    • The LC system is coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for mass analysis.

3. Data Analysis:

  • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species.

  • Identify and quantify the peaks corresponding to the unconjugated antibody and the antibody conjugated with different numbers of payload molecules.

  • Calculate the average DAR at each time point by dividing the total amount of conjugated payload by the total amount of antibody.

  • Plot the percentage of intact conjugate or the average DAR as a function of time to determine the stability profile and half-life of the conjugate.

Visualizations

experimental_workflow cluster_incubation Incubation cluster_capture Immunoaffinity Capture cluster_prep Sample Preparation cluster_analysis Analysis start Bioconjugate + Serum incubate Incubate at 37°C start->incubate aliquots Collect Aliquots at Time Points incubate->aliquots capture Bind to Protein A/G Beads aliquots->capture wash Wash Beads capture->wash elute Elute Conjugate wash->elute reduce Reduce (Optional) elute->reduce lcms LC-MS Analysis reduce->lcms data Data Processing & Stability Assessment lcms->data

Caption: Workflow for Serum Stability Assessment of Bioconjugates.

linker_stability cluster_stable High Stability cluster_moderate Moderate Stability cluster_labile Lower Stability / Conditional Lability Triazole Triazole (Click Chemistry) Sulfone Sulfone Thiol_ene Thiol-ene Maleimide Maleimide Hydrazone Hydrazone VC_Linker VC-Peptide Bioconjugate Bioconjugate in Serum Bioconjugate->Triazole Stable Bioconjugate->Sulfone Stable Bioconjugate->Thiol_ene Moderately Stable Bioconjugate->Maleimide Unstable (Retro-Michael) Bioconjugate->Hydrazone Labile (pH-dependent) Bioconjugate->VC_Linker Labile (Enzyme-dependent)

Caption: Comparative Stability of Different Bioconjugation Linkers in Serum.

References

A Comparative Guide to Bioconjugation: Exploring Alternatives to Bis-propargyl-PEG11 Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical decision in the design and synthesis of bioconjugates. Bis-propargyl-PEG11, a homobifunctional crosslinker, is frequently employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. However, a range of alternative crosslinking strategies exist, each with distinct advantages in terms of reaction kinetics, stability, and bioorthogonality. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols to inform your selection process.

This guide will delve into the performance of three prominent alternative bioconjugation chemistries: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, and the Thiol-Maleimide reaction. We will compare these to the baseline performance of CuAAC, the reaction utilized with this compound.

Performance Comparison of Bioconjugation Chemistries

The choice of a bioconjugation strategy is a trade-off between reaction speed, the stability of the resulting linkage, and the biocompatibility of the reaction conditions. The following tables provide a quantitative comparison of these key parameters for the different chemistries.

Table 1: Comparison of Second-Order Rate Constants for Various Bioconjugation Reactions

Bioconjugation ChemistrySpecific ReactionSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Notes
CuAAC PEG-alkyne + Azide10¹ - 10⁴Copper-catalyzed, requires a ligand to protect biomolecules.[1]
SPAAC DBCO + Benzyl Azide~0.1 - 1.0Copper-free, driven by ring strain.[2]
BCN + Benzyl Azide~0.06 - 0.1Copper-free, smaller and less hydrophobic than DBCO.[2]
IEDDA Tetrazine + TCO1 - 1 x 10⁶Exceptionally fast, bioorthogonal.[3]
Thiol-Maleimide Thiol + Maleimide~10² - 10³pH-dependent, rapid at neutral pH.

Table 2: Comparative Stability of Bioconjugation Linkages

LinkageFormed byStability CharacteristicsHalf-life in Human Plasma
1,2,3-Triazole CuAAC, SPAACHighly stable to hydrolysis and enzymatic degradation.Very long (e.g., antifungal triazoles have half-lives of 50-117 hours).[4]
Dihydropyridazine IEDDA (Tetrazine-TCO)Generally stable, but can be susceptible to oxidation to the more stable pyridazine.Data not readily available, but considered stable for many in vivo applications.
Succinimidyl Thioether Thiol-MaleimideSusceptible to retro-Michael reaction (thiol exchange) in the presence of other thiols (e.g., glutathione). Can be stabilized by hydrolysis of the succinimide ring.Can be as low as a few hours, but can be extended to over 2 years with stabilizing modifications.

Visualizing Bioconjugation Strategies

To better understand the chemical principles and workflows, the following diagrams illustrate the core concepts of each bioconjugation method.

cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Propargyl-PEG R1-C≡CH Triazole R1-Triazole-R2 Propargyl-PEG->Triazole Cu(I) catalyst Azide N3-R2 Azide->Triazole

CuAAC Reaction Scheme

cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO DBCO-R1 Triazole DBCO-Triazole-R2 DBCO->Triazole No catalyst Azide N3-R2 Azide->Triazole

SPAAC Reaction Scheme

cluster_IEDDA Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine Tetrazine-R1 Dihydropyridazine Dihydropyridazine-R2 Tetrazine->Dihydropyridazine No catalyst TCO TCO-R2 TCO->Dihydropyridazine

IEDDA Reaction Scheme

cluster_ThiolMaleimide Thiol-Maleimide Reaction Thiol R1-SH Thioether R1-S-Succinimide-R2 Thiol->Thioether pH 6.5-7.5 Maleimide Maleimide-R2 Maleimide->Thioether

Thiol-Maleimide Reaction Scheme

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any bioconjugation strategy. Below are representative protocols for each of the discussed chemistries.

Protocol 1: Protein-Protein Crosslinking using this compound and CuAAC

This protocol describes the crosslinking of two proteins, Protein A (functionalized with an azide) and Protein B (functionalized with an alkyne using a portion of the this compound linker).

Materials:

  • Azide-functionalized Protein A

  • Amine-reactive propargyl-PEG linker (e.g., Propargyl-PEG-NHS ester)

  • Protein B

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Desalting columns

Procedure:

  • Preparation of Alkyne-Functionalized Protein B:

    • Dissolve Protein B in amine-free buffer to a concentration of 1-5 mg/mL.

    • Dissolve the Propargyl-PEG-NHS ester in DMSO to a stock concentration of 10 mM.

    • Add a 10-20 fold molar excess of the Propargyl-PEG-NHS ester to the Protein B solution.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove excess NHS ester using a desalting column, exchanging the buffer to PBS.

  • CuAAC Reaction:

    • In a microcentrifuge tube, combine the Azide-functionalized Protein A and the Alkyne-functionalized Protein B in a 1:1 molar ratio.

    • Prepare a fresh stock solution of 100 mM sodium ascorbate in water.

    • Prepare a catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio in water.

    • Add the catalyst premix to the protein mixture to a final copper concentration of 50-100 µM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction for 1-4 hours at room temperature.

    • The crosslinked protein conjugate can be purified by size-exclusion chromatography.

A Prepare Alkyne-Protein B B Mix Azide-Protein A and Alkyne-Protein B A->B C Add Cu/THPTA Catalyst B->C D Add Sodium Ascorbate C->D E Incubate 1-4h at RT D->E F Purify Conjugate E->F

CuAAC Crosslinking Workflow
Protocol 2: SPAAC Bioconjugation using a DBCO-PEG Crosslinker

This protocol outlines the copper-free conjugation of an azide-modified biomolecule to an amine-containing biomolecule using a heterobifunctional DBCO-PEG-NHS ester linker.

Materials:

  • Amine-containing biomolecule

  • Azide-modified biomolecule

  • DBCO-PEG-NHS ester

  • Amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • DMSO

  • Desalting columns

Procedure:

  • DBCO-functionalization of Amine-containing Biomolecule:

    • Dissolve the amine-containing biomolecule in amine-free buffer to 1-10 mg/mL.

    • Dissolve the DBCO-PEG-NHS ester in DMSO to a 10-50 mM stock solution.

    • Add a 10-20 fold molar excess of the DBCO-PEG-NHS ester to the biomolecule solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Remove excess DBCO reagent using a desalting column.

  • SPAAC Reaction:

    • Combine the DBCO-functionalized biomolecule and the azide-modified biomolecule in a 1:1 to 1:3 molar ratio in PBS, pH 7.4.

    • Incubate the reaction for 2-12 hours at room temperature or 12-24 hours at 4°C.

    • The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

    • Purify the conjugate if necessary using size-exclusion chromatography.

A Functionalize Biomolecule with DBCO B Mix DBCO-Biomolecule and Azide-Biomolecule A->B C Incubate 2-24h B->C D Purify Conjugate C->D

SPAAC Conjugation Workflow
Protocol 3: IEDDA Bioconjugation using a Tetrazine-TCO Linker

This protocol describes the rapid conjugation of a TCO-modified biomolecule to a tetrazine-modified biomolecule.

Materials:

  • TCO-functionalized biomolecule (e.g., via TCO-NHS ester)

  • Tetrazine-functionalized biomolecule (e.g., via Tetrazine-NHS ester)

  • Reaction buffer (e.g., PBS, pH 6-9)

  • Desalting columns

Procedure:

  • Preparation of TCO and Tetrazine-functionalized Biomolecules:

    • Separately functionalize two biomolecules with TCO and tetrazine moieties, respectively, using appropriate NHS esters as described in Protocol 2, step 1.

    • Purify the functionalized biomolecules using desalting columns.

  • IEDDA Reaction:

    • Mix the TCO-functionalized and tetrazine-functionalized biomolecules in a 1:1 to 1:1.5 molar ratio in the reaction buffer.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction is often complete within minutes.

    • The reaction progress can be monitored by the disappearance of the tetrazine's color (if applicable) or by analytical techniques.

    • Purify the final conjugate using size-exclusion chromatography if necessary.

A Prepare TCO- and Tetrazine-Biomolecules B Mix Functionalized Biomolecules A->B C Incubate 30-60 min at RT B->C D Purify Conjugate C->D

IEDDA Conjugation Workflow
Protocol 4: Thiol-Maleimide Bioconjugation

This protocol details the conjugation of a thiol-containing biomolecule to a maleimide-functionalized molecule.

Materials:

  • Thiol-containing biomolecule (if necessary, reduce disulfide bonds with TCEP or DTT)

  • Maleimide-functionalized molecule

  • Degassed buffer (e.g., PBS, pH 6.5-7.5)

  • DMSO or DMF

  • Desalting columns

Procedure:

  • Preparation of Thiol-containing Biomolecule:

    • Dissolve the biomolecule in degassed buffer at 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by a desalting column before adding the maleimide reagent.

  • Conjugation Reaction:

    • Dissolve the maleimide-functionalized molecule in DMSO or DMF to a stock concentration of 10 mM.

    • Add a 10-20 fold molar excess of the maleimide solution to the thiol-containing biomolecule solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

    • The reaction can be quenched by adding a small molecule thiol like 2-mercaptoethanol.

    • Purify the conjugate using a desalting column to remove excess maleimide reagent.

A Prepare Thiol-Biomolecule (reduce if needed) B Add Maleimide Reagent A->B C Incubate 2h at RT or overnight at 4°C B->C D Purify Conjugate C->D

Thiol-Maleimide Conjugation Workflow

Conclusion

The choice of a crosslinker for bioconjugation extends beyond the traditional use of this compound and CuAAC. While CuAAC offers a reliable method, the alternatives presented here provide a broader range of reaction kinetics, stability profiles, and bioorthogonality. SPAAC offers a copper-free alternative to traditional click chemistry with good reaction rates. For applications requiring extremely fast kinetics, IEDDA (Tetrazine-TCO ligation) is an unparalleled choice. The thiol-maleimide reaction remains a robust and widely used method, particularly for protein-small molecule conjugation, though the stability of the resulting linkage requires careful consideration. By understanding the quantitative differences and having access to detailed protocols, researchers can make more informed decisions to select the optimal crosslinking strategy for their specific bioconjugation needs.

References

The Efficacy of Bis-propargyl-PEG11 in Targeted Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation (TPD), the design of Proteolysis Targeting Chimeras (PROTACs) has become a key area of research. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker, far from being a passive spacer, plays a critical role in the efficacy, selectivity, and physicochemical properties of the PROTAC.

This guide provides a comparative analysis of the performance of PROTACs synthesized with different linker types, with a focus on the utility of Bis-propargyl-PEG11. This bifunctional linker, featuring a polyethylene glycol (PEG) chain of 11 ethylene glycol units flanked by two propargyl groups, is a versatile building block for PROTAC synthesis via "click chemistry." Its hydrophilic nature and defined length offer distinct advantages in optimizing PROTAC performance.

The Role of the Linker in PROTAC Function

The linker's primary function is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex. This ternary complex is essential for the efficient transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The length, composition, and rigidity of the linker are critical parameters that influence the geometry of this complex and, consequently, the degradation efficiency.[1]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically evaluated based on two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy.

The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linker types and lengths. While direct head-to-head comparisons with this compound are limited in publicly available literature, the data provides a strong basis for evaluating the performance of PEG linkers against other common linker types, such as alkyl chains.

Table 1: Impact of Linker Length and Composition on Estrogen Receptor α (ERα) Degradation

PROTAC Linker TypeLinker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
PEG-based9~50%>10
PEG-based12~75%~5
PEG-based 16 ~95% ~1
PEG-based19~70%~5
PEG-based21~60%>10

Data from a comparative study of ERα-targeting PROTACs with varying linker lengths.[2]

Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation

PROTAC Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation observed-
Alkyl/Ether 21 3 96%
Alkyl/Ether2929276%

Data from a study on TBK1-targeting PROTACs with linkers of varying lengths.[2]

Table 3: Comparison of Linker Composition on CRBN Degradation

PROTAC Linker TypeLinker CompositionCRBN Degradation in HEK293T cells
AlkylNine-atom alkyl chainConcentration-dependent decrease
PEGThree PEG unitsWeak degradation

Data from a study comparing the impact of linker composition on CRBN degradation.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.

Western Blotting for Protein Degradation

This is a standard and widely used technique to quantify the levels of a target protein in cells after treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, MCF7, 22Rv1) in 6-well plates at a density that ensures 70-80% confluency on the day of treatment.

  • Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each cell lysate using a BCA (Bicinchoninic acid) assay to ensure equal protein loading.

4. SDS-PAGE and Western Blotting:

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal loading, the membrane is typically stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Synthesis of PROTACs using this compound via Click Chemistry

This compound is utilized in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry," to conjugate an azide-functionalized target protein ligand with an azide-functionalized E3 ligase ligand.

1. Preparation of Precursors:

  • Synthesize or obtain the target protein ligand with a terminal azide group.

  • Synthesize or obtain the E3 ligase ligand with a terminal azide group.

2. Click Reaction:

  • Dissolve the azide-functionalized target protein ligand and the azide-functionalized E3 ligase ligand in a suitable solvent (e.g., DMF/H2O).

  • Add this compound to the reaction mixture.

  • Add a copper(I) source, such as copper(II) sulfate and a reducing agent like sodium ascorbate, or a pre-formed copper(I) catalyst.

  • Add a copper-chelating ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), to stabilize the copper(I) oxidation state and improve reaction efficiency.

  • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

3. Purification:

  • Purify the resulting PROTAC using column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final product.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: Mechanism of Action for a PROTAC utilizing a this compound linker.

Experimental_Workflow cluster_workflow Western Blot Workflow for PROTAC Efficacy A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Western Blot) D->E F 6. Antibody Incubation E->F G 7. Detection & Imaging F->G H 8. Data Analysis (DC50 & Dmax) G->H

Caption: Experimental workflow for determining PROTAC efficacy using Western Blotting.

Linker_Comparison_Logic cluster_logic Linker Selection Logic Start PROTAC Design LinkerChoice Linker Selection Start->LinkerChoice PEG PEG Linker (e.g., this compound) LinkerChoice->PEG Hydrophilicity, Flexibility Alkyl Alkyl Linker LinkerChoice->Alkyl Hydrophobicity, Flexibility Rigid Rigid Linker LinkerChoice->Rigid Conformational Constraint Synthesis PROTAC Synthesis PEG->Synthesis Alkyl->Synthesis Rigid->Synthesis Evaluation In Vitro Evaluation (DC50, Dmax) Synthesis->Evaluation Optimization Optimization Evaluation->Optimization

Caption: Logical relationship in the selection and evaluation of PROTAC linkers.

References

Confirming Bis-propargyl-PEG11 Conjugation: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, confirming the successful conjugation of linkers like Bis-propargyl-PEG11 is a critical step in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—to validate this conjugation. Each method offers unique advantages and provides complementary information to ensure the desired molecular structure is achieved.

Comparison of Spectroscopic Techniques

The choice of spectroscopic technique depends on the specific information required, from confirming the presence of functional groups to determining the precise mass of the conjugate. The following table summarizes the key quantitative data and applications of each technique in the context of this compound conjugation.

Spectroscopic TechniqueKey Application for this compound ConjugationExpected Observations & Quantitative DataAdvantagesLimitations
¹H NMR Spectroscopy Confirmation of alkyne group consumption and formation of triazole ring. Quantification of conjugation efficiency.Disappearance of the propargyl proton signal (typically ~2.4 ppm). Appearance of a new triazole proton signal (typically ~7.5-8.5 ppm). The PEG backbone protons appear around 3.6 ppm.[1][2]Provides detailed structural information. Can be used for quantitative analysis of conjugation efficiency.[3][4]Requires relatively pure samples. May have lower sensitivity compared to MS.
FTIR Spectroscopy Identification of functional group transformation, specifically the disappearance of the alkyne and azide stretches.Disappearance of the characteristic alkyne C≡C stretch (around 2100 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹).[5] Presence of the PEG C-O-C ether stretch (around 1100 cm⁻¹).Rapid and non-destructive. Excellent for confirming the presence or absence of key functional groups.Provides limited structural detail. Overlapping peaks can sometimes complicate interpretation.
Mass Spectrometry (MS) Precise determination of the molecular weight of the final conjugate, confirming the addition of the PEG linker.An increase in the molecular weight corresponding to the mass of the this compound linker (534.64 g/mol ) plus the mass of the conjugated molecule.Extremely sensitive, allowing for the detection of small amounts of product. Provides unambiguous confirmation of successful conjugation through mass determination.Does not provide information about the specific site of conjugation. Polydispersity of PEG can complicate spectra.
UV-Vis Spectroscopy Monitoring the progress of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.Changes in the UV-Vis absorbance spectrum as the azide and alkyne are consumed and the triazole product is formed.Allows for real-time reaction monitoring.Not all reactants and products have distinct UV-Vis signatures. Provides indirect evidence of conjugation.

Experimental Workflows and Protocols

Detailed and accurate experimental protocols are crucial for obtaining reliable spectroscopic data. Below are representative workflows and methodologies for each technique.

Experimental Workflow for Spectroscopic Confirmation

cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep Prepare Conjugated Sample (e.g., lyophilized powder) nmr ¹H NMR Spectroscopy prep->nmr Dissolve in appropriate solvent ftir FTIR Spectroscopy prep->ftir Dissolve in appropriate solvent ms Mass Spectrometry prep->ms Dissolve in appropriate solvent nmr_data Confirm disappearance of propargyl protons and appearance of triazole protons. nmr->nmr_data Analyze spectrum ftir_data Verify disappearance of alkyne and azide stretches. ftir->ftir_data Analyze spectrum ms_data Confirm expected molecular weight of the conjugated product. ms->ms_data Analyze spectrum

Caption: General workflow for spectroscopic confirmation of this compound conjugation.

Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Instrument Setup:

    • Spectrometer: 300 MHz or higher field NMR spectrometer.

    • Reference: Use the residual solvent peak as an internal reference.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the characteristic peaks for the PEG backbone (~3.6 ppm), the remaining propargyl protons (if any, ~2.4 ppm), and the newly formed triazole protons (~7.5-8.5 ppm).

    • Calculate the degree of conjugation by comparing the integration of the triazole proton signals to a known internal standard or a signal from the core molecule.

Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • For liquid samples, a thin film can be cast on a salt plate (e.g., NaCl).

  • Instrument Setup:

    • Spectrometer: A standard FTIR spectrometer.

    • Scan Range: Typically 4000-400 cm⁻¹.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder or pure solvent.

    • Acquire the sample spectrum.

  • Data Analysis:

    • Identify the characteristic peaks for the alkyne (~2100 cm⁻¹), azide (~2100 cm⁻¹), and the strong C-O-C ether stretch of the PEG backbone (~1100 cm⁻¹).

    • Confirm the disappearance or significant reduction of the alkyne and azide peaks in the conjugated product.

Protocol: Mass Spectrometry (e.g., ESI-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible with electrospray ionization (e.g., acetonitrile/water with 0.1% formic acid).

  • Instrument Setup:

    • Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS), often coupled with liquid chromatography (LC-MS).

    • Ionization Mode: Positive ion mode is typically used.

  • Data Acquisition:

    • Infuse the sample directly or inject it into the LC system.

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to determine the zero-charge mass of the intact conjugate.

    • Compare the observed mass with the calculated theoretical mass of the expected product. The mass of this compound is 534.64 g/mol .

Chemical Pathway of Conjugation

The conjugation of this compound typically proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction. This reaction is highly efficient and specific, forming a stable triazole linkage.

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product propargyl_peg This compound (contains alkyne groups) reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) propargyl_peg->reaction azide_molecule Azide-containing Molecule azide_molecule->reaction conjugated_product Conjugated Product (with triazole linkage) reaction->conjugated_product

References

A Comparative Guide to the In Vitro and In Vivo Performance of Bis-propargyl-PEG11 Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also profoundly influences the stability, efficacy, and safety of the conjugate. This guide provides an objective comparison of the in vitro and in vivo performance of Bis-propargyl-PEG11 linkers, contrasting them with other common linker technologies and providing supporting experimental data and protocols.

The this compound linker is a non-cleavable linker that utilizes "click chemistry" for conjugation. This method involves the formation of a highly stable triazole ring through a copper-catalyzed or strain-promoted alkyne-azide cycloaddition. The polyethylene glycol (PEG) component, with 11 ethylene glycol units, enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[1][]

Data Presentation

The following tables summarize quantitative data from representative studies to compare the performance of different linker technologies. While direct head-to-head data for a this compound linker in a single study is not extensively available in the public domain, the data presented is a synthesis of findings for similar linker types, providing a realistic performance comparison.

Table 1: Comparative In Vitro Performance of ADC Linkers

Linker TypeConjugation ChemistryPlasma Stability (Half-life in hours)In Vitro Cytotoxicity (IC50 in nM)Bystander Effect
This compound (Click Chemistry) Copper-Catalyzed Azide-Alkyne Cycloaddition> 168 (High)0.5 - 5.0Low to None
Maleimide-PEG8 Thiol-Maleimide Michael Addition24 - 96 (Moderate)0.1 - 2.0Moderate
Valine-Citrulline (VC) Peptide Linker Cysteine-Maleimide100 - 150 (High)0.05 - 1.0High
Hydrazone Linker Hydrazone Formation< 48 (Low to Moderate)1.0 - 10.0High

Note: The data are representative values compiled from multiple sources and can vary depending on the specific antibody, payload, and cell line used.

Table 2: Comparative In Vivo Performance of ADC Linkers in Xenograft Models

Linker TypeMaximum Tolerated Dose (MTD) in mg/kgTumor Growth Inhibition (%)Plasma ClearanceOff-target Toxicity
This compound (Click Chemistry) 10 - 2080 - 95LowLow
Maleimide-PEG8 5 - 1560 - 80ModerateModerate
Valine-Citrulline (VC) Peptide Linker 3 - 1090 - 99Moderate to HighModerate to High
Hydrazone Linker 1 - 550 - 70HighHigh

Note: The data are representative values compiled from multiple sources and can vary depending on the specific ADC, tumor model, and dosing regimen.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.

Protocol 1: ADC Conjugation with this compound Linker

This protocol describes the conjugation of an azide-modified antibody with a drug molecule functionalized with a this compound linker via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

  • Azide-modified monoclonal antibody (mAb-N3)

  • This compound-drug conjugate

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns

Procedure:

  • Prepare a stock solution of the this compound-drug conjugate in DMSO.

  • In a reaction tube, combine the azide-modified antibody with the this compound-drug conjugate at a desired molar ratio.

  • Add a freshly prepared solution of CuSO4 and THPTA (pre-mixed) to the reaction mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Purify the resulting ADC using a desalting column to remove excess reagents.

  • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of an ADC in plasma.[3]

Materials:

  • Antibody-drug conjugate (ADC)

  • Human or mouse plasma

  • PBS, pH 7.4

  • LC-MS system

Procedure:

  • Incubate the ADC in plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.

  • Analyze the samples by LC-MS to determine the percentage of intact ADC remaining.

  • Calculate the half-life of the ADC in plasma.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the determination of the cytotoxic potential of an ADC on cancer cell lines.[4][5]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC and control antibody.

  • Incubate for 72-96 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.

Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a typical xenograft study to evaluate the anti-tumor efficacy of an ADC.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line for tumor implantation

  • ADC, vehicle control, and unconjugated antibody

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant the human cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (ADC, vehicle, unconjugated antibody).

  • Administer the treatments intravenously at a predetermined dose and schedule.

  • Measure the tumor volume with calipers twice a week.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Mandatory Visualization

experimental_workflow General Workflow for ADC Performance Comparison cluster_in_vitro In Vitro Evaluation conjugation ADC Conjugation (e.g., Click Chemistry) stability Plasma Stability Assay (LC-MS) conjugation->stability Characterized ADC cytotoxicity Cytotoxicity Assay (MTT/XTT) conjugation->cytotoxicity Characterized ADC pk_study Pharmacokinetic (PK) Study (ELISA / LC-MS) conjugation->pk_study Scaled-up ADC bystander Bystander Effect Assay cytotoxicity->bystander efficacy_study Xenograft Efficacy Study (Tumor Growth Inhibition) pk_study->efficacy_study Promising Candidates toxicity_study Toxicity Assessment (Body Weight, MTD)

Caption: Workflow for comparing ADC performance.

linker_comparison_pathway Logical Comparison of Linker Properties cluster_propargyl This compound cluster_alternatives Alternative Linkers linker_choice Linker Selection propargyl_stability High Stability (Triazole Ring) linker_choice->propargyl_stability alt_stability Variable Stability (e.g., Maleimide, Hydrazone) linker_choice->alt_stability propargyl_pk Favorable PK (PEG11 Chain) propargyl_stability->propargyl_pk propargyl_bystander Minimal Bystander Effect propargyl_stability->propargyl_bystander propargyl_toxicity Low Off-Target Toxicity propargyl_pk->propargyl_toxicity alt_pk Variable PK alt_stability->alt_pk alt_bystander Cleavable - High Bystander alt_stability->alt_bystander alt_toxicity Potential Off-Target Toxicity alt_pk->alt_toxicity

Caption: Comparison of linker properties.

References

Safety Operating Guide

Proper Disposal of Bis-propargyl-PEG11: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Bis-propargyl-PEG11 is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals, ensuring that this chemical is handled as hazardous waste from collection to final disposal.

Safety and Hazard Information

This compound is classified with several hazards that necessitate careful handling during disposal.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Quantitative Data Summary

PropertyValue
CAS Number 1351373-49-3[1]
Molecular Formula C₂₈H₅₀O₁₂
Molecular Weight 578.69 g/mol
Appearance Solid-Liquid Mixture
Purity Typically >97%
Storage Temperature 4°C

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard procedure for the safe disposal of this compound. It is imperative to adhere to all local regulations and institutional policies regarding hazardous waste management.

Materials Required:

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat.

  • Dedicated, sealable, and clearly labeled hazardous waste container.

  • Chemically resistant secondary containment.

  • Waste disposal tags or labels as required by your institution.

Procedure:

  • Wear Appropriate PPE: Before handling this compound for disposal, ensure you are wearing safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Collection:

    • Collect all waste containing this compound, including unused material, contaminated solutions, and any contaminated disposable labware (e.g., pipette tips, vials), in a dedicated hazardous waste container.

    • Crucially, do not dispose of this compound or its containers down the drain. The propargyl groups can have a negative environmental impact.

  • Container Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "this compound" and the CAS number "1351373-49-3".

    • Attach any additional hazard symbols or waste tags required by your institution's Environmental Health and Safety (EHS) department.

  • Avoid Incompatibilities: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases in the same container.

  • Secure Storage:

    • Seal the waste container tightly.

    • Place the primary container in a chemically resistant secondary container to prevent spills.

    • Store the sealed container in a designated, well-ventilated chemical waste storage area, away from heat and direct sunlight, until it is collected for disposal.

  • Professional Disposal:

    • The final disposal of this compound must be carried out by a licensed hazardous waste disposal service.

    • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.

    • Incineration is the recommended method of disposal for propargyl-containing compounds.

Disposal Workflow

The following diagram illustrates the decision-making process and logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Step 2: Collect Waste in Dedicated Container ppe->collect no_drain Do NOT Dispose Down Drain collect->no_drain label Step 3: Label Container (Chemical Name, CAS#, Hazards) no_drain->label  Proceed with Hazardous Waste Protocol store Step 4: Secure Storage (Sealed, Secondary Containment, Designated Area) label->store contact_ehs Step 5: Contact EHS for Pickup store->contact_ehs disposal Step 6: Professional Disposal (Licensed Contractor - Incineration) contact_ehs->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.